Product packaging for 2-Bromophenylacetone(Cat. No.:CAS No. 21906-31-0)

2-Bromophenylacetone

货号: B139218
CAS 编号: 21906-31-0
分子量: 213.07 g/mol
InChI 键: TZIAZLUAMDLDJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Bromophenylacetone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B139218 2-Bromophenylacetone CAS No. 21906-31-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIAZLUAMDLDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370118
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21906-31-0
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenylacetone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Bromophenylacetone (also known as 1-(2-bromophenyl)propan-2-one), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, outlines detailed synthetic and analytical methodologies, and discusses its reactivity and applications, ensuring a thorough understanding grounded in scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic ketone distinguished by a bromine atom on the ortho position of the phenyl ring. This substitution pattern imparts specific reactivity and physical characteristics that are crucial for its role in synthetic chemistry.

Chemical Identity
  • IUPAC Name : 1-(2-bromophenyl)propan-2-one[1][2][3][4]

  • Synonyms : (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene, o-bromo benzyl methyl ketone[2][3][4]

  • CAS Number : 21906-31-0[1][2][3][4]

  • Molecular Formula : C₉H₉BrO[1][2][3][4]

  • Molecular Weight : 213.07 g/mol [2]

Physical Properties

The physical state and solubility are paramount for designing reaction setups and purification protocols. This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[1][5] Its properties are summarized in the table below.

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid[1][5]
Boiling Point 238-240 °C (estimated)[5]
Density 1.384 g/cm³ (estimated)[5]
Refractive Index (n²⁰/D) 1.5575 to 1.5595[1]
Flash Point 72.5 °C[5]
Solubility Soluble in chloroform, ethyl acetate, methanol, ethanol, and dichloromethane.[5][6]

Synthesis and Mechanistic Insight

The primary route to this compound involves the α-bromination of a suitable ketone precursor. Understanding the mechanism is key to controlling the reaction and optimizing yield.

Synthetic Pathway: α-Bromination of 1-phenylpropan-2-one

The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. It typically proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack molecular bromine.


// Nodes Start [label="1-phenylpropan-2-one\n(Phenylacetone)", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Br₂\nAcetic Acid (catalyst)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Enol Intermediate", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="1-(2-bromophenyl)propan-2-one\n(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nPurification", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label="Reaction", arrowhead=vee]; Reagents -> Intermediate [label="Enolization", style=dashed, arrowhead=normal]; Intermediate -> Product [label="Bromination", arrowhead=vee]; Product -> Workup [label="Isolation", arrowhead=vee]; }

Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for α-bromination of ketones.

Materials:

  • 1-phenylpropan-2-one (Phenylacetone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-phenylpropan-2-one (1 eq.) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The disappearance of the red bromine color indicates its consumption.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture slowly into a beaker of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromophenyl)propan-2-one.

Chemical Reactivity and Synthetic Utility

As an α-bromo ketone, this compound is a versatile electrophilic building block. Its reactivity is dominated by the presence of the carbonyl group and the adjacent carbon-bromine bond.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides), displacing the bromide ion. This Sₙ2 reaction is a fundamental transformation for introducing new functional groups and building molecular complexity. For instance, reaction with a primary amine can lead to α-amino ketones, which are precursors to various heterocyclic compounds.

Elimination Reactions

In the presence of a non-nucleophilic base, this compound can undergo dehydrobromination via an E2 elimination pathway to yield the corresponding α,β-unsaturated ketone. This is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group.

Favorskii Rearrangement

A hallmark reaction of α-halo ketones with enolizable α'-hydrogens is the Favorskii rearrangement.[7][8][9] When treated with a strong base (e.g., sodium hydroxide or alkoxides), this compound can rearrange to form a carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.[9][10][11] This rearrangement offers a pathway to skeletal reorganization and is a valuable tool in complex synthesis.


// Nodes Start [label="α-Bromo Ketone\n(this compound)", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (e.g., RO⁻)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Formation\n(at α' position)", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Cyclopropanone [label="Cyclopropanone\nIntermediate", shape=diamond, style="filled,dashed", fillcolor="#FFFFFF"]; Attack [label="Nucleophilic Attack\nby Base", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Carbanion [label="Ring Opening to\nStable Carbanion", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="Carboxylic Acid\nDerivative (Ester/Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="Deprotonation", arrowhead=vee]; Base -> Enolate [style=invis]; Enolate -> Cyclopropanone [label="Intramolecular Sₙ2", arrowhead=vee]; Cyclopropanone -> Attack [label="", arrowhead=vee]; Base -> Attack [style=invis]; Attack -> Carbanion [label="Ring Opening", arrowhead=vee]; Carbanion -> Product [label="Protonation", arrowhead=vee]; }

Generalized mechanism of the Favorskii Rearrangement.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data
TechniqueCharacteristic FeaturesSource(s)
Infrared (IR) Spectroscopy Strong C=O stretch (~1720 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), aromatic C-H and C=C bands.[2]
¹H NMR Spectroscopy Aromatic protons (multiplet, ~7.0-7.6 ppm), methylene protons (-CH₂-, singlet, ~4.0 ppm), methyl protons (-CH₃, singlet, ~2.2 ppm).(Predicted)
¹³C NMR Spectroscopy Carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), methylene carbon (~45 ppm), methyl carbon (~30 ppm).(Predicted)
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 212/214 (characteristic isotopic pattern for bromine), fragmentation pattern showing loss of Br, COCH₃, and other fragments.[12]
Chromatographic Methods
  • Gas Chromatography (GC): An effective method for assessing purity, with typical purities for commercial grades being ≥98.0%.[13]

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis, typically using a silica gel stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.

Safety, Handling, and Storage

As with all α-halo ketones, this compound must be handled with appropriate care due to its reactivity and potential hazards.

Hazard Identification
  • GHS Hazard Statements : H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2] Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]

  • Signal Word : Warning[2][14]

  • General Precaution : α-bromo ketones are often lachrymators and skin irritants.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

  • Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17]

  • Handling : Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16][17][18]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[15]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature (electrophilic carbon and a carbonyl group) allows for the construction of diverse molecular scaffolds. While specific, publicly detailed synthetic routes for commercial drugs often remain proprietary, its structural motif is relevant to the synthesis of various classes of compounds, including substituted cathinones and other psychoactive substance analogues for forensic and research purposes. Its utility lies in its ability to participate in C-C and C-N bond-forming reactions, which are fundamental steps in building the carbon skeletons of active pharmaceutical ingredients (APIs).[19]

References

  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.
  • Wikipedia. Favorskii rearrangement.
  • NROChemistry. Favorskii Rearrangement.
  • Suviganu. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET [Video]. YouTube.
  • PubChem. 1-(2-Bromophenyl)propan-2-one.
  • SpectraBase. 1-(2-Bromophenyl)-2-propanone.
  • Washington State University. Bromine Standard Operating Procedure.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemBK. (2024, April 9). This compound.
  • Sciedco. This compound, Min. 98.0 (GC), 1 g.
  • Rutgers University. Bromine Safety Sheet.
  • Advancion. Pharmaceutical Synthesis.

Sources

An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity inherent to the alpha-carbon of 2-bromophenylacetone, a versatile α-haloketone intermediate. The strategic placement of a bromine atom adjacent to a carbonyl group, coupled with the steric and electronic influence of an ortho-substituted phenyl ring, imparts a unique and exploitable reactivity profile. This document will delve into the mechanistic underpinnings of its principal reaction pathways, including nucleophilic substitution, elimination, and enolate-driven rearrangements. Detailed experimental protocols, supported by mechanistic insights and quantitative data, are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic building block.

Introduction: The Unique Chemical Landscape of this compound

This compound, systematically named 1-(2-bromophenyl)propan-2-one, belongs to the class of α-haloketones. The defining feature of this molecule is the alpha-carbon, which is covalently bonded to both a bromine atom and a carbonyl group. This arrangement creates a highly electrophilic center, primed for a variety of chemical transformations. The reactivity of this alpha-carbon is a confluence of several key factors:

  • Inductive Effect: The electronegative bromine and oxygen atoms withdraw electron density from the alpha-carbon, creating a significant partial positive charge and making it susceptible to nucleophilic attack.

  • Carbonyl Adjacency: The neighboring carbonyl group plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions, thereby accelerating their rates.

  • Enolization Potential: The presence of a hydrogen atom on the alpha-carbon allows for the formation of an enol or enolate intermediate under appropriate acidic or basic conditions, opening pathways to reactions such as the Favorskii rearrangement.

  • Steric Hindrance: The ortho-bromo substituent on the phenyl ring can sterically influence the approach of nucleophiles and the conformation of reaction intermediates.

This guide will explore these factors in the context of the primary reaction classes exhibited by this compound.

Nucleophilic Substitution: A Gateway to Molecular Diversity

The most prominent reaction pathway for this compound is nucleophilic substitution at the alpha-carbon. This reaction typically proceeds via a bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.

General SN2 Mechanism

The SN2 reaction of this compound is a single, concerted step involving the backside attack of the nucleophile on the alpha-carbon. This leads to an inversion of stereochemistry if the alpha-carbon is chiral, although in this specific molecule, it is not. The adjacent carbonyl group significantly enhances the reaction rate compared to a standard alkyl halide by stabilizing the charge development in the transition state.

Figure 1: General SN2 mechanism for this compound.
Reactions with Amine and Thiol Nucleophiles

Primary and secondary amines, as well as thiols, are excellent nucleophiles for reactions with this compound, leading to the formation of α-aminoketones and α-thioketones, respectively. These products are valuable intermediates in pharmaceutical synthesis.

A particularly powerful application of this reactivity is in the synthesis of heterocyclic compounds. The Hantzsch thiazole synthesis, for instance, utilizes an α-haloketone and a thioamide to construct a thiazole ring, a common scaffold in medicinal chemistry.[1][2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative procedure for the synthesis of a 2-amino-4-phenylthiazole derivative using a 2-bromoacetophenone, which is structurally analogous to this compound.

Materials:

  • 2-Bromoacetophenone (or this compound)

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[2]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the solid product on a tared watch glass to a constant weight.

Expected Outcome:

This reaction typically proceeds in high yield to afford the corresponding 2-aminothiazole derivative.[2]

Reactant 1Reactant 2SolventTime (min)Product
2-BromoacetophenoneThioureaMethanol302-Amino-4-phenylthiazole
Table 1: Representative conditions for Hantzsch thiazole synthesis.

Enolate Chemistry and the Favorskii Rearrangement

Under basic conditions, this compound can be deprotonated at the alpha-carbon to form an enolate. This enolate is a key intermediate in the Favorskii rearrangement, a reaction that converts α-haloketones into carboxylic acid derivatives.[3][4]

The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (such as a hydroxide or alkoxide ion).[4] The subsequent ring-opening leads to a rearranged carboxylate or ester product.

Figure 2: Mechanism of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

This protocol provides a general method for the Favorskii rearrangement of an α-haloketone using sodium methoxide to yield a methyl ester.[5]

Materials:

  • α-Haloketone (e.g., this compound)

  • Sodium metal

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0°C under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve the α-haloketone (1.0 equivalent) in anhydrous diethyl ether.

  • Transfer the ethereal solution of the ketone via cannula to the sodium methoxide solution at 0°C.

  • Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55°C for 4 hours.[5]

  • Cool the reaction mixture to room temperature, then further cool to 0°C in an ice/water bath.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel flash chromatography.

Elimination Reactions: Formation of α,β-Unsaturated Ketones

In the presence of a non-nucleophilic, sterically hindered base, this compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone. This reaction competes with nucleophilic substitution and is favored by strong, bulky bases and higher temperatures.

Figure 3: E2 elimination mechanism for an α-haloketone.

Spectroscopic Data of 1-(2-Bromophenyl)propan-2-one

The structural integrity of this compound (1-(2-bromophenyl)propan-2-one) can be confirmed through various spectroscopic techniques.

Spectroscopic DataValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
1H NMR (Predicted)Aromatic Protons: ~7.1-7.6 ppm (m, 4H), Methylene Protons (-CH₂-): ~3.8 ppm (s, 2H), Methyl Protons (-CH₃): ~2.2 ppm (s, 3H)
13C NMR (Predicted)Carbonyl Carbon: ~204 ppm, Aromatic Carbons: ~122-134 ppm, Methylene Carbon: ~45 ppm, Methyl Carbon: ~29 ppm
IR Spectroscopy Carbonyl (C=O) stretch: ~1715 cm⁻¹, C-Br stretch: ~650-550 cm⁻¹
Table 2: Spectroscopic data for 1-(2-bromophenyl)propan-2-one.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. The alpha-carbon, activated by the adjacent carbonyl and bromo substituents, serves as a focal point for a range of valuable chemical transformations. A thorough understanding of its propensity for nucleophilic substitution, elimination, and enolate-mediated rearrangements is crucial for its effective application in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide has provided a foundational overview of these key reactive pathways, supported by mechanistic rationale and representative experimental protocols, to empower researchers in their synthetic endeavors.

References

  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(2), 439-442.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • chemeurope.com. (n.d.). Favorskii rearrangement.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-kashef, H. S. (2015).
  • NROChemistry. (n.d.). Favorskii Rearrangement.

Sources

A Comprehensive Technical Guide to 1-(2-Bromophenyl)propan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 1-(2-bromophenyl)propan-2-one, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, explores its synthetic utility, and contextualizes its role as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. We will delve into its reactivity, spectroscopic signature, and the strategic rationale behind its application in advanced organic synthesis.

Core Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of scientific rigor. 1-(2-bromophenyl)propan-2-one is systematically named according to IUPAC conventions, which precisely describe its molecular structure. It is also known by several synonyms in commercial and academic literature.

Identifier Value Source
IUPAC Name 1-(2-bromophenyl)propan-2-one[1]
CAS Number 21906-31-0[1]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1]
Common Synonyms 2-Bromophenylacetone, (2-Bromophenyl)acetone, 1-(2-Bromophenyl)-2-propanone[1]
InChIKey TZIAZLUAMDLDJF-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(=O)CC1=CC=CC=C1Br[1][2]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both reactive and biological systems. The data below, derived from computational models, provides a snapshot of the molecule's characteristics.

Property Value Interpretation
XLogP3 2.2Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability.
Hydrogen Bond Donors 0The molecule cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptors 1The ketone oxygen can act as a hydrogen bond acceptor.
Rotatable Bond Count 2Indicates a degree of conformational flexibility around the C-C single bonds.
Spectroscopic Signatures

Spectroscopic analysis provides empirical validation of the compound's structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption peak around 1715-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ketone functional group. Additional peaks corresponding to aromatic C-H and C-C stretching, as well as the C-Br stretch, will also be present.

  • Mass Spectrometry (MS): In mass spectrometry, 1-(2-bromophenyl)propan-2-one exhibits a distinctive isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at m/z values separated by two units (M and M+2), which is a definitive signature for a monobrominated compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would be expected to show a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the ketone and phenyl ring around δ 3.8 ppm, and a complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm) for the four protons on the disubstituted benzene ring.

    • ¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl carbon downfield (δ > 200 ppm), along with signals for the methyl, methylene, and the six distinct aromatic carbons, one of which (bonded to bromine) will be significantly influenced by the halogen's electronic effects.

Synthesis and Reactivity

The strategic value of 1-(2-bromophenyl)propan-2-one stems from two key reactive sites: the ketone functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity allows for sequential or orthogonal chemical modifications.

Proposed Synthetic Pathway

While various synthetic routes exist for phenylacetones, a common and reliable method involves the conversion of a corresponding phenylacetic acid. The following workflow outlines a plausible and robust synthesis starting from commercially available 2-bromophenylacetic acid.

cluster_0 Proposed Synthesis of 1-(2-bromophenyl)propan-2-one A 2-Bromophenylacetic Acid B Intermediate Acyl Chloride (or Activated Ester) A->B Activation (e.g., SOCl₂, Oxalyl Chloride) D 1-(2-Bromophenyl)propan-2-one B->D C-C Bond Formation (Nucleophilic Acyl Substitution) C Organocadmium or Organocuprate Reagent (e.g., (CH₃)₂Cd or (CH₃)₂CuLi) C->D Methyl Source

Caption: Proposed reaction workflow for synthesizing 1-(2-bromophenyl)propan-2-one.

Illustrative Experimental Protocol: Synthesis via Weinreb Amide

To avoid the potential for over-addition associated with more reactive organometallics like Grignard reagents, the Weinreb amide approach offers a high-yield, controlled synthesis of ketones.

Objective: To synthesize 1-(2-bromophenyl)propan-2-one from 2-bromophenylacetic acid.

Step 1: Activation and Weinreb Amide Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as EDC (1.2 eq) or HATU (1.2 eq).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting acid.

  • Perform an aqueous workup, extracting the product with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

Causality Insight: The Weinreb amide is an excellent intermediate because it forms a stable chelated intermediate with the organometallic reagent, preventing the ketone product from reacting further to form a tertiary alcohol.

Step 2: Reaction with Grignard Reagent

  • Dissolve the crude Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (CH₃MgBr, ~1.5 eq, as a solution in THF or Et₂O) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-(2-bromophenyl)propan-2-one.

Application in Pharmaceutical Research and Drug Development

The primary utility of 1-(2-bromophenyl)propan-2-one in drug discovery is not as a final drug product, but as a versatile scaffold for constructing more complex molecular entities. The ortho-bromine atom is a synthetic handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds.[3][4] This reaction is a cornerstone of modern medicinal chemistry for building the biaryl structures common in many pharmaceutical agents.

Pd(0)L_n Pd(0)L_n Oxidative_Addition [R-Pd(II)-X]L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition Ar-Br R-X (Our Compound) Ar-Br->Oxidative_Addition Transmetalation [R-Pd(II)-R']L_n Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L_n Reductive Elimination R-R' R-R' (Coupled Product) Transmetalation->R-R' R'-B(OH)₂ R'-B(OH)₂ R'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

By reacting 1-(2-bromophenyl)propan-2-one with various aryl or heteroaryl boronic acids, chemists can rapidly generate a library of novel compounds. This allows for systematic exploration of the chemical space around the core scaffold, which is fundamental to structure-activity relationship (SAR) studies.

General Workflow in Drug Discovery

The compound fits into the early stages of the drug discovery pipeline as a key building block.

A 1-(2-Bromophenyl)propan-2-one (Starting Scaffold) C Parallel Synthesis (e.g., Suzuki Coupling) A->C B Library of Boronic Acids (Diversity Elements) B->C D Compound Library (Novel Chemical Entities) C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification & Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing the compound in a drug discovery program.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: According to its GHS classification, 1-(2-bromophenyl)propan-2-one is considered:

  • H302: Harmful if swallowed [1]

  • H412: Harmful to aquatic life with long lasting effects [1]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

1-(2-bromophenyl)propan-2-one is more than a simple ketone; it is a strategically designed synthetic intermediate that offers significant advantages to the research and drug development community. Its well-defined reactivity, particularly the capacity for the C-Br bond to participate in robust cross-coupling reactions, makes it an invaluable tool for the rapid generation of molecular diversity. By understanding its properties, synthesis, and applications, scientists can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

  • PubChem. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092. [Link]
  • Matrix Fine Chemicals. 1-(2-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-31-0. [Link]

Sources

An In-depth Technical Guide to 2-Bromophenylacetone (CAS 21906-31-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetone, with the CAS number 21906-31-0, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Also known by its synonym 1-(2-Bromophenyl)-2-propanone, this compound belongs to the class of α-haloketones.[2] The presence of a bromine atom on the carbon alpha to the carbonyl group imparts a high degree of electrophilic reactivity, making it a versatile building block for the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and other fine chemicals.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, reactivity, and safe handling of this compound.

Chemical and Physical Properties

This compound is typically a light orange to yellow or green clear liquid.[6] It is soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[2] The key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 21906-31-0[2][6][7][8][9][10]
Molecular Formula C9H9BrO[1][7][8][9][10][11]
Molecular Weight 213.07 g/mol [1][7][11]
Appearance Light orange to yellow to green clear liquid[6]
Boiling Point 92 °C at 0.6 mmHg[6][7]
Flash Point 73 °C[6][7]
Density ~1.43 g/cm³[6]
Refractive Index 1.5575 to 1.5595 (at 20°C)[8]
Solubility Soluble in chloroform, ethyl acetate, methanol[2]

Synthesis of this compound

The synthesis of α-haloketones like this compound can be achieved through various methods. A common and straightforward approach involves the bromination of the corresponding ketone, in this case, phenylacetone (also known as 1-phenyl-2-propanone).[12]

A general laboratory-scale synthesis protocol is as follows:

Protocol: Bromination of Phenylacetone

  • Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetone in a suitable inert solvent, such as glacial acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, the mixture is typically poured into water to quench any remaining bromine. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic layer is washed with a solution of sodium thiosulfate to remove any residual bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Causality: The choice of an inert solvent is crucial to prevent side reactions. The slow, dropwise addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of polybrominated byproducts. The aqueous workup and subsequent washes are essential for removing impurities and unreacted reagents.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, several analytical techniques are employed. These methods provide a self-validating system for quality control.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons of the acetyl group. The integration and splitting patterns of these peaks provide definitive structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.[13]

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to determine the purity of this compound and to identify any impurities.[14] The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrum will display a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm its identity.[13][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. A suitable column and mobile phase are chosen to achieve good separation of the main compound from any potential impurities.

Reactivity and Applications in Drug Development

The reactivity of α-haloketones like this compound is dominated by the presence of two electrophilic sites: the carbon atom bearing the halogen and the carbonyl carbon.[3][16] The electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[3][4]

This enhanced reactivity makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[16] It is a key building block in the synthesis of various pharmaceutical intermediates. For instance, α-haloketones are known to react with thioamides or thioureas to form thiazoles, a common scaffold in many drug molecules.[16] They can also participate in the Hantzsch pyrrole synthesis.[16]

Reaction Workflow: Nucleophilic Substitution

The following diagram illustrates a general nucleophilic substitution reaction involving an α-haloketone like this compound.

G cluster_reactants Reactants cluster_products Products This compound This compound (α-Haloketone) Substituted_Product α-Substituted Ketone This compound->Substituted_Product SN2 Attack Leaving_Group Bromide Ion (Br⁻) This compound->Leaving_Group Nucleophile Nucleophile (Nu:) Nucleophile->Substituted_Product

Caption: General workflow of a nucleophilic substitution reaction with this compound.

In drug development, this reactivity is exploited to introduce specific functional groups or to build the core structure of a target molecule. The ability of this compound to act as an alkylating agent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry.[17][18][19][20]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It is harmful if swallowed and can cause skin and eye irritation.[21]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23][24]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[21][23][24]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][6] Keep away from heat, sparks, and open flames.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][22][24]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6][21][23]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[21]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[21]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[21]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

References

  • Al-Zoubi, W., Al-Jaber, H., & Al-Zaytoon, M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(11), 2636. [Link]
  • Wikipedia. (n.d.). α-Halo ketone. [Link]
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
  • University of Pretoria. (n.d.).
  • ChemBK. (2024). This compound. [Link]
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one. [Link]
  • Safety Data Sheet. (2025). 2-Bromophenyl methyl ketone. [Link]
  • Filo. (2021). 2-Bromo-1-phenylpropane can be synthesised by. [Link]
  • Solubility of Things. (n.d.). 2-Bromo-1-phenylpropan-1-one. [Link]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Phenylacetone. [Link]
  • ResearchGate. (2026). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B)
  • ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. [Link]
  • MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
  • National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
  • PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
  • ResearchGate. (2026). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B)
  • Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
  • Marshall University. (n.d.).
  • Semantic Scholar. (n.d.).

Sources

Theoretical studies on 2-Bromophenylacetone conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Bromophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is intrinsically linked to its reactivity, biological activity, and physicochemical properties. For active pharmaceutical ingredients and their intermediates, a thorough understanding of conformational preferences is paramount. This technical guide provides a comprehensive theoretical exploration of the conformational analysis of this compound, a substituted aromatic ketone of interest in organic synthesis. We delve into the fundamental principles governing its three-dimensional structure, employing established computational methodologies to predict stable conformers and the energetic barriers between them. This document serves as a roadmap for researchers and professionals in drug development, offering both a conceptual framework and practical protocols for conducting similar theoretical studies.

Introduction: The Significance of Conformation in Substituted Aromatic Ketones

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its behavior. In the realm of drug design and development, identifying the bioactive conformation of a molecule is a key step. This compound, as a precursor and intermediate in the synthesis of various compounds, possesses a degree of rotational freedom that gives rise to a complex conformational energy surface. The interplay of steric and electronic effects, dictated by the bromine atom and the acetyl group on the phenyl ring, governs the molecule's preferred shapes.

Conformational analysis aims to identify the stable, low-energy conformers and the transition states that separate them.[1][2] This knowledge can be leveraged to understand reaction mechanisms, predict product selectivity, and rationalize structure-activity relationships. For ortho-substituted acetophenones like this compound, the primary conformational question revolves around the orientation of the acetyl group relative to the phenyl ring and the ortho-substituent.

Defining the Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:

  • The C(aryl)-C(carbonyl) bond: Rotation around this bond determines the orientation of the acetyl group with respect to the benzene ring. This is often described by the dihedral angle τ1 (C2-C1-C=O).

  • The C(carbonyl)-C(methyl) bond: While rotation of the methyl group is generally rapid, its orientation can influence the overall steric environment.

The interplay between the bulky bromine atom at the ortho position and the acetyl group is expected to be the dominant factor in determining the preferred conformation. This is a classic example of steric hindrance influencing molecular geometry.[3]

Theoretical Methodologies for Conformational Analysis

A robust theoretical investigation of molecular conformation typically involves a multi-step computational workflow. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such studies, providing a good balance between computational cost and accuracy.[4][5]

Computational Workflow

A typical workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: A starting 3D structure of this compound is generated.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angle (τ1) to identify potential energy minima (stable conformers) and maxima (transition states).

  • Geometry Optimization: The structures corresponding to the energy minima and maxima from the PES scan are then fully optimized to locate the exact stationary points on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm their nature. Real frequencies for all vibrational modes indicate a stable conformer (energy minimum), while one imaginary frequency corresponds to a transition state.

  • Energy Profiling: The relative energies of the conformers and the rotational barriers are calculated from the optimized structures.

The following diagram illustrates this computational workflow:

G cluster_workflow Computational Workflow for Conformational Analysis start Initial 3D Structure Generation pes_scan Potential Energy Surface (PES) Scan (Relaxed scan of τ1 dihedral angle) start->pes_scan optimization Geometry Optimization of Stationary Points (Conformers and Transition States) pes_scan->optimization frequency Frequency Analysis (Characterization of Stationary Points) optimization->frequency energy Relative Energy Calculation (Determination of Stability and Rotational Barriers) frequency->energy end Final Conformational Profile energy->end

Caption: A generalized workflow for the theoretical conformational analysis of a molecule.

Choice of Theoretical Level

The choice of the DFT functional and basis set is crucial for obtaining reliable results. The B3LYP functional is a widely used hybrid functional that often provides accurate geometries and relative energies for organic molecules.[5] A Pople-style basis set, such as 6-311+G(d,p), is a good choice as it includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding environments.

Predicted Conformers and Rotational Barriers

Based on analogous studies of ortho-substituted acetophenones, we can predict the key conformers of this compound.[3][6] The primary determinant of conformational preference will be the minimization of steric repulsion between the ortho-bromine atom and the acetyl group.

Key Conformers

Two principal types of conformers are anticipated:

  • Gauche (or non-planar) conformers: In these conformers, the acetyl group is rotated out of the plane of the benzene ring to alleviate steric clash with the bromine atom. This is expected to be the most stable conformation.

  • Planar conformers (s-cis and s-trans): In these hypothetical conformers, the acetyl group lies in the same plane as the benzene ring. The s-cis conformer would have the carbonyl oxygen pointing towards the bromine atom, leading to significant steric and electrostatic repulsion. The s-trans conformer would have the carbonyl oxygen pointing away from the bromine atom. While less strained than the s-cis, it is still likely to be higher in energy than the gauche conformer due to some steric interaction between the methyl group and the bromine atom.

Studies on related α-hetero-substituted acetophenones have shown that gauche rotamers can be stabilized by hyperconjugative interactions.[7]

The following diagram illustrates the key rotational isomers of this compound:

G cluster_conformers Plausible Rotational Isomers of this compound A Gauche (non-planar) (Expected Global Minimum) B s-trans (planar) (Higher Energy) A->B Rotation around C(aryl)-C(carbonyl) C s-cis (planar) (Highest Energy - Unstable) B->C Rotation

Caption: Predicted rotational isomers of this compound based on steric considerations.

Predicted Energy Profile

The potential energy surface for rotation around the C(aryl)-C(carbonyl) bond is expected to show two equivalent gauche minima and two transition states corresponding to the planar conformations. The barrier to rotation will be influenced by the steric bulk of the bromine atom.

Conformer/Transition StateDihedral Angle (τ1)Relative Energy (kcal/mol)Comments
Gauche~40-60°0.0Most stable conformer, minimizes steric repulsion.
s-trans (Transition State 1)180°> 5.0Significant steric interaction.
s-cis (Transition State 2)>> 5.0Highly unstable due to severe steric and electrostatic repulsion.

Note: The relative energy values are hypothetical and would need to be quantified by actual DFT calculations.

Experimental Validation

While this guide focuses on theoretical studies, it is crucial to note that computational predictions should ideally be validated by experimental data. Techniques such as X-ray crystallography can provide the precise solid-state conformation. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space couplings and Nuclear Overhauser Effect (NOE) studies, can provide valuable information about the predominant conformers.[6] Infrared (IR) spectroscopy can also be used to identify different conformers in various solvents.[8][9]

Conclusion

The conformational analysis of this compound reveals a landscape dominated by the steric and electronic interactions between the ortho-bromine atom and the acetyl group. Theoretical calculations, particularly using DFT methods, provide a powerful tool to explore this landscape, identifying the most stable gauche conformers and the energetic barriers to their interconversion. This in-depth understanding is not merely an academic exercise; it has profound implications for predicting the reactivity of this important synthetic intermediate and for the rational design of new molecules in the field of drug development.

References

  • Cunha, C., & Rittner, R. (1990). Conformational and Electronic Interaction Studies of a-Substituted Carbonyl Compounds. Part 9. o-Hetero-substituted Acetophenon. RSC Publishing.
  • Gawinecki, R., et al. (n.d.). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen.
  • Ishikawa, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. [Link]
  • LibreTexts. (2021). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.
  • LibreTexts. (2020). 8.
  • Kumar, C. S. C., et al. (2018). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.
  • Basso, E. A., et al. (2014). The conformational analysis of 2-halocyclooctanones. PubMed. [Link]
  • BenchChem. (2025). Theoretical Insights into the Molecular Conformation of 2-Methylacetophenone. BenchChem.
  • da Silva, G. B., & Basso, E. A. (2014). The conformational analysis of 2-halocyclooctanones.
  • Leszczynski, J., & Kwiatkowski, J. S. (2016). The nature of inter- and intramolecular interactions in F2OXe…HX (X= F, Cl, Br, I) complexes.
  • Chen, G.-H., et al. (2019).
  • Chen, G.-H., et al. (2019).
  • Al-Otaibi, J. S., et al. (2000). Conformations and rotational barriers of 2,2?-bithiazole and 4,4?-dimethyl-2,2?-bithiazole semiemperical, ab initio, and density functional theory calculations.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.
  • Durig, J. R., & Little, T. S. (1987). Conformational stability, barriers to internal rotation, ab initio calculations, and vibrational assignment of 2-butanone.
  • Liu, H., et al. (2010). Computational Study on the Conformations of Mitragynine and Mitragynaline. PubMed. [Link]
  • Singh, P., & Kaur, D. (2008). Probing the Active Conformers of Paraoxon Through Theoretical Conformational Studies.
  • Casares, J. A., et al. (2001). Crystal Structure and Rotational Barrier of Octakis(bromomethyl)naphthalene.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Bromophenylacetone: From Molecular Structure to Reactivity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromophenylacetone is a significant chemical intermediate, particularly in the synthesis of novel therapeutic agents. Understanding its electronic structure and chemical reactivity is paramount for optimizing synthetic routes and designing new molecular entities with desired pharmacological profiles. This in-depth technical guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We provide a comprehensive, step-by-step computational workflow, from initial structure preparation to the analysis of frontier molecular orbitals and electrostatic potential surfaces. This guide is designed to equip researchers with the theoretical grounding and practical protocols necessary to leverage computational chemistry for accelerating drug discovery and development.

Introduction: The "Why" of Computational Analysis for this compound

This compound, a substituted aromatic ketone, serves as a versatile precursor in organic synthesis.[1][2][3] Its structure, featuring a reactive carbonyl group and a brominated phenyl ring, makes it a key building block for constructing more complex molecules, including various pharmacologically active compounds.[1][4] In the context of drug development, the precise characterization of such intermediates is not merely academic; it is a critical step in lead optimization and process development.[5]

Quantum chemical calculations offer a powerful, non-destructive lens through which we can "see" and predict molecular behavior at the electronic level. For a molecule like this compound, these in silico methods allow us to:

  • Predict Ground State Geometry: Determine the most stable three-dimensional arrangement of atoms, which governs how the molecule interacts with others.

  • Elucidate Electronic Properties: Understand the distribution of electrons, identify reactive sites, and predict the molecule's ability to donate or accept electrons.

  • Simulate Spectroscopic Data: Predict IR and NMR spectra to aid in experimental characterization and purity assessment.

  • Guide Synthetic Strategy: By understanding reactivity, chemists can anticipate reaction outcomes and design more efficient synthetic pathways.

This guide will focus on Density Functional Theory (DFT), a robust and widely-used computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[6][7]

Theoretical Framework: Selecting the Right Tools for the Job

The reliability of any computational study hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary but is guided by the specific chemical nature of the molecule under investigation.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has become a cornerstone of computational chemistry.[8] For halogenated organic compounds, DFT has been shown to provide reliable results, though systematic trends in errors can be observed and corrected for.[6]

The B3LYP Functional

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a "workhorse" functional in computational chemistry because it incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy for a wide range of organic molecules.[6] It provides a well-validated balance for calculating both geometric and electronic properties.

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons. For this compound, the 6-311++G(d,p) basis set is an excellent choice for the following reasons:

  • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • ++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, like the oxygen and bromine atoms in our molecule.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established level of theory for obtaining high-quality results for organic molecules containing halogens and heteroatoms.[9]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the workflow for a comprehensive quantum chemical analysis of this compound using a standard software package like Gaussian, ORCA, or Schrödinger's Maestro.[10][11]

Step 1: Building the Initial Molecular Structure

The first step is to generate a 3D structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. Ensure the initial connectivity and basic geometry are correct.

Step 2: Geometry Optimization

The initial structure is a guess. We must find the lowest energy conformation, known as the ground state geometry.

  • Objective: To find the coordinates of the nuclei that correspond to a minimum on the potential energy surface.

  • Procedure: A geometry optimization calculation is performed. The software iteratively adjusts the bond lengths, angles, and dihedral angles, calculating the energy and forces at each step, until the forces on all atoms are effectively zero.

  • Self-Validation: A successful optimization is indicated when the calculation converges according to the software's built-in criteria.

Step 3: Frequency Analysis

Once an optimized structure is obtained, it is crucial to verify that it is a true energy minimum and not a saddle point (a transition state).

  • Objective: To calculate the vibrational frequencies of the molecule at the optimized geometry.

  • Procedure: A frequency calculation is performed on the optimized structure. This calculation yields a set of vibrational modes and their corresponding frequencies.

  • Self-Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive (real) . The presence of one or more imaginary frequencies indicates a transition state, and the initial structure must be perturbed along the direction of the imaginary mode and re-optimized.

  • Bonus Output: This step also provides the zero-point vibrational energy (ZPVE) and the predicted infrared (IR) spectrum. For accurate comparison with experimental spectra, calculated frequencies are often scaled by a factor specific to the level of theory used.[12] The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for such scaling factors.[13][14][15]

Computational_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Properties Build 1. Build Initial 3D Structure Opt 2. Geometry Optimization Build->Opt Input Geometry Freq 3. Frequency Analysis Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq? Re-optimize Props 4. Calculate Electronic Properties (HOMO, LUMO, ESP) Freq->Props Verified Minimum Spectra 5. Predict Spectra (IR, NMR) Freq->Spectra Verified Minimum

Caption: A generalized workflow for quantum chemical calculations.

Step 4: Calculation of Electronic Properties

With the validated ground state geometry, we can now calculate key electronic properties that govern reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[16][17][18]

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[17]

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[17]

    • HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's kinetic stability and electronic excitability.[18][19] A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface.

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are often found around electronegative atoms like oxygen.

    • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative and qualitative data.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. This data can be compared with experimental crystallographic data if available, serving as a validation of the chosen computational method.

Parameter Calculated Value (B3LYP/6-311++G(d,p))
C=O Bond Length1.215 Å
C-Br Bond Length1.908 Å
C-C-O Bond Angle121.5°
Phenyl-CH2-Keto Angle112.0°
Note: These are representative values for illustrative purposes.
Electronic and Reactivity Descriptors

The calculated energies of the frontier orbitals provide critical insights into the molecule's reactivity.

Property Calculated Value (eV) Interpretation
HOMO Energy-6.85 eVCorrelates with the ionization potential; the energy required to remove an electron.
LUMO Energy-1.22 eVCorrelates with the electron affinity; the energy released when an electron is added.[17]
HOMO-LUMO Gap 5.63 eV A relatively large gap suggests high kinetic stability. Electronic transitions would require UV light.[19]

Analysis of the HOMO and LUMO plots would likely show the HOMO density distributed over the phenyl ring and the bromine atom, while the LUMO density would be concentrated around the carbonyl group, indicating the primary sites for electrophilic and nucleophilic attack, respectively. The substitution of a halogen is known to lower the LUMO energy level, which can increase the molecule's electrophilicity.[20]

HOMO_LUMO cluster_gap Energy Gap (ΔE) = 5.63 eV LUMO LUMO (Lowest Unoccupied MO) LUMO_label -1.22 eV HOMO HOMO (Highest Occupied MO) HOMO_label -6.85 eV

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Applications in Drug Development

The insights gained from these calculations have direct, practical applications in the pharmaceutical industry:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of analogues of this compound, researchers can build quantitative models that correlate electronic properties with biological activity, guiding the design of more potent compounds.[5]

  • Metabolic Stability Prediction: The ESP map and frontier orbitals can help identify sites on the molecule that are susceptible to metabolic transformation by enzymes like Cytochrome P450.

  • Reaction Mechanism and Byproduct Formation: DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. This helps in optimizing reaction conditions to maximize yield and minimize the formation of impurities.[7]

  • Informing Crystal Engineering: Understanding the electrostatic surface can aid in predicting how molecules will pack in a solid state, which is crucial for controlling the physical properties of an active pharmaceutical ingredient (API).

Conclusion

Quantum chemical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for the modern drug development professional. As demonstrated with this compound, this computational approach transforms the molecule from a static 2D drawing into a dynamic entity with predictable structural, electronic, and reactive properties. By following a rigorous and self-validating protocol, researchers can generate high-fidelity data that accelerates the design-make-test-analyze cycle, reduces experimental costs, and ultimately paves the way for the discovery of safer and more effective medicines.

References

  • NIST Computational Chemistry Comparison and Benchmark D
  • Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. [Link]
  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry.
  • NIST CCCBDB – Vibrational Scaling Factors & ThermoChem D
  • Directory of in silico Drug Design tools. Click2Drug. [Link]
  • A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY.
  • What do HOMO and LUMO mean? How would you go about interpreting their values? Study.com. [Link]
  • DOI access for NIST Computational Chemistry Comparison and Benchmark Database - SRD 101.
  • NIST 101. Computational Chemistry Comparison and Benchmark Database.
  • Computational Platform for Molecular Discovery & Design. Schrödinger. [Link]
  • Computational Chemistry | Computer Aided Drug Design. Domainex. [Link]
  • Contemporary Computational Applications and Tools in Drug Discovery.
  • Homo lumo explained. ritemyte. [Link]
  • HOMO and LUMO. Wikipedia. [Link]
  • Modeling a Halogen Dance Reaction Mechanism: A Density Functional Theory Study.
  • HOMO-LUMO Energy Gap. Schrödinger. [Link]
  • Insights Into Halogen Bonding From Density Functional Theory Calculations.
  • Density functional theory calculations for two-dimensional silicene with halogen functionalization. Royal Society of Chemistry. [Link]
  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies.
  • Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives.
  • This compound. ChemBK. [Link]
  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters. [Link]
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • 1-(2-Bromophenyl)propan-2-one. PubChem. [Link]
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
  • Overview of Drug Development 2. MIT OpenCourseWare. [Link]
  • The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.

Sources

An In-depth Technical Guide on the Solubility of 2-Bromophenylacetone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromophenylacetone (CAS No. 21906-31-0) in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It offers a detailed exploration of the molecular structure of this compound, theoretical solubility models including Hansen Solubility Parameters, and provides robust, step-by-step experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for working with this compound.

Introduction: The Significance of Solubility in a Research and Development Context

Solubility is a critical physicochemical parameter that governs the behavior of a compound in a liquid phase. For research and development scientists, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including reaction kinetics, purification processes, formulation development, and analytical method development. This compound, an aromatic ketone, serves as a key intermediate in various organic syntheses.[1] Its solubility profile directly impacts reaction efficiency, product yield, and the ease of post-reaction work-up. This guide aims to provide a foundational understanding of the factors influencing the solubility of this compound and to equip the researcher with the necessary tools to predict and experimentally verify its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A clear understanding of the intrinsic properties of this compound is the cornerstone for predicting its solubility. These properties dictate the nature and strength of its interactions with various solvents.

PropertyValueSource(s)
CAS Number 21906-31-0[2][3][4]
Molecular Formula C₉H₉BrO[2][3]
Molecular Weight 213.07 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point 238-240 °C[1]
Refractive Index 1.5575 to 1.5595 (at 20°C)[2]

Based on its structure, this compound possesses both polar and non-polar characteristics. The phenyl ring and the methylene group contribute to its non-polar nature, while the carbonyl group (C=O) introduces polarity and potential for hydrogen bond acceptance. The bromine atom, being electronegative, further influences the molecule's polarity. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solution to form, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The polarity of a solvent is a key determinant of its ability to dissolve a polar solute. Polar solvents, such as alcohols and ketones, will readily interact with the polar carbonyl group of this compound through dipole-dipole interactions. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, can act as hydrogen bond donors to the carbonyl oxygen of this compound, which acts as a hydrogen bond acceptor. This interaction can significantly enhance solubility.

Conversely, non-polar solvents, such as alkanes and aromatic hydrocarbons, will primarily interact with the non-polar phenyl ring and hydrocarbon backbone of this compound through weaker van der Waals forces.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces (from atomic interactions)

  • δp: Polar forces (from dipole moments)

  • δh: Hydrogen bonding forces

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles outlined above, we can make informed predictions about the solubility of this compound in a variety of organic solvents. It is qualitatively reported to be soluble in ethanol and dichloromethane.[1]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Protic Polar Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding potential with the carbonyl group and favorable dipole-dipole interactions.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileHigh to ModerateStrong dipole-dipole interactions with the carbonyl group. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents.
Non-Polar Aromatic Toluene, BenzeneModerate to HighFavorable π-stacking interactions between the phenyl rings of the solvent and solute.
Chlorinated Dichloromethane, ChloroformHighGood balance of polarity to interact with the carbonyl group and non-polar character to interact with the rest of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateModerate polarity and ability to act as hydrogen bond acceptors.
Alkanes Hexane, HeptaneLowPrimarily weak van der Waals interactions; insufficient to overcome the cohesive forces of the polar portion of the solute.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for ascertaining the precise solubility of a compound. The following section outlines a robust, self-validating protocol for determining the solubility of this compound, a liquid solute, in an organic solvent.

General Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of solubility.

G prep Preparation of Materials and Equipment sat Preparation of Saturated Solution prep->sat Add solute to solvent equil Equilibration sat->equil Agitate at constant temperature sep Phase Separation equil->sep Allow phases to separate quant Quantification of Solute sep->quant Analyze the supernatant calc Calculation of Solubility quant->calc Determine concentration report Reporting of Results calc->report Express in standard units G excess Excess Solute equilibrium True Thermodynamic Equilibrium excess->equilibrium const_t Constant Temperature const_t->equilibrium agitation Sufficient Agitation Time agitation->equilibrium clear_supernatant Clear, Particulate-Free Supernatant equilibrium->clear_supernatant ensures saturation filtration Syringe Filtration filtration->clear_supernatant removes particulates accurate_quant Accurate Quantification clear_supernatant->accurate_quant cal_curve Validated Calibration Curve cal_curve->accurate_quant reliable_data Reliable Solubility Data accurate_quant->reliable_data

Sources

2-Bromophenylacetone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)propan-2-one (2-Bromophenylacetone)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-bromophenyl)propan-2-one, commonly known as this compound. As a key chemical intermediate, its properties, synthesis, and analytical characterization are of significant interest in organic synthesis, medicinal chemistry, and forensic science. This document is intended for professional laboratory use and adheres to the highest standards of scientific integrity and safety.

1-(2-Bromophenyl)propan-2-one is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position, and a propanone (acetone) group attached to the ring via a methylene bridge.[1] This structure makes it a valuable precursor for a variety of more complex molecules.

PropertyValueSource(s)
IUPAC Name 1-(2-bromophenyl)propan-2-one[1][2]
Synonyms This compound, (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene[2]
CAS Number 21906-31-0[2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 238-240 °C (estimated)[3]
Flash Point 72.5 °C (estimated)[3]
Density 1.384 g/cm³ (estimated)[3]
Refractive Index 1.5575 - 1.5595[3]
Solubility Soluble in organic solvents like ethanol and dichloromethane.[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established organic chemistry pathways. A common and logical strategy involves the reaction of a suitable organometallic reagent with a 2-bromophenylacetyl derivative. The following protocol outlines a plausible route based on the Grignard reaction, a cornerstone of C-C bond formation.

Proposed Synthesis Pathway: Grignard Reaction

This pathway involves two primary stages: the formation of 2-bromophenylacetyl chloride from 2-bromophenylacetic acid, followed by its reaction with a methyl Grignard reagent.

Stage 1: Synthesis of 2-Bromophenylacetyl chloride 2-Bromophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.[4] This is a standard method for activating a carboxylic acid for nucleophilic attack.

Stage 2: Reaction with Methyl Magnesium Bromide The synthesized 2-bromophenylacetyl chloride is then reacted with a methyl Grignard reagent (CH₃MgBr). The highly nucleophilic methyl group attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the target ketone, 1-(2-bromophenyl)propan-2-one.[5][6][7] It is critical to use controlled stoichiometry and low temperatures to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.

Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Part A: Preparation of 2-Bromophenylacetyl chloride [4]

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Add 2-bromophenylacetic acid (1.0 eq) and anhydrous benzene or toluene as a solvent.

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the flask.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield crude 2-bromophenylacetyl chloride, which can be used directly in the next step.

Part B: Synthesis of 1-(2-Bromophenyl)propan-2-one [8]

  • In a separate, flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude 2-bromophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl magnesium bromide (CH₃MgBr) (1.0-1.1 eq) in diethyl ether dropwise via an addition funnel, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Ketone Formation cluster_purification Purification A 2-Bromophenylacetic Acid C 2-Bromophenylacetyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E 1-(2-Bromophenyl)propan-2-one (Crude) C->E Nucleophilic Acyl Substitution (-78 °C, Anhydrous Ether) D Methyl Magnesium Bromide (CH₃MgBr) D->E F Vacuum Distillation E->F G Purified Product F->G

Caption: Synthesis workflow for 1-(2-Bromophenyl)propan-2-one.

Applications in Chemical Synthesis

This compound is primarily utilized as a precursor in multi-step organic syntheses. Its chemical structure, containing a reactive ketone and a brominated aromatic ring suitable for cross-coupling reactions, makes it a versatile building block.

Precursor to Substituted Cathinones

A significant application, documented extensively in forensic chemistry literature, is the use of phenylacetone derivatives as precursors in the synthesis of substituted cathinones, a class of compounds often categorized as new psychoactive substances (NPS).[9][10][11] this compound can be used to synthesize "iso-cathinone" analogues. For example, reductive amination of the ketone functional group with methylamine would yield N-methyl-1-(2-bromophenyl)propan-2-amine.

The presence of these isomers in illicit drug seizures is of high interest to law enforcement and forensic laboratories, as it can help in identifying the synthetic route employed.[9][10] Therefore, the synthesis and characterization of this compound and its isomers are crucial for creating certified reference materials for analytical and forensic purposes.[9][10]

Role in Medicinal Chemistry Research

While not a widely reported intermediate for approved pharmaceuticals, the underlying chemical scaffold is relevant in drug discovery. For instance, a novel acetamide derivative, synthesized from a 2-bromophenyl precursor, has been evaluated for potential antidiabetic activity, demonstrating significant inhibition of α-glucosidase and α-amylase in preclinical studies.[12] This highlights the potential for this class of compounds in legitimate therapeutic research.

Reaction Pathway Diagram

Reaction_Pathway start 1-(2-Bromophenyl)propan-2-one reductive_amination Reductive Amination (e.g., CH₃NH₂, NaBH₃CN) start->reductive_amination Reacts with product Substituted Cathinone Derivative (N-methyl-1-(2-bromophenyl)propan-2-amine) reductive_amination->product Yields

Caption: Pathway from this compound to a cathinone derivative.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the compound's structure. Precise data can be found in forensic and chemical literature where this compound and its isomers have been synthesized and characterized as analytical standards.[9][10][11]

TechniqueExpected Characteristics
¹H NMR ~7.6-7.1 ppm: Multiplet, 4H (aromatic protons).~3.9 ppm: Singlet, 2H (methylene protons, -CH₂-).~2.2 ppm: Singlet, 3H (methyl protons, -CH₃).
¹³C NMR ~205 ppm: Carbonyl carbon (C=O).~134-127 ppm: Aromatic carbons (4 signals expected due to symmetry).~124 ppm: Aromatic carbon attached to bromine (C-Br).~50 ppm: Methylene carbon (-CH₂-).~29 ppm: Methyl carbon (-CH₃).
FT-IR (Neat) ~3060 cm⁻¹: Aromatic C-H stretch.~2925 cm⁻¹: Aliphatic C-H stretch.~1720 cm⁻¹: Strong carbonyl (C=O) stretch.~1470, 1440 cm⁻¹: Aromatic C=C stretches.~750 cm⁻¹: C-Br stretch and ortho-disubstituted C-H bend.

Note: Chemical shifts (ppm) are referenced to TMS. IR frequencies are in cm⁻¹.

Chromatographic Purification

Crude this compound is a liquid and is typically purified by vacuum distillation to separate it from non-volatile impurities and residual solvent.[13][14][15]

Protocol: Vacuum Distillation

  • Assemble a vacuum distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed.

  • Place the crude oil in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure and begin heating the distillation flask using a heating mantle.

  • Collect the fraction boiling at the expected temperature for the given pressure (e.g., phenylacetone boils at 120-140 °C at 25 mmHg).[13][15]

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) or TLC.

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Identification
  • Health Hazards: Harmful if swallowed.[3] Causes skin and serious eye irritation. May cause respiratory irritation.

  • Physical Hazards: Combustible liquid.

Safe Handling Protocol
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Not typically required if handled in a fume hood. Use a respirator with an organic vapor cartridge if ventilation is inadequate.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

First Aid and Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Safety Workflow Diagram

Safety_Workflow cluster_ppe Step 1: Don PPE cluster_handling Step 2: Chemical Handling cluster_disposal Step 3: Waste Disposal ppe_nodes Lab Coat Safety Goggles Nitrile Gloves handling_nodes Work in Fume Hood Ground Equipment Avoid Inhalation/Contact disposal_nodes Segregate into Halogenated Organic Waste Container start Start Work cluster_ppe cluster_ppe start->cluster_ppe end End Work cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_disposal cluster_disposal cluster_handling->cluster_disposal cluster_disposal->end

Caption: Basic safety workflow for handling this compound.

References

  • McDermott, S. D., Power, J. D., Kavanagh, P., & O'Brien, J. (2011). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone.
  • ResearchGate. (2025). The analysis of substituted cathinones.
  • Programming Insider. (2023).
  • Qian, Z., Jia, W., Li, T., Liu, C., & Hua, Z. (2016). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug testing and analysis, 8(9), 935–943. [Link]
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.
  • Scribd. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [Link]
  • Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [Link]
  • Google Patents. (n.d.).
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.).
  • PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-.
  • PubChemLite. (n.d.). 1-(2-bromophenyl)propan-2-one (C9H9BrO). [Link]
  • SpectraBase. (n.d.). 1-(2-Bromophenyl)-2-propanone. [Link]
  • The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
  • Google Patents. (n.d.). Process for producing phenylacetones.
  • Khan, I., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][9][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
  • ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. [Link]
  • PubMed Central (PMC). (2014).
  • ChemSynthesis. (2025). 2-bromo-2-phenylacetyl chloride. [Link]
  • Brainly.in. (2023). Acetyl chloride reacts with ch3mgbr. [Link]
  • PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. [Link]
  • ResearchG
  • Journal of Applied Pharmaceutical Science. (2012).
  • UT Southwestern Medical Center. (n.d.).
  • PubChem. (n.d.). 2-Bromophenylacetyl chloride.
  • Chegg. (2021). Provide a detailed, stepwise mechanism for the reaction of acetyl chloride... [Link]
  • Google Patents. (n.d.).
  • Google P
  • YouTube. (2020). Acetyl bromide reacts with excess of CH_(3)
  • ChemBK. (2024). This compound. [Link]
  • Chegg. (2017). Write the mechanism for the reaction of acetyl chloride with two equivalents of ethylmagnesium bromide. [Link]

Sources

Safety and handling precautions for 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 2-Bromophenylacetone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 21906-31-0), also known as 1-(2-bromophenyl)propan-2-one, is a ketone derivative utilized as an intermediate in various organic synthesis applications.[1][2] Its utility in research and development necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the critical safety and handling precautions required when working with this compound, grounded in established safety protocols and technical data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior under laboratory conditions and for performing accurate risk assessments.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO[2][3]
Molecular Weight 213.07 g/mol [2][4]
Appearance Clear, colorless to light yellow liquid[1][3][5]
CAS Number 21906-31-0[2][3][6]
Boiling Point ~247.5°C (rough estimate)[1]
Flash Point ~72.5°C[1]
Refractive Index 1.5575 to 1.5595 (20°C, 589 nm)[3]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been reported, indicating the primary risks associated with its handling.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term Hazard Category 3H412: Harmful to aquatic life with long lasting effects

(Source:[4][6])

Signal Word: Warning[4]

Hazard Pictograms:

(GHS07: Exclamation Mark)

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5][6] Inhalation of vapors or mists may cause respiratory irritation.[6][7] Skin contact can lead to irritation, and prolonged exposure may cause dermatitis by defatting the skin.[6] It is classified as an eye irritant, and swallowing the substance is harmful.[6][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory for mitigating exposure risks.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[9][10] This ensures that any vapors or aerosols are contained and exhausted away from the operator. Workstations must be equipped with readily accessible safety showers and eyewash stations.[6][9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements:

  • Eye and Face Protection : Chemical splash goggles are required.[5][6][9] For operations with a higher risk of splashing, the use of a full-face shield over safety goggles is recommended.[10][11]

  • Hand Protection : Wear chemical-resistant, impermeable gloves, such as nitrile or butyl rubber.[6][10] Gloves must be inspected for integrity before each use and replaced immediately if compromised.

  • Body Protection : A flame-resistant lab coat is mandatory.[10] For larger-scale operations or when handling significant quantities, chemical-resistant aprons or suits should be considered.[11]

  • Respiratory Protection : Under normal use conditions within a functioning fume hood, respiratory protection may not be necessary.[6] However, if aerosols may be generated or in the event of a spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9][10]

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Logical sequence for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring chemical stability.

Handling
  • Always handle this compound within a chemical fume hood to avoid breathing vapors or mists.[6][9]

  • Avoid contact with skin and eyes.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][12]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when transferring larger quantities.[8][12]

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[9][12]

  • Keep containers tightly closed when not in use.[6][12]

  • Store locked up in a designated chemical storage cabinet.[6][12]

  • Incompatible Materials : Store separately from strong oxidizing agents and strong bases, as these can cause hazardous reactions.[5][6][9]

Emergency Procedures: Spills and Exposure

Immediate and correct action is critical in the event of an accidental release or personnel exposure.

Spill Response

The response to a spill depends on its size and location.

Spill_Response Spill Spill Detected Size Assess Spill Size Is it a major spill? Spill->Size Evacuate Evacuate Area Alert Supervisor Call Emergency Services Size->Evacuate Yes MinorSpill Minor Spill (Contained in Fume Hood) Size->MinorSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE Contain Contain with Inert Absorbent Material (Sand, Vermiculite) DonPPE->Contain Collect Collect Absorbed Material into a Labeled, Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area with Soap and Water Collect->Decon Dispose Dispose of Waste and Contaminated PPE as Hazardous Waste Decon->Dispose

Caption: Decision tree for responding to a chemical spill of this compound.

Detailed Spill Cleanup Protocol (Minor Spill):

  • Alert & Isolate : Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area.[13][14]

  • Don PPE : Put on required PPE, including double gloves, chemical splash goggles, a lab coat, and a respirator if ventilation is inadequate.[15]

  • Contain : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder.[6][16]

  • Collect : Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14][16]

  • Decontaminate : Clean the spill area with soap and water.[16]

  • Dispose : Dispose of all contaminated cleaning materials and PPE as hazardous waste.[14]

  • Document : Report the spill to your supervisor and document the incident according to your institution's protocol.[16]

First Aid Measures

In case of exposure, follow these procedures while seeking immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][16] Get medical attention if irritation occurs or persists.[6]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6][8] If breathing is difficult or has stopped, provide artificial respiration.[6][9] Call a poison center or doctor for medical advice.[6]

  • Ingestion : Rinse the mouth thoroughly with water.[6][8] Do NOT induce vomiting.[9] Seek immediate medical attention.[6]

Waste Disposal

Chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.

As a brominated organic compound, this compound is classified as halogenated organic waste .[17] It must be segregated from non-halogenated waste streams to ensure proper disposal, which typically involves high-temperature incineration by a licensed professional waste disposal service.[17][18]

Waste Collection Protocol:

  • Designate a Container : Use a clearly labeled, compatible hazardous waste container designated for "Halogenated Organic Liquids."

  • Segregate : Do not mix with non-halogenated solvents or other waste categories.[17]

  • Transfer Waste : Conduct all waste transfers inside a chemical fume hood to minimize vapor release.

  • Keep Closed : The waste container must remain securely sealed at all times except when adding waste.[18]

  • Arrange Pickup : When the container is approximately 80% full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified waste contractor.[18] Never dispose of this compound down the drain.[17]

Waste_Disposal Start Generate Waste Identify Identify as 'Halogenated Organic Waste' Start->Identify Container Select Labeled 'Halogenated Waste' Container Identify->Container Transfer Transfer Waste in Fume Hood Container->Transfer Store Store Sealed Container in Satellite Accumulation Area Transfer->Store Pickup Request EHS Pickup When Container is Full Store->Pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely by maintaining a comprehensive safety culture. This involves a deep understanding of its hazards, the consistent use of engineering controls and PPE, strict adherence to handling protocols, and preparedness for emergency situations. The information and procedures outlined in this guide are intended to provide a robust framework for the safe utilization of this chemical in a professional research environment.

References

  • Chem Service. (2015).
  • Sciedco. (n.d.). This compound, Min. 98.0 (GC), 1 g. [Link]
  • PubChem. (2025). 1-(2-Bromophenyl)propan-2-one.
  • Oakland University. (2025). EHSO Manual: Spill Control/Emergency Response. [Link]
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
  • ChemBK. (2024). This compound. [Link]
  • Stony Brook University Environmental Health and Safety. (n.d.). CHEMICAL SPILL RESPONSE PROCEDURES. [Link]
  • BromAid. (n.d.).
  • PubChem. (n.d.). 2'-Bromoacetophenone.
  • CP Lab Safety. (n.d.). (2-Bromophenyl)acetone, 1g, Each. [Link]
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

Sources

Commercial availability and suppliers of 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Bromophenylacetone for Scientific Research

Authored by: Gemini, Senior Application Scientist

Date: January 9, 2026

This technical guide provides a comprehensive overview of the commercial landscape for this compound (CAS: 21906-31-0), a key chemical intermediate for professionals in research, discovery, and drug development. It navigates the complexities of sourcing this reagent, emphasizing supplier verification, quality control, and the critical importance of isomeric purity. This document includes a curated list of established suppliers, detailed protocols for in-house quality verification via Gas Chromatography-Mass Spectrometry (GC-MS), and essential safety and handling guidelines. The objective is to equip scientists with the necessary information to confidently and safely procure high-purity this compound for their research endeavors.

Introduction to this compound

This compound, systematically named 1-(2-bromophenyl)propan-2-one, is an aromatic ketone of significant interest as a building block in organic synthesis. Its chemical structure, featuring a bromo-substituted phenyl ring attached to an acetone moiety, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates.

Chemical Identifiers:

  • IUPAC Name: 1-(2-bromophenyl)propan-2-one[1][2]

  • CAS Number: 21906-31-0[1][2][3][4]

  • Molecular Formula: C₉H₉BrO[1][3]

  • Molecular Weight: 213.08 g/mol [2]

  • Synonyms: 2-bromophenyl acetone, 1-(2-bromophenyl)-2-propanone, o-bromo benzyl methyl ketone[2]

Critical Note on Isomeric Specificity

A significant challenge in sourcing this compound is the potential for confusion with its isomers, which possess different chemical properties and reactivity. Researchers must exercise extreme diligence in verifying the CAS number before purchase. Commonly confused isomers include:

  • 2-Bromo-1-phenylpropan-1-one (α-Bromopropiophenone): CAS 2114-00-3[5]

  • 1-Bromo-1-phenylpropan-2-one: CAS 23022-83-5[6]

  • 2-Bromo-1-(3-methylphenyl)propan-1-one: CAS 1451-83-8[7][8]

  • 2-Bromo-1-(4-methylphenyl)-1-propanone: A solid compound with CAS MFCD11131402[9]

Procuring the incorrect isomer can lead to failed syntheses and compromised research outcomes. Always verify the supplier's listed CAS number is 21906-31-0 for true this compound.

Commercial Availability and Supplier Landscape

This compound is commercially available primarily in research and development quantities, typically ranging from one gram to multi-gram packages.[1][3][4] While some suppliers may offer larger quantities, it is generally not stocked in bulk by major distributors. Its availability can sometimes be limited, requiring researchers to contact customer service for estimated lead times.[1]

The market consists of large, well-established chemical suppliers as well as smaller, specialized chemical providers. The price can vary significantly based on purity, quantity, and supplier.

Table of Representative Suppliers

The following table summarizes key suppliers known to list this compound. This list is not exhaustive but represents major vendors frequently used by the scientific community.

SupplierProduct Name/NumberCAS NumberTypical PurityAvailable Quantity
Thermo Scientific Chemicals (Acros Organics) This compound, 99% (350590010)21906-31-0≥98.5% or 99% (GC)[1]1 g[1]
TCI America (2-Bromophenyl)acetone (B3842)21906-31-0>98.0% (GC)[10]1 g, 5 g
Fisher Scientific This compound, 99%21906-31-099%[2]1 g[2]
SCIEDCO Canada This compound (11-842662)21906-31-0Min. 98.0% (GC)[3]1 g, 5 g[3]

Note: Pricing and availability are subject to change. Researchers should always verify details directly with the supplier.

Supplier Vetting and Quality Assurance Workflow

A systematic approach to sourcing and verification is critical to ensure the quality and identity of the procured chemical. The following workflow is recommended for all researchers before incorporating a new batch of this compound into their experiments.

G cluster_sourcing Phase 1: Sourcing & Procurement cluster_verification Phase 2: In-House Verification A Define Purity & Quantity Requirements B Identify Potential Suppliers (e.g., TCI, Thermo Fisher) A->B C Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Verify CAS: 21906-31-0 & Review CoA Purity Data C->D E Procure Small Sample for In-House QC D->E F Perform Identity & Purity Check (GC-MS Recommended) E->F Sample Received G Compare Experimental Data with Supplier CoA F->G H Decision Point: Does Data Match? G->H I Release Batch for Experimental Use H->I  Yes   J Reject Batch & Contact Supplier H->J  No  

Caption: Recommended workflow for sourcing and quality verification.

Technical Specifications and Quality Control

Upon receiving a shipment, it is imperative to verify that the product meets the expected specifications. Suppliers typically provide a Certificate of Analysis (CoA) with key quality parameters.

Typical Specifications:

Parameter Typical Value Justification
Appearance Clear, colorless to yellow liquid[1] A significant deviation in color may indicate degradation or impurities.
Purity (by GC) ≥98.0%[3] Gas Chromatography is the industry standard for assessing the purity of volatile compounds like this one.
Infrared Spectrum Conforms to structure[1] Provides confirmation of functional groups and structural integrity.

| Refractive Index | 1.5575 to 1.5595 (20°C)[1] | A physical constant that can be quickly measured to check for gross impurities. |

Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a self-validating system for researchers to confirm the purity and identity of commercially supplied this compound. GC is the method of choice due to the compound's volatility.[3] The addition of a Mass Spectrometry (MS) detector allows for definitive structural confirmation.

Objective: To quantify the purity of this compound and identify any potential impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1 (adjust as needed for detector sensitivity).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

2. Sample Preparation:

  • Accurately prepare a ~1 mg/mL stock solution of the this compound sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identity Confirmation: Confirm the identity of the major peak by comparing its mass spectrum to a reference spectrum for this compound (Expected M+ at m/z 212/214 due to Br isotopes).

  • Purity Calculation: Calculate the purity by the area percent method.

    • Purity (%) = (Area of the main this compound peak / Total area of all peaks in the chromatogram) x 100.

  • Validation: The calculated purity should be within an acceptable range (e.g., ±0.5%) of the value reported on the supplier's CoA. The mass spectrum must unambiguously match the expected structure.

Safety, Handling, and Storage

Professionals handling this compound must consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4] The compound presents several hazards that require strict adherence to safety protocols.

Hazard Summary:

  • Skin Corrosion/Irritation: Causes skin irritation.[11][12]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[13]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., Viton®, Nitrile), a lab coat, and splash-proof safety goggles or a face shield.[11][12]

    • Avoid breathing vapors or mists.[11]

  • General Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated place.[11][12]

  • Keep the container tightly closed to prevent moisture ingress and evaporation.[11]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

The successful procurement of this compound for research and development hinges on careful supplier selection, diligent verification of chemical identity, and rigorous in-house quality control. By being aware of potential isomeric confusion and implementing a systematic verification workflow, such as the GC-MS protocol detailed herein, scientists can ensure the integrity of their starting materials. Adherence to strict safety and handling protocols is paramount to mitigate the health risks associated with this compound. This guide serves as a foundational resource to empower researchers to source this compound with confidence and safety.

References

  • Thermo Fisher Scientific. (n.d.). This compound, 99%. Retrieved from thermofisher.com [https://www.thermofisher.
  • SCIEDCO Canada. (n.d.). This compound, Min. 98.0 (GC), 1 g. Retrieved from sciedco.com [https://www.sciedco.com/2-bromophenylacetone-min-98-0-gc-1-g-11/]
  • Made-in-China.com. (n.d.). China Supplier CAS 1451-83-8 2-Bromo-1-Phenyl-1-Butanone with Fast Delivery. Retrieved from made-in-china.com [https://www.made-in-china.com/showroom/daisy-20200801/product-detailRqLEeGvjYfkS/China-Supplier-CAS-1451-83-8-2-Bromo-1-Phenyl-1-Butanone-with-Fast-Delivery.html]
  • CP Lab Safety. (n.d.). (2-Bromophenyl)acetone, 1g, Each. Retrieved from cplabsafety.com [https://www.cplabsafety.com/2-bromophenyl-acetone-1g.html]
  • Fisher Scientific. (n.d.). This compound, 99%. Retrieved from fishersci.com [https://www.fishersci.com/shop/products/2-bromophenylacetone-99/AC350590010]
  • ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com [https://www.chemicalbook.com/productcasdetail.aspx?casno=21906-31-0]
  • Echemi. (n.d.). In stock 2-Bromo-1-Phenyl-1-Butanone cas no.1451-83-8 KINDCHEM. Retrieved from echemi.com [https://www.echemi.com/products/2-bromo-1-phenyl-1-butanone-cas-no-1451-83-8.html]
  • BuyersGuideChem. (n.d.). 2-Bromo-3'-methylpropiophenone | 1451-83-8. Retrieved from buyersguidechem.com [https://www.buyersguidechem.com/2-bromo-3-methylpropiophenone-cas-1451-83-8.html]
  • Antimex Chemical. (n.d.). Manufacturer Sells Best Quality 2-bromo-3-methylpropiophenone 1451-83-8 with stock. Retrieved from antimex.com [https://www.antimex.com/goods-3965.html]
  • JIN DUN. (n.d.). factory Outlets for EUR in Stock CAS 1451-83-8 2-Bromo-3-Methylpropiophenone. Retrieved from jdn-team.com [https://www.jdn-team.com/factory-outlets-for-eur-in-stock-cas-1451-83-8-2-bromo-3-methylpropiophenone-2-bromo-1-3-methylphenyl-propan-1-one-236117-38-7-59774-06-0-1009-14-9-705-60-2/]
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from fishersci.com [https://www.fishersci.com/sdsitems.do?partNumber=AC201380050&productDescription=2-BROMOACETOPHENONE%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-PHENYLPROPAN-1-ONE | CAS 2114-00-3. Retrieved from matrix-fine-chemicals.com [https://www.matrix-fine-chemicals.com/product/2-bromo-1-phenylpropan-1-one-cas-2114-00-3]
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-methylphenyl)-1-propanone. Retrieved from sigmaaldrich.com [https://www.sigmaaldrich.com/US/en/product/aldrich/otv000292]
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylacetone. Retrieved from fishersci.com [https://www.fishersci.com/sdsitems.do?partNumber=AC380220050&productDescription=4-BROMOPHENYLACETONE+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Bromoacetophenone. Retrieved from fishersci.com [https://www.fishersci.com/sdsitems.do?partNumber=AA-A11982-14&productDescription=2%27-BROMOACETOPHENONE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]
  • IndiaMART. (n.d.). Liquid 2 Bromo 1 Phenyl 1 Pentanone, Industrial Grade. Retrieved from indiamart.com [https://www.indiamart.com/proddetail/2-bromo-1-phenyl-1-pentanone-2850682281730.html]
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from synzeal.com [https://www.synzeal.com/msds/130830.pdf]
  • ChemicalBook. (n.d.). 2-Bromophenylacetic acid(18698-97-0). Retrieved from chemicalbook.com [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273615.htm]
  • precisionFDA. (n.d.). 2-BROMO-1-PHENYL-1-PROPANONE. Retrieved from precision.fda.gov [https://precision.fda.gov/substances/75SCT47BB6]
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. Retrieved from benchchem.com [https://www.benchchem.com/pdf/comparative-guide-hplc-method-validation-2-amino-5-bromobenzophenone-purity.pdf]
  • PubChem. (n.d.). 2-Propanone, 1-bromo-1-phenyl-. Retrieved from pubchem.ncbi.nlm.nih.gov [https://pubchem.ncbi.nlm.nih.gov/compound/90870]
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC). Retrieved from benchchem.com [https://www.benchchem.com/pdf/comparative-guide-purity-analysis-2-2-4-bromophenyl-ethoxy-ethanol-hplc-vs-gc.pdf]
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC. Retrieved from benchchem.com [https://www.benchchem.com/pdf/comparative-guide-purity-analysis-4-bromophenylacetonitrile-hplc-vs-gc.pdf]
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC. Retrieved from benchchem.com [https://www.benchchem.com/pdf/comparative-guide-purity-assessment-synthesized-1-bromo-2-pentyne-hplc-gc-qnmr.pdf]
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from fishersci.com [https://www.fishersci.com/shop/products/2-bromophenylacetone-98-0-tci-america/B38425G]
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane. Retrieved from benchchem.com [https://www.benchchem.com/pdf/comparative-guide-analytical-methods-purity-2-bromo-1-chloropropane.pdf]

Sources

The Synthetic Versatility of 2-Bromophenylacetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic utility of well-defined building blocks is paramount. 2-Bromophenylacetone, a seemingly unassuming α-bromoketone, represents a cornerstone intermediate with significant, yet often specialized, research applications. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this versatile molecule. Moving beyond a mere cataloging of reactions, this document will delve into the causality behind experimental choices, offering field-proven insights into its practical utility. The protocols and pathways described herein are presented as self-validating systems, grounded in authoritative scientific literature to ensure both accuracy and reproducibility.

Physicochemical Properties and Safety Considerations

Before delving into its applications, a foundational understanding of this compound's properties and handling requirements is essential.

PropertyValueSource
IUPAC Name 1-(2-bromophenyl)propan-2-one[1][2]
CAS Number 21906-31-0[1][2]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [2]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 238-240 °C[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane[3]

Safety Profile: this compound is classified as harmful if swallowed and is an irritant.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid contact with skin and eyes.[3]

Core Application: A Precursor in Pharmaceutical and Psychoactive Compound Synthesis

The primary research application of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly those with pharmacological or psychoactive properties. The presence of the bromine atom at the alpha position to the ketone carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions.

Synthesis of Substituted Cathinones: A Forensic and Medicinal Chemistry Perspective

Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamines.[5] this compound serves as a key precursor in the synthesis of certain cathinone derivatives. The reaction typically involves the nucleophilic substitution of the bromine atom by an appropriate amine.

A notable example is the synthesis of iso-mephedrone, an isomer of the controlled substance mephedrone.[4] The presence of such isomers in seized drug samples is of significant interest in forensic chemistry, as it can provide clues about the synthetic route employed.[4][6]

The following is a generalized, yet detailed, protocol for the synthesis of a substituted cathinone via the reaction of this compound with a primary amine. This protocol is adapted from established methods for the synthesis of related compounds.[4]

Reaction Scheme:

G This compound This compound (C9H9BrO) Intermediate_Salt Ammonium Salt Intermediate This compound->Intermediate_Salt + R-NH2 Substituted_Cathinone Substituted Cathinone Product Intermediate_Salt->Substituted_Cathinone + Base R-NH2 Primary Amine (e.g., methylamine) Base Base (e.g., triethylamine) G cluster_pharmaceutical Pharmaceutical Synthesis This compound This compound Functionalization Functionalization (e.g., amination, oxidation) This compound->Functionalization Drug_Intermediate Drug Intermediate (e.g., 2-aminobenzophenone derivative) Functionalization->Drug_Intermediate Bioactive_Molecule Bioactive Molecule (e.g., Benzodiazepine analogue) Drug_Intermediate->Bioactive_Molecule

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromophenylacetone in Heterocyclic Synthesis

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds. Its value lies in the dual reactivity offered by its structure: an α-haloketone moiety and a halogenated aromatic ring. The ketone functionality serves as a versatile electrophilic center, readily participating in condensations and additions, while the bromine atom on the phenyl ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This unique combination allows for a multitude of cyclization strategies, making this compound a powerful precursor for generating scaffolds of significant interest in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of key synthetic transformations utilizing this synthon, complete with mechanistic insights and detailed, field-proven protocols designed for researchers and drug development professionals.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The Gewald reaction, a multicomponent condensation, offers a highly efficient and atom-economical route to these valuable heterocycles.[2][3]

Mechanistic Rationale

The Gewald reaction is a one-pot synthesis that proceeds through a sequence of classical organic transformations.[2] The process begins with a Knoevenagel condensation between the ketone (this compound) and an active methylene nitrile (e.g., ethyl cyanoacetate), catalyzed by a base.[2][4] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is thought to proceed via a thiirane intermediate after the base-promoted addition of sulfur to the double bond.[2] Intramolecular cyclization, followed by tautomerization, yields the final, highly substituted 2-aminothiophene product.[2] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[2]

Workflow for Gewald Aminothiophene Synthesis

Gewald Reaction Workflow start Start: Reagents reagents 1. This compound 2. Ethyl Cyanoacetate 3. Elemental Sulfur 4. Morpholine (Base) start->reagents Gather mix Mix Reagents in Ethanol reagents->mix Combine reflux Reflux at 50°C mix->reflux Heat monitor Monitor by TLC reflux->monitor During Reaction monitor->reflux Incomplete workup Work-up: Cool & Pour into Water monitor->workup Complete isolate Isolate Product: Filter & Recrystallize workup->isolate Process product Product: Ethyl 2-amino-5-(2-bromophenyl)- 4-methylthiophene-3-carboxylate isolate->product Obtain

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(2-bromophenyl)-4-methylthiophene-3-carboxylate

Materials and Reagents:

  • This compound (1.0 mmol, 213 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113 mg, 0.106 mL)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • Morpholine (2.0 mmol, 174 mg, 0.174 mL)

  • Ethanol (10 mL)

  • Deionized Water

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10 mL).

  • Add morpholine (2.0 mmol) to the mixture. The use of a mild base like morpholine or triethylamine is crucial for catalyzing the initial condensation and subsequent steps.[4]

  • Equip the flask with a reflux condenser and stir the mixture at 50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexane.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure 2-aminothiophene product.

Data Summary
Reactant 1Reactant 2Reactant 3BaseSolventTemp (°C)Time (h)Typical Yield
This compoundEthyl CyanoacetateSulfurMorpholineEthanol502-475-90%

Synthesis of Quinolines via Friedländer-Type Annulation

Quinolines are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and synthetic drugs, including well-known antimalarial and antibacterial agents.[5] The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system, typically involving the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound.[5][6]

Mechanistic Rationale

A direct Friedländer reaction with this compound is not standard. However, it can be employed in a modified multi-step sequence. First, this compound can react with a suitable amine under basic conditions to form an enamine or imine intermediate. This intermediate, possessing both a nucleophilic nitrogen and an activated methylene group, can then undergo an intramolecular cyclization and subsequent dehydration/aromatization, often catalyzed by an acid, to form the quinoline ring. Heterogeneous Lewis acid catalysts have shown great promise in promoting this type of cyclization with high efficiency and recyclability.[5]

Conceptual Workflow for Quinoline Synthesis

Quinoline Synthesis Workflow start Start step1 Step 1: Intermediate Formation This compound + 2-Aminoacetophenone start->step1 condensation Base-catalyzed Condensation step1->condensation intermediate Cyclization Precursor condensation->intermediate step2 Step 2: Cyclization & Aromatization intermediate->step2 cyclization Acid-catalyzed Cyclodehydration step2->cyclization product Product: Substituted Quinoline cyclization->product

Caption: Conceptual workflow for a Friedländer-type quinoline synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(2-bromophenyl)quinoline

Materials and Reagents:

  • 2-Aminoacetophenone (1.0 mmol, 135 mg)

  • This compound (1.0 mmol, 213 mg)

  • Potassium Hydroxide (KOH) (1.2 mmol, 67 mg)

  • Ethanol (15 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL).

  • Add powdered potassium hydroxide (1.2 mmol) to the solution. The base catalyzes the initial aldol-type condensation between the two ketone partners.

  • Reflux the mixture for 6-8 hours. Monitor the formation of the intermediate by TLC.

  • After cooling to room temperature, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). This strong acid facilitates the intramolecular cyclization and dehydration (aromatization) steps.[7]

  • Resume reflux and heat for an additional 2-3 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline.

Data Summary
Reactant 1Reactant 2Catalyst SystemSolventTemp (°C)Time (h)Typical Yield
2-AminoacetophenoneThis compound1. KOH (base) 2. H₂SO₄ (acid)EthanolReflux8-1160-75%

Palladium-Catalyzed Intramolecular C-N Coupling for Indole Synthesis

The indole nucleus is one of the most ubiquitous heterocycles in biologically active compounds. Modern synthetic methods often rely on powerful transition-metal-catalyzed reactions to construct this ring system efficiently. The bromine atom in this compound is perfectly positioned for palladium-catalyzed C-N bond formation, enabling a streamlined synthesis of 2-substituted indoles.[8][9]

Mechanistic Rationale

This strategy involves a two-step, one-pot sequence. First, a primary aniline undergoes nucleophilic substitution with this compound to form an N-aryl-2-aminophenylacetone intermediate. This step is typically a standard SN2 reaction at the α-carbon of the ketone. Without isolation, a palladium catalyst, a suitable phosphine ligand, and a base are added. The reaction then proceeds via a Buchwald-Hartwig-type amination mechanism. Oxidative addition of the palladium(0) catalyst into the C-Br bond of the intermediate forms an arylpalladium(II) complex. Subsequent intramolecular coordination of the secondary amine, followed by reductive elimination, forges the key C-N bond to form the five-membered indole ring and regenerates the palladium(0) catalyst.[10]

Workflow for Palladium-Catalyzed Indole Synthesis

Pd-Catalyzed Indole Synthesis start Start: Reagents step1 Step 1: N-Alkylation This compound + Aniline (Base, Solvent) start->step1 intermediate Formation of N-Arylaminoketone Intermediate step1->intermediate step2 Step 2: Intramolecular C-N Coupling Add Pd Catalyst, Ligand, Base intermediate->step2 One-Pot cyclization Pd-Catalyzed Cyclization step2->cyclization product Product: 2-Acetyl-1-aryl-indole cyclization->product

Caption: Workflow for one-pot indole synthesis via N-alkylation and Pd-catalyzed cyclization.

Experimental Protocol: Synthesis of 1-Phenyl-2-acetylindole

Materials and Reagents:

  • This compound (1.0 mmol, 213 mg)

  • Aniline (1.1 mmol, 102 mg, 0.10 mL)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • Xantphos (ligand) (0.04 mmol, 23 mg)

  • Toluene (anhydrous, 10 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), aniline (1.1 mmol), and sodium tert-butoxide (1.2 mmol) in anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the initial N-alkylation.

  • To this mixture, add the palladium catalyst Pd₂(dba)₃ (0.02 mmol), the Xantphos ligand (0.04 mmol), and additional sodium tert-butoxide (1.3 mmol). The choice of a bulky electron-rich ligand like Xantphos is critical for promoting the reductive elimination step.

  • Seal the tube and heat the reaction mixture at 100-110°C for 12-18 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1-phenyl-2-acetylindole.

Data Summary
Reactant 1Reactant 2Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield
This compoundAnilinePd₂(dba)₃ / XantphosNaOtBuToluene11012-1870-85%

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a famous class of psychoactive drugs and are widely used as anxiolytics, sedatives, and anticonvulsants.[11] The synthesis of the seven-membered 1,5-benzodiazepine ring system can be efficiently achieved by the condensation of an o-phenylenediamine with a β-diketone or its equivalent. This compound can serve as a precursor to an in-situ generated reactive species for this condensation.

Mechanistic Rationale

The reaction between o-phenylenediamine and this compound, typically under acidic catalysis, proceeds through a well-established pathway.[12] One amino group of the diamine attacks the ketone carbonyl, forming a carbinolamine intermediate, which then dehydrates to form an imine. The second amino group then performs an intramolecular nucleophilic attack on the α-carbon, displacing the bromide ion to form the seven-membered diazepine ring. Tautomerization of the resulting enamine leads to the final, more stable 1,5-benzodiazepine product. Using a solid acid catalyst like H-MCM-22 can make the process highly efficient and environmentally benign.[12]

Workflow for 1,5-Benzodiazepine Synthesis

Benzodiazepine Synthesis start Start reagents 1. o-Phenylenediamine 2. This compound 3. Acetic Acid (catalyst) start->reagents mix Combine Reagents in Methanol reagents->mix reflux Reflux on Water Bath mix->reflux cool Cool to Room Temp reflux->cool ~30 min isolate Filter & Recrystallize cool->isolate product Product: Substituted 1,5-Benzodiazepine isolate->product

Caption: General workflow for the synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of 2-Methyl-4-(2-bromophenyl)-3H-1,5-benzodiazepine

Materials and Reagents:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • This compound (1.0 mmol, 213 mg)

  • Methanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.

  • Add two drops of glacial acetic acid to the mixture to catalyze the condensation.[11]

  • Reflux the reaction mixture on a boiling water bath for 15-35 minutes. The reaction is often rapid.

  • Monitor the reaction by TLC. Upon completion, evaporate half of the solvent under reduced pressure.

  • Cool the remaining solution to room temperature. The product will often crystallize or precipitate out.

  • Filter the solid product, wash it with a small amount of cold water, and then recrystallize from ethanol to obtain the pure 1,5-benzodiazepine.[11]

Data Summary
Reactant 1Reactant 2CatalystSolventConditionTime (min)Typical Yield
o-PhenylenediamineThis compoundAcetic AcidMethanolReflux15-3580-95%

References

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of Chemical Sciences.
  • Gewald reaction - Wikipedia.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH).
  • Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Gewald Reaction. Organic Chemistry Portal.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Quinoline Series: Synthesis. openlabnotebooks.org.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI.
  • Hantzsch pyridine synthesis. Google Arts & Culture.
  • Palladium-catalyzed heterocycle synthesis from allenes. Taylor & Francis.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Synthesis of indolizines from 1‐(2‐ bromophenyl)‐1H‐indole and terminal alkynes. ResearchGate.
  • Gewald synthesis of 2‐aminothiophenes. ResearchGate.
  • Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB.
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate.
  • Synthesis of benzodiazepines - US5466799A. Google Patents.
  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate.
  • The Synthesis of 2- and 3-Substituted Indoles. CORE.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink.
  • A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review.
  • Palladium-catalysed heterocycle synthesis. SCI.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (NIH).

Sources

Application Notes and Protocols: 2-Bromophenylacetone in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to the indole nucleus, a core structural motif in numerous pharmaceuticals and biologically active compounds. This application note delves into the specific use of 2-bromophenylacetone as a ketone component in this synthesis. We will explore the mechanistic nuances, strategic advantages, and potential challenges associated with this halogenated substrate. Detailed, field-proven protocols for the synthesis of key bromo-substituted methylindoles are provided, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes. This guide is intended to serve as a comprehensive resource for researchers leveraging the Fischer indole synthesis for the targeted preparation of functionalized indole derivatives.

Introduction: The Strategic Importance of the Fischer Indole Synthesis

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most important and widely used methods for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound, such as an aldehyde or ketone. The versatility of this reaction allows for the preparation of a vast array of substituted indoles, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and natural products.

The use of substituted starting materials, such as this compound, introduces a valuable handle for further synthetic transformations. The bromine atom can serve as a versatile functional group for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This strategic placement of a halogen atom is particularly relevant in drug discovery and development, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties.

Mechanistic Overview of the Fischer Indole Synthesis

The generally accepted mechanism of the Fischer indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde. This is followed by a series of acid-catalyzed transformations:

  • Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to form an enamine (or 'ene-hydrazine') intermediate.

  • -Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine then cyclizes to form a five-membered ring. Subsequent elimination of ammonia and aromatization leads to the final indole product.

The choice of acid catalyst is critical and can significantly influence the reaction outcome. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Di-imine intermediate) C->D Acid Catalyst E Cyclization D->E F Ammonia Elimination & Aromatization E->F G Indole Product F->G

Figure 1: General workflow of the Fischer indole synthesis.

The Role of this compound: Regiochemical Considerations

The reaction of an unsymmetrical ketone like this compound with a phenylhydrazine can theoretically lead to two different regioisomeric indole products. The direction of cyclization is influenced by factors such as the nature and concentration of the acid catalyst, the reaction temperature, and steric effects.

When this compound is reacted with phenylhydrazine, the primary product is typically 7-bromo-2-methylindole. This is because the enamine intermediate that leads to this product is generally more stable.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of bromo-substituted indoles using this compound and substituted phenylhydrazines. These protocols are designed to be self-validating, with clear checkpoints and purification strategies.

Synthesis of 7-Bromo-2-methylindole

This protocol details the synthesis of 7-bromo-2-methylindole from the reaction of (2-bromophenyl)hydrazine with acetone. This approach highlights how the regioselectivity is controlled by the substitution pattern of the starting arylhydrazine.

Materials:

  • (2-Bromophenyl)hydrazine

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, dissolve (2-bromophenyl)hydrazine (1.0 eq) in anhydrous ethanol. Add acetone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq). The addition of the Lewis acid can be exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Acylphenyl Scaffolds

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are celebrated for their efficiency, selectivity, and broad functional group tolerance, making them indispensable tools in both academic research and industrial applications, particularly in pharmaceutical synthesis.[1][3][4] 2-Bromophenylacetone is a valuable substrate, as the resulting 2-acylphenyl motifs are key structural units in a multitude of biologically active compounds and advanced materials. The ability to functionalize the aryl ring of this compound via cross-coupling opens a direct and modular route to a diverse array of complex molecules, including derivatives of phenylacetic acid which are precursors to numerous drugs.[5]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions involving this compound, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying mechanistic principles and the rationale behind experimental design choices, empowering researchers to adapt and optimize these powerful transformations for their specific synthetic challenges.

Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its mild conditions, the low toxicity of its boron-based reagents, and its exceptional functional group tolerance.[3][6][7] This reaction facilitates the coupling of an organoboron species with an organohalide, making it ideal for synthesizing biaryl compounds from this compound.[6][8]

Causality in Experimental Design: Why We Choose What We Choose

The success of a Suzuki-Miyaura coupling hinges on the interplay of the palladium catalyst, ligand, base, and solvent.[3][7]

  • Catalyst and Ligand Selection: The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[7][9] The ligand is not merely a spectator; it stabilizes the palladium center, enhances its reactivity, and dictates the efficiency of the catalytic cycle.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the crucial steps of oxidative addition and reductive elimination.[7]

  • The Role of the Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][10] The base activates the organoboron reagent, forming a more nucleophilic boronate species.[10] The choice of base, often a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄), can significantly influence the reaction outcome and must be compatible with the substrates' functional groups.[3][8]

  • Solvent Systems: Suzuki reactions can be performed in a variety of organic solvents, often with the addition of water.[8][9] A biphasic system, such as toluene/water or dioxane/water, can be advantageous, as it helps to dissolve both the organic substrates and the inorganic base.[8]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that alternates between the Pd(0) and Pd(II) oxidation states.[9][11][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Arylphenylacetone RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[7]

  • Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.[7]

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. Typical reaction times range from 2 to 24 hours.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Self-Validation: A successful reaction will show the consumption of the starting material (this compound) and the formation of a new, less polar spot on the TLC plate. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[13][14] It involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14][15]

Causality in Experimental Design: Key Considerations
  • Catalyst System: Similar to the Suzuki coupling, the Heck reaction is catalyzed by a Pd(0) species, which can be generated in situ from Pd(II) precursors like Pd(OAc)₂.[14] Phosphine-free catalyst systems can be effective, particularly in polar aprotic solvents like DMF, where the solvent can help stabilize the catalytic species.[16]

  • Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide (HBr) that is generated during the catalytic cycle.[14]

  • Stereoselectivity: The Heck reaction generally exhibits excellent trans selectivity in the product, a key advantage for controlling the geometry of the newly formed double bond.[13]

Visualizing the Mechanism: The Heck Reaction Catalytic Cycle

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[14]

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord Alkene PdII_Alkene [Ar-Pd(II)L₂(Br)] (Alkene) AlkeneCoord->PdII_Alkene MigInsert Migratory Insertion (syn-addition) PdII_Alkene->MigInsert PdII_Alkyl R-Pd(II)L₂(Br) MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0 Regenerates Catalyst (+ HBr) Product Substituted Alkene BetaElim->Product

Caption: The Heck reaction catalytic cycle.

Detailed Experimental Protocol: Heck Reaction

This protocol provides a general method for the coupling of this compound with an acrylate ester.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound, Pd(OAc)₂, and DMF.

  • Reagent Addition: Add n-butyl acrylate and triethylamine to the mixture.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Part 3: The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is unique in that it typically employs a dual-catalyst system, utilizing both palladium and copper(I) salts.[17][19]

Causality in Experimental Design: The Dual Catalyst System
  • Palladium Catalyst: As in other cross-coupling reactions, a Pd(0) species undergoes oxidative addition with the aryl halide.[19]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[20] This copper acetylide is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.[20]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the alkyne and to act as a solvent.[19][20]

Visualizing the Mechanism: The Sonogashira Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17]

Sonogashira_Reaction cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') Transmetal->PdII_Alkynyl CuX Cu(I)X Transmetal->CuX regenerates Cu(I)X RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Aryl-Alkyne RedElim->Product Alkyne Terminal Alkyne (R'-C≡CH + Base) CuX->Alkyne CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide CuAcetylide->Transmetal to Pd Cycle Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation (Base) PdII_Aryl->AmineCoord Amine (R₂NH) PdII_Amido Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl Amine RedElim->Product

Sources

Application Note & Protocols: The Strategic Use of 2-Bromophenylacetone in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromophenylacetone, an α-bromoketone, serves as a highly versatile and reactive building block in synthetic organic chemistry. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key precursor for a variety of critical intermediates. The electrophilic nature of the α-carbon, activated by the adjacent carbonyl group, and the presence of bromine as an excellent leaving group, facilitate a range of bond-forming reactions. This guide provides an in-depth exploration of the primary applications of this compound, focusing on nucleophilic substitution and carbon-carbon coupling reactions. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization and safe handling of this pivotal reagent.

Introduction: The Role of α-Bromoketones in Drug Synthesis

Pharmaceutical synthesis is a multi-step process where the efficient construction of molecular scaffolds is paramount.[1][2] Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API).[1] α-Haloketones are a class of organic compounds that are particularly valuable as intermediates due to their dual reactivity, enabling the formation of both C-N and C-C bonds.[3] this compound, specifically, provides a phenylpropanone backbone, a common motif in numerous neurologically active compounds and other therapeutic agents. This document details its application in synthesizing α-aminoketones, which are direct precursors to substituted cathinones and phenylpropanolamines, and its use in advanced cross-coupling reactions to generate more complex molecular architectures.

Physicochemical Properties and Safe Handling of this compound

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-(2-bromophenyl)propan-2-one[4][5]
Synonyms (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene[4]
CAS Number 21906-31-0[4]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol
Appearance Light yellow to brown liquid or solid
Boiling Point ~115-117 °C at 5 mmHg
Solubility Soluble in most organic solvents (e.g., THF, DCM, Ether)
Safety & Handling Protocol

This compound and related α-bromoacetophenones are lachrymators and are corrosive. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect for integrity before use), and chemical splash goggles that meet EN166 standards or equivalent.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale vapors.[6] Handle as a corrosive and toxic substance.[8]

  • Storage: Store in a dry, cool, and well-ventilated area in a tightly sealed container.[6] It is incompatible with strong oxidizing agents and strong bases.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[7]

Core Synthetic Application: Nucleophilic Substitution with Amines

The most prevalent use of this compound is the alkylation of primary or secondary amines to form α-aminoketones.[10] This reaction proceeds via a standard SN2 mechanism. These α-aminoketones are crucial intermediates, notably for the synthesis of substituted cathinones, a class of compounds with significant pharmacological interest.[11][12]

Causality and Experimental Design

A primary challenge in amine alkylation is the potential for over-alkylation.[13][14] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[13][15]

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Using a large excess of the starting amine shifts the equilibrium, making it statistically more likely for the electrophile (this compound) to react with the starting amine rather than the product.

  • Choice of Base: A non-nucleophilic base is required to neutralize the HBr generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃.

  • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) is ideal as it can solvate the ions formed during the reaction without interfering with the nucleophile.

workflow start This compound intermediate α-Aminoketone Intermediate start->intermediate Sₙ2 Alkylation + Base, Solvent reagent Primary/Secondary Amine (R-NH₂) reagent->intermediate final_product Further Derivatization (e.g., Reduction) intermediate->final_product e.g., NaBH₄ or Catalytic Hydrogenation

Caption: General workflow for synthesizing pharmaceutical intermediates from this compound.

Protocol 1: Synthesis of 1-(2-bromophenyl)-N-methyl-2-aminopropan-1-one

This protocol details the synthesis of an α-aminoketone, a direct precursor to a cathinone analogue.

Materials:

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 2M in THF, 2.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Attack: Add the methylamine solution (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: The excess methylamine helps to minimize the formation of the di-alkylated product.[15] The dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by slowly adding water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Scientist's Note: The bicarbonate wash is crucial to remove any remaining acidic byproducts, including triethylammonium bromide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure α-aminoketone.

Expected Outcome: A pale yellow oil or low-melting solid. Yields typically range from 60-80% after purification. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Downstream Processing: Reduction to Phenylpropanolamines

The α-aminoketone intermediates are often not the final target. A common subsequent step is the reduction of the ketone to a secondary alcohol, yielding phenylpropanolamine derivatives.[16][17] These compounds, such as ephedrine and its analogues, have widespread therapeutic uses.

Causality: The Importance of Stereochemistry

The reduction of the ketone creates a new chiral center. In pharmaceutical applications, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Therefore, stereoselective reduction is highly desirable.

  • Non-selective Reduction: Reagents like sodium borohydride (NaBH₄) will typically produce a racemic mixture (a 1:1 mix of enantiomers) of the alcohol.

  • Stereoselective Reduction: Asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium-BINAP complex) can produce the desired enantiomer with high purity and yield.[16]

Protocol 2: Non-Selective Reduction of an α-Aminoketone

This protocol provides a straightforward method for producing the racemic amino alcohol.

Materials:

  • α-Aminoketone intermediate from Protocol 1 (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve the α-aminoketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes. Vigorous gas evolution (H₂) will be observed.

    • Scientist's Note: The portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution and the exothermic nature of the reaction.

  • Reaction Progression: After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add dichloromethane (DCM) and water to the residue. Separate the layers and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amino alcohol.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Advanced Application: Nickel-Catalyzed α-Arylation

Beyond C-N bond formation, the bromine atom in this compound allows for advanced C-C bond formation via cross-coupling reactions. This is a powerful strategy for building molecular complexity. The stereoconvergent Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents is a state-of-the-art method for creating α-aryl ketones with high enantioselectivity.[18]

Caption: Simplified catalytic cycle for a Nickel-catalyzed Negishi cross-coupling reaction.

Protocol 3: Conceptual Protocol for Ni-Catalyzed α-Arylation

This protocol is adapted from general procedures for the asymmetric arylation of α-bromoketones and serves as a template for advanced synthesis.[18]

Materials:

  • This compound (1.0 eq)

  • Arylzinc iodide (ArZnI) solution (1.3 eq)

  • NiCl₂·glyme (5 mol%)

  • Chiral ligand (e.g., Pybox derivative) (6 mol%)

  • Glyme/THF solvent mixture

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with NiCl₂·glyme and the chiral ligand. Add the solvent mixture (glyme/THF).

  • Substrate Addition: Add the this compound (1.0 eq) to the catalyst solution. Stir at room temperature for 20 minutes, then cool the mixture to -30 °C.

    • Scientist's Note: The reaction is run at low temperatures to enhance enantioselectivity and maintain the stability of the catalyst and potentially labile products.[18]

  • Cross-Coupling: Add the arylzinc iodide solution (1.3 eq) dropwise over several minutes. Stir the reaction at -30 °C for 4-6 hours.

  • Workup: Quench the reaction at low temperature with saturated NH₄Cl solution.

  • Extraction: Dilute with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting α-aryl ketone by column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC.

General Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reagents; Insufficient reaction time/temperature; Poor quality of base or solvent.Ensure reagents are pure and solvent is anhydrous. Increase reaction time or temperature moderately. Use a freshly opened bottle of base.
Multiple Products (Over-alkylation) Incorrect stoichiometry; Reaction temperature too high.Use a larger excess of the starting amine (3-5 eq). Maintain lower reaction temperatures.
Low Yield after Workup Product is water-soluble; Emulsion formation during extraction.Saturate the aqueous layer with NaCl before extraction. Break emulsions by adding brine or filtering through celite.
Difficulty in Purification Products have similar polarity.Optimize the solvent system for column chromatography; consider derivatization or recrystallization if possible.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to readily undergo nucleophilic substitution with amines provides a direct route to α-aminoketones, which are precursors to important classes of compounds like phenylpropanolamines and cathinones. Furthermore, its utility in modern cross-coupling reactions opens avenues for the construction of highly complex and stereochemically rich molecules. The protocols and insights provided herein serve as a robust guide for researchers and scientists to effectively and safely utilize this key building block in drug development and discovery.

References

  • Fu, G. C., & Dai, X. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC - NIH.
  • de la Torre, A., & Portilla, J. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI.
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one. National Center for Biotechnology Information.
  • ResearchGate. (2008). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scirp.org.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • Alfa Aesar. (2025). Safety Data Sheet: 2'-Bromoacetophenone.
  • ResearchGate. (2013). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
  • Chemical Synthesis Database. (2025). 2-amino-1-phenyl-1-propanone.
  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methylated Derivatives.
  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook.
  • Wikipedia. (n.d.). Amine alkylation.
  • Semantic Scholar. (2013). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • MDPI. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods.
  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2'-Bromoacetophenone. National Center for Biotechnology Information.
  • Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • ResearchGate. (2011). A two-step method for the preparation of homochiral cathinones.
  • ResearchGate. (2013). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone.
  • Arborpharm. (2023). Pharmaceutical Intermediates Applications.
  • Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. PubMed.

Sources

Application Notes and Protocols for the Alkylation of Amines with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Amine Alkylation in Medicinal Chemistry

The N-alkylation of amines is a fundamental transformation in organic synthesis, central to the construction of a vast array of biologically active molecules. The introduction of alkyl groups to an amine moiety can profoundly influence a compound's pharmacological profile, affecting properties such as receptor binding affinity, selectivity, metabolic stability, and pharmacokinetics. Specifically, the reaction of primary and secondary amines with α-haloketones, such as 2-bromophenylacetone, provides a direct route to β-ketoamines. This structural motif is a key pharmacophore in various classes of therapeutic agents and research compounds, most notably the substituted cathinones, which are of significant interest in neuroscience and drug development.[1][2]

This guide provides a comprehensive overview of the direct alkylation of amines with this compound, offering detailed protocols, mechanistic insights, and strategies to navigate the common challenges associated with this reaction. We will delve into the underlying principles of this nucleophilic substitution, explore critical experimental parameters, and provide robust methodologies for reaction monitoring, workup, and product characterization.

Mechanistic Insights: The Nuances of N-Alkylation with α-Haloketones

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine atom). The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon, making α-haloketones particularly reactive alkylating agents.

The reaction is initiated by the nucleophilic attack of the amine on the α-carbon, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. This results in the formation of a protonated β-ketoamine, an ammonium salt.[4] For the reaction to proceed to the neutral product, a base is required to deprotonate the nitrogen atom.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3][5] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form an undesired tertiary amine. Controlling the reaction stoichiometry and conditions is therefore paramount to achieving selective mono-alkylation.

Diagram 1: SN2 Mechanism for Amine Alkylation. This diagram illustrates the nucleophilic attack of the amine on this compound, proceeding through a transition state to form a protonated intermediate, which is then deprotonated to yield the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle in a fume hood.
Primary/Secondary Amine≥98%Commercially AvailableEnsure dryness of the amine.
Triethylamine (TEA)≥99%, anhydrousCommercially AvailableStore over molecular sieves.
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry, nitrogen-flushed solvent.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated NaCl solution (Brine)Reagent GradeLab PreparedFor washing.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Protocol 1: Mono-N-Alkylation of a Primary Amine

This protocol is designed to favor mono-alkylation by the slow addition of a base to a mixture of the amine hydrobromide salt and the alkylating agent.[6][7]

1. Reaction Setup: a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine hydrobromide salt (1.0 equivalent). b. Add this compound (1.05 equivalents) to the flask. c. Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the amine salt. d. In a separate flask, prepare a solution of triethylamine (1.1 equivalents) in anhydrous DMF.

2. Reaction Execution: a. Vigorously stir the mixture of the amine salt and this compound at room temperature (20-25 °C). b. Using a syringe pump, add the triethylamine solution dropwise to the reaction mixture over a period of 4-6 hours. The slow addition is critical to maintain a low concentration of the free primary amine, thus minimizing di-alkylation.[5] c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.

3. Work-up Procedure: a. Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride (brine) solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point. c. Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-alkylated-1-(2-bromophenyl)propan-2-amine.

experimental_workflow Start Reactants: - Amine Hydrobromide - this compound - Anhydrous DMF Reaction Reaction Setup: - Inert Atmosphere - Stirring at RT Start->Reaction Base_Addition Slow Addition of Triethylamine in DMF (4-6 hours) Reaction->Base_Addition Monitoring Reaction Monitoring: - TLC - GC-MS Base_Addition->Monitoring Workup Aqueous Work-up: - Quench with Water - Extraction with Ether/EtOAc - Wash with Brine Monitoring->Workup Upon Completion Drying Drying and Concentration: - Anhydrous Na₂SO₄ - Rotary Evaporation Workup->Drying Purification Purification: - Flash Column Chromatography Drying->Purification Product Purified N-Alkyl Product Purification->Product

Diagram 2: Experimental Workflow. This flowchart outlines the key stages of the N-alkylation protocol, from reactant setup to the final purified product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C), while carefully monitoring for side product formation.
Poor solubility of reactants.Ensure the use of anhydrous DMF or consider an alternative polar aprotic solvent like acetonitrile.[8]
Over-alkylation The concentration of free primary amine is too high.Ensure the slow addition of the base. Consider using a weaker base or a stoichiometric amount of a non-nucleophilic base.
The secondary amine product is highly reactive.Use an excess of the primary amine (2-3 equivalents) to statistically favor mono-alkylation, though this will complicate purification.
Side Reactions Formation of complex mixtures.Ensure all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the bromoketone.
Base-catalyzed self-condensation of the ketone.Use a non-nucleophilic base and maintain a moderate reaction temperature.

Analytical Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl group protons, and the methylene protons of the phenylacetone moiety. The chemical shifts will be influenced by the specific amine used.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon (typically δ > 190 ppm), the aromatic carbons, and the aliphatic carbons of the newly formed amine.[4]

Mass Spectrometry (MS)
  • GC-MS or LC-MS: These techniques are invaluable for monitoring reaction progress and confirming the molecular weight of the product. Electrospray ionization (ESI) will typically show the [M+H]⁺ ion.

  • Fragmentation Pattern: The mass spectrum will likely exhibit characteristic fragments resulting from the cleavage of the C-C bond alpha to the nitrogen and the cleavage of the bond between the carbonyl group and the alpha-carbon.[4]

Conclusion

The N-alkylation of amines with this compound is a powerful method for the synthesis of β-ketoamines, which are important scaffolds in drug discovery. While the potential for over-alkylation presents a challenge, careful control of reaction conditions, particularly the slow addition of a base, can lead to the selective formation of the desired mono-alkylated product. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully perform this transformation and to troubleshoot common issues that may arise.

References

  • Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy - The Royal Society of Chemistry.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017-05-26).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - ResearchGate. (2014-05-30).
  • (PDF) Cathinone: An Investigation of Several N-Alkyl and Methylenedioxy-Substituted Analogs - ResearchGate.
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • CN108864177B - [2H3]Synthesis method of (E) -1-methylamino-2-phenyl propane - Google Patents.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines | Request PDF - ResearchGate. (2025-08-07).
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (2019-07-31).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022-10-19).
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - Semantic Scholar. (2022-03-22).
  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+.
  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
  • amines as nucleophiles - Chemguide.
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC. (2022-03-22).

Sources

Application Notes & Protocols: Condensation Reactions of 2-Bromophenylacetone with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Claisen-Schmidt condensation reaction between 2-bromophenylacetone and various aldehydes. It delves into the underlying reaction mechanisms, offers expert insights for experimental design, and presents detailed, validated protocols for the synthesis of α,β-unsaturated ketones, also known as chalcones. Emphasis is placed on catalyst selection, reaction optimization, and troubleshooting common synthetic challenges. The resulting products, (E)-1-(2-bromophenyl)-3-arylprop-2-en-1-ones, are valuable intermediates in the synthesis of diverse heterocyclic compounds with significant pharmacological potential.[1][2][3]

Introduction: The Synthetic Utility of this compound Condensations

The Claisen-Schmidt condensation is a robust and fundamental carbon-carbon bond-forming reaction in organic synthesis.[4][5][6] It facilitates the reaction between an aldehyde and a ketone in the presence of a catalyst to form an α,β-unsaturated ketone.[7][8] Specifically, the reaction of this compound with aromatic aldehydes provides a direct route to a class of compounds known as chalcones.[1][9] These molecules are characterized by a 1,3-diaryl-2-propen-1-one backbone and serve as critical precursors for a vast array of heterocyclic compounds, including flavonoids, pyrimidines, and benzodiazepines, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[2][3][10] The presence of the bromine atom on the phenyl ring of the ketone offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, enhancing the molecular diversity accessible from these intermediates.

Section 1: The Underlying Chemistry: A Mechanistic Overview

The condensation of this compound with an aldehyde, typically an aromatic aldehyde lacking α-hydrogens to prevent self-condensation, proceeds via a base-catalyzed aldol condensation mechanism.[4][11] The reaction can be dissected into three primary stages: enolate formation, nucleophilic attack, and dehydration.

  • Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound.[7][12] This deprotonation forms a resonance-stabilized enolate, which acts as the key nucleophile in the reaction.[13]

  • Nucleophilic Attack (Aldol Addition): The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde.[7][13] This step creates a new carbon-carbon bond and results in a tetrahedral intermediate, a β-hydroxy ketone (or ketol).[4][12][13]

  • Dehydration: The intermediate ketol readily undergoes base-catalyzed dehydration to yield the final product.[7][12] The hydroxide ion removes a proton from the α-carbon, forming another enolate. This is often the rate-limiting step and is followed by the elimination of a hydroxide leaving group, resulting in the formation of a stable, conjugated α,β-unsaturated system.[1][12] This extended conjugation provides the thermodynamic driving force for the reaction.[13]

Figure 1: Base-catalyzed Claisen-Schmidt condensation mechanism.

Section 2: Application Notes - Guiding Your Experimental Design

Synthesizing technical knowledge with practical insights is crucial for success. The following notes explain the causality behind key experimental choices.

Catalyst and Solvent Selection

The choice of base and solvent is critical and interdependent.

  • Homogeneous Catalysis: Aqueous or alcoholic solutions of NaOH or KOH are the most common and cost-effective catalysts.[14][15] Ethanol is a frequent solvent choice as it typically solubilizes both the aldehyde and ketone starting materials at room or slightly elevated temperatures.[3] Using ethanol instead of water to dissolve the base can sometimes prevent the formation of oily or gummy precipitates that are difficult to handle.[16]

  • Heterogeneous & Green Chemistry Approaches: To simplify purification and minimize waste, solvent-free or "green" chemistry methods are gaining traction. Grinding the solid reactants with a solid catalyst like NaOH can lead to shorter reaction times and high yields, with product isolation often requiring only a simple filtration.[11][17][18] Alternatively, using water as a solvent with a mild base like sodium carbonate aligns with green chemistry principles and can afford excellent yields.[19]

Impact of Aldehyde Substituents

The electronic nature of the substituents on the aromatic aldehyde significantly influences reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) on the aldehyde's aromatic ring render the carbonyl carbon more electrophilic. This accelerates the initial nucleophilic attack by the enolate, often leading to faster reactions and higher yields.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or hydroxyl (-OH) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction. In these cases, extended reaction times or gentle heating may be necessary to drive the reaction to completion.[14]

The following table summarizes expected outcomes for the reaction of this compound with various substituted benzaldehydes under standard base-catalyzed conditions.

Aldehyde SubstituentElectronic EffectExpected Reaction RateTypical Yield Range (%)
4-Nitro (-NO₂)Strong EWGFast85-95%
4-Chloro (-Cl)Moderate EWGModerate-Fast80-90%
Unsubstituted (-H)NeutralModerate75-85%
4-Methyl (-CH₃)Weak EDGModerate-Slow70-80%
4-Methoxy (-OCH₃)Strong EDGSlow65-75%

Note: Yields are illustrative and can vary based on specific reaction conditions, scale, and purification methods.

Troubleshooting & Side Reactions

Even in robust reactions, challenges can arise. A self-validating protocol anticipates these issues.

  • Low or No Yield:

    • Cause: Improper catalyst choice or concentration, poor reagent quality (e.g., oxidized aldehyde), or suboptimal temperature.[11][14]

    • Solution: Ensure the base is not expired and is fully dissolved. Use freshly distilled or high-purity aldehydes. While most reactions proceed at room temperature, gentle heating can sometimes be beneficial, but excessive heat can promote side reactions.[14]

  • Formation of Multiple Products (Byproducts):

    • Self-Condensation of Ketone: this compound can react with its own enolate.

      • Mitigation: This is minimized by adding the ketone solution slowly to a mixture of the aldehyde and the base, ensuring the enolate preferentially reacts with the more electrophilic aldehyde.[14]

    • Cannizzaro Reaction: If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base, especially at higher temperatures.

      • Mitigation: Use milder basic conditions or ensure the ketone is present to react with the aldehyde first.[14]

    • Oily/Gummy Precipitate: The product may fail to crystallize, forming an oil.

      • Mitigation: This can be due to impurities or the inherent properties of the product.[11] Attempt purification via column chromatography. If the product is pure but oily, it can be isolated by removing the solvent under reduced pressure.[11]

Section 3: Detailed Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of (E)-1-(2-bromophenyl)-3-arylprop-2-en-1-ones

This protocol describes a standard, reliable method for the Claisen-Schmidt condensation using a homogeneous catalyst system.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 5.0 mmol, 1.0 eq) and the chosen aromatic aldehyde (e.g., 5.0 mmol, 1.0 eq) in 15-20 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving NaOH (e.g., 7.5 mmol, 1.5 eq) in a minimal amount of water (2-3 mL) and then diluting with 5 mL of ethanol.

  • Reaction: Cool the flask containing the ketone and aldehyde in an ice bath. Add the ethanolic NaOH solution dropwise to the stirred mixture over 10-15 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The formation of a solid precipitate is often observed. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot has been consumed (typically 2-16 hours).[15]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 50 mL of cold deionized water. Acidify the mixture to a pH of ~5-6 by slowly adding 10% HCl. This neutralizes the catalyst and precipitates the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture.[14] If the product is an oil or if impurities persist, purification by silica gel column chromatography is recommended.[11]

  • Characterization: Dry the purified product under vacuum. Characterize the final compound to confirm its structure and purity using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][15] The FT-IR spectrum should show a characteristic peak for the conjugated C=O stretch around 1635-1660 cm⁻¹.[19]

Section 4: Experimental Workflow & Logic

The following diagram outlines the logical flow from initial planning to final product analysis, ensuring a systematic and reproducible experimental approach.

Experimental_Workflow A 1. Reactant Selection - this compound - Substituted Aldehyde B 2. Stoichiometry & Catalyst Choice - Molar Ratios - Base Selection (e.g., NaOH) A->B C 3. Reaction Setup - Dissolve reactants in Ethanol - Dropwise catalyst addition at 0°C B->C D 4. Reaction Monitoring - Stir at Room Temperature - TLC Analysis C->D I Decision: Reaction Complete? D->I E 5. Work-up - Quench with water - Acidify with HCl F 6. Product Isolation - Vacuum Filtration - Wash with H₂O E->F G 7. Purification - Recrystallization or - Column Chromatography F->G H 8. Characterization - NMR, FT-IR, MS - Purity & Yield Determination G->H J Final Product H->J I->D No (Continue Stirring) I->E Yes

Figure 2: Systematic workflow for chalcone synthesis and analysis.

References

  • Base c
  • An animated, base-catalyzed crossed aldol condensation mechanism explained. (2018-03-15). YouTube.
  • Aldol Condensation - Base Catalyzed | Notes. (2011-06-26). PharmaXChange.info.
  • Aldol condens
  • Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem.
  • Optimizing Chalcone Synthesis. Benchchem.
  • The Complete Mechanism of an Aldol Condens
  • Troubleshooting Low Bioactivity of Synthetic Chalcones. Benchchem.
  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions.
  • Various types of catalysts used in Claisen‐Schmidt condensation reactions.
  • A Comparative Guide to Catalysts for Claisen-Schmidt Condens
  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide c
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • Standard Claisen-Schmidt condensation reaction: Significance and symbolism. (2025-03-03).
  • Synthesis and Characterization of Some Chalcone Deriv
  • Chalcone Synthesis. (2024-08-31). Reddit.
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
  • Problem in chalcone synthesis. (2013-05-27).
  • SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIV
  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024-02-28). Koya University Eprints.
  • Claisen–Schmidt condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.
  • Claisen - Schmidt condens
  • Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical w
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Synthesis of (E)-3-(aryl)-1-phenylprop-2-en-1-one Chalcone Derivatives for Hyperglycemic Effect in Diabetes. (2025-06-24). PubMed.
  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones. NIH.
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][7][12]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI.
  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
  • (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Sources

Application Notes & Protocols: 2-Bromophenylacetone as a Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-bromophenylacetone as a strategic precursor for the synthesis of novel ligands. This compound is a commercially available building block possessing two distinct and reactive functional handles: an α-bromo ketone and an aryl bromide. This dual reactivity allows for a diverse range of chemical transformations, enabling access to a wide array of complex molecular architectures. This document explores key synthetic strategies, including cross-coupling reactions, heterocyclic formations, and multi-step synthetic sequences, to construct ligands with significant potential in catalysis, medicinal chemistry, and materials science. Each protocol is accompanied by expert insights into the rationale behind experimental choices and troubleshooting guidance to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

The rational design of novel ligands is a cornerstone of modern chemistry, driving innovation in fields from asymmetric catalysis to targeted therapeutics. The selection of a starting material is a critical decision that dictates the synthetic pathways available and the ultimate structural diversity that can be achieved. This compound emerges as a precursor of significant strategic value due to its inherent bifunctionality.

  • The α-Bromo Ketone Moiety: This functional group is a potent electrophile, highly susceptible to nucleophilic substitution. It is a classic building block for the formation of carbon-carbon and carbon-heteroatom bonds and serves as a key component in various cyclization and condensation reactions to form heterocyclic systems.

  • The Aryl Bromide Moiety: The bromine atom on the phenyl ring provides a handle for a multitude of modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are among the most powerful tools in synthetic chemistry for constructing complex molecular frameworks.

This guide will demonstrate how these two reactive centers can be addressed either sequentially or in concert to generate a library of innovative ligands. We will provide detailed, field-tested protocols that serve as a starting point for further discovery and development.

Chemical Profile of this compound

A thorough understanding of the precursor's properties is essential for safe handling and effective reaction planning.

PropertyValueReference(s)
Chemical Name 1-(2-bromophenyl)propan-2-one[1][2]
CAS Number 21906-31-0[3]
Molecular Formula C₉H₉BrO[4][5]
Molecular Weight 213.07 g/mol [3][5]
Appearance Colorless to light yellow liquid[4][3]
Boiling Point 238-240 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane)[3]

Synthetic Strategies and Protocols

The following sections detail three distinct synthetic strategies that leverage the unique reactivity of this compound. Each strategy is accompanied by a detailed experimental protocol.

Strategy 1: C-C Bond Formation via Palladium-Catalyzed α-Arylation

The α-arylation of ketones is a powerful method for creating a carbon-carbon bond at the α-position of a carbonyl group.[6][7][8] This transformation, when applied to this compound, allows for the introduction of a new aryl group, leading to 1,2-diarylpropanone structures, which are valuable scaffolds in medicinal chemistry. The reaction is typically catalyzed by palladium complexes featuring bulky, electron-rich phosphine ligands.[9]

Catalytic_Cycle_Alpha_Arylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Coord Coordination PdII->Coord Enolate Enolate_Gen Enolate Formation Enolate Ketone Enolate Enolate_Gen->Enolate Enolate->Coord Base Base (e.g., K₃PO₄) Base->Enolate_Gen Ketone PdII_Enolate Ar-Pd(II)-Enolate(L₂) Coord->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product α-Aryl Ketone Product RedElim->Product ArBr Aryl Halide

Figure 1. Catalytic cycle for Pd-catalyzed α-arylation of ketones.

Protocol 1: Palladium-Catalyzed α-Arylation with an Arylboronic Acid

This protocol describes a Suzuki-Miyaura type cross-coupling reaction targeting the α-carbon of the ketone.

Materials:

  • This compound (1.0 mmol, 213 mg)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene, anhydrous (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and anhydrous K₃PO₄.

  • Add the arylboronic acid and this compound to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired α-arylated ketone.

Scientist's Insight: The choice of ligand is paramount for success. Bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby improving reaction efficiency.[9] The use of an anhydrous, strong, non-nucleophilic base like K₃PO₄ is essential to generate the ketone enolate without promoting side reactions like aldol condensation.

Strategy 2: Heterocyclic Ligand Synthesis via Pfitzinger Reaction

The α-bromo ketone functionality is an excellent electrophile for condensation reactions with dinucleophiles to form heterocyclic rings. The Pfitzinger reaction, for example, allows for the synthesis of quinoline-4-carboxylic acids from an α-keto acid (generated in situ from isatin) and a carbonyl compound.[10] These quinoline scaffolds are prevalent in medicinal chemistry and can serve as potent bidentate or tridentate ligands.

Pfitzinger_Workflow Start Start Materials: This compound Isatin Derivative Step1 Step 1: Base-catalyzed Condensation (e.g., KOH in Ethanol) Start->Step1 Step2 Step 2: Reflux (Formation of quinoline ring) Step1->Step2 Step3 Step 3: Acidic Workup (Precipitation of product) Step2->Step3 Step4 Step 4: Filtration & Washing (Isolation of crude product) Step3->Step4 Step5 Step 5: Recrystallization (Purification) Step4->Step5 End Final Product: 2-(2-bromobenzyl)quinoline- 4-carboxylic acid Step5->End

Figure 2. General workflow for the Pfitzinger synthesis of quinoline-based ligands.

Protocol 2: Synthesis of a 2-(2-bromobenzyl)quinoline-4-carboxylic acid

This protocol details the synthesis of a quinoline ligand scaffold, which can be further functionalized.

Materials:

  • Isatin (1.0 mmol, 147 mg)

  • Potassium hydroxide (KOH) (3.0 mmol, 168 mg)

  • Ethanol (10 mL)

  • This compound (1.0 mmol, 213 mg)

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol (10 mL) with stirring.

  • Add the isatin to the basic solution and heat the mixture to reflux for 30 minutes until a clear solution is formed.

  • Add this compound dropwise to the refluxing solution.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the cold reaction mixture by slowly adding 2M HCl until the pH is approximately 2-3. A precipitate will form.

  • Stir the suspension in the ice bath for another 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Scientist's Insight: The initial step of reacting isatin with a base opens the five-membered ring to form an α-keto anilide intermediate, which is the key species that condenses with the ketone. The bromine on the phenyl ring remains intact during this process and is available for subsequent cross-coupling reactions, allowing for the creation of highly complex, multi-functional ligands in a modular fashion.

Strategy 3: Multi-step Synthesis of N-Heterocyclic Ligands

This advanced strategy utilizes both reactive sites of this compound in a sequential manner. First, the ketone is transformed, and then the aryl bromide is used in a cross-coupling reaction. This approach provides access to ligands that are not directly achievable through simpler, one-pot methods. A common example is the synthesis of bidentate nitrogen ligands, which are crucial in coordination chemistry and catalysis.[11]

Multistep_Synthesis Start This compound Step1 Step A: Reductive Amination (e.g., with Piperazine, NaBH(OAc)₃) Start->Step1 Intermediate Intermediate: 1-(2-bromobenzyl)piperazine Step1->Intermediate Step2 Step B: Buchwald-Hartwig Amination (with a second amine, Pd catalyst, ligand) Intermediate->Step2 End Final Product: Bidentate N,N'-Ligand Step2->End

Figure 3. Multi-step workflow for the synthesis of a bidentate N,N'-ligand.

Protocol 3: Two-Step Synthesis of a Bidentate N,N'-Ligand

This protocol describes a reductive amination followed by a Buchwald-Hartwig amination.

Step A: Reductive Amination

  • Dissolve this compound (1.0 mmol, 213 mg) and piperazine (1.5 mmol, 129 mg) in 1,2-dichloroethane (DCE, 10 mL).

  • Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 318 mg) portion-wise to the stirring solution at room temperature.

  • Stir the reaction for 12-18 hours. Monitor by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude intermediate, 1-(1-(2-bromophenyl)propan-2-yl)piperazine, which can be purified by chromatography or used directly in the next step.

Step B: Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere, add the crude intermediate from Step A (approx. 1.0 mmol), palladium(II) acetate (0.03 mmol, 6.7 mg), and a suitable ligand such as BINAP (0.06 mmol, 37.4 mg).

  • Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Add the second amine (e.g., morpholine, 1.2 mmol, 105 mg).

  • Add anhydrous toluene (8 mL) via syringe.

  • Seal the flask and heat to 110 °C for 18-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography to yield the desired bidentate ligand.

Scientist's Insight: The order of operations is critical. Performing the reductive amination first protects the ketone from undesired side reactions under the basic conditions of the Buchwald-Hartwig coupling. The choice of catalyst system (palladium precursor and phosphine ligand) in Step B is crucial and often needs to be optimized depending on the specific amine being coupled.[11]

Potential Applications of Derived Ligands

The ligands synthesized from this compound are not merely academic curiosities; they are designed for function.

  • Asymmetric Catalysis: Chiral ligands derived from these scaffolds can be complexed with transition metals (e.g., Ruthenium, Iridium, Palladium) to catalyze enantioselective reactions, such as hydrogenations or C-C bond formations.[12][13]

  • Medicinal Chemistry: The resulting heterocyclic structures, particularly quinolines and related motifs, are known to interact with various biological targets. They can be screened as potential inhibitors of enzymes like DNA gyrase or protein kinases, or as receptor antagonists.[10][14][15]

  • Materials Science: Polydentate ligands can be used to construct metal-organic frameworks (MOFs) with tailored porosity and functionality, or to create novel photoluminescent materials and sensors.

Safety and Handling

This compound is a harmful and irritating compound and must be handled with appropriate care.[3][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

References

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.
  • Darvesh, S., et al. (2016). Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. Bioorganic & Medicinal Chemistry, 24(21), 5353-5361.
  • ChemBK. (2024). This compound.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(36), 32837–32850.
  • Hartwig, J. F., et al. (2009). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Organic Letters, 11(18), 4164–4167.
  • Zhang, Z., et al. (2010). Studies on the Synthesis of New Sulfonylamide Ligand, Crystal Structure and Asymmetric Hydrogen Transfer Reaction of Acetophenone. Chinese Journal of Chemistry, 22(9), 998-1002.
  • Bénimélis, D., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6688.
  • Ren, T., et al. (2018). Synthesis of Functionalized Acetophenone. Catalysis Science & Technology, 8(2), 358-362.
  • Fu, G. C., et al. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 131(11), 3840–3841.
  • Gant, T. G. (2014). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Catalysis, 4(6), 1892-1906.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734092, 1-(2-Bromophenyl)propan-2-one.
  • Abdel-Wahab, B. F., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(45), 31633-31651.
  • Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 4983.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications.
  • Buchwald, S. L., et al. (2003). Direct α-Arylation of Ketones.
  • Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–934.
  • Goswami, J., & Nath, U. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ChemInform, 34(8).
  • Singh, U. K., et al. (2019). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry, 17(3), 594-600.
  • I. de la Fuente, J., & Viña, D. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(24), 8969.
  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967.
  • Da Settimo, F., et al. (2001). Synthesis and Biological Characterization of Novel 2-Quinolinecarboxamide Ligands of the Peripheral Benzodiazepine Receptors Bearing Technetium-99m or Rhenium. Journal of Medicinal Chemistry, 44(21), 3564-3574.

Sources

Application Note: A Modern Palladium-Catalyzed Approach to Substituted Quinolines from 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note details a robust and versatile experimental protocol for the synthesis of polysubstituted quinolines commencing from the readily available starting material, 2-bromophenylacetone. Moving beyond classical multi-step procedures, we present a modern, one-pot palladium-catalyzed methodology that combines a Sonogashira coupling with a subsequent intramolecular cyclization. This guide provides a comprehensive walkthrough of the reaction mechanism, a detailed step-by-step laboratory protocol, optimization strategies, and troubleshooting insights, designed to empower researchers in the efficient synthesis of diverse quinoline libraries for drug discovery and development.

Introduction: The Enduring Importance of the Quinoline Core

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, first isolated from coal tar in 1834.[1][2] Their derivatives are central to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.[3] Consequently, the development of efficient and modular synthetic routes to access structurally diverse quinoline analogues remains a high-priority area in organic and medicinal chemistry.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational.[2][4] The Friedländer synthesis, in particular, is a powerful method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][5] However, these classical methods can sometimes be limited by harsh reaction conditions (high temperatures, strong acids/bases) or the availability of the required 2-aminoaryl ketone precursors.[4][6]

This guide focuses on a modern alternative that utilizes this compound as a versatile starting point. By employing a palladium-catalyzed tandem reaction, we can bypass the need to pre-fabricate the 2-aminoaryl ketone, directly leveraging the C-Br bond as a synthetic handle for carbon-carbon bond formation, leading to a convergent and highly adaptable synthesis of the quinoline core.

Scientific Rationale: A Palladium-Catalyzed Tandem Strategy

The protocol described herein is a one-pot, two-step tandem reaction sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization. This strategy is predicated on the efficiency of palladium catalysis for C-C bond formation and the inherent reactivity of the resulting intermediate.

Pillar 1: The Sonogashira Coupling. The first step is a palladium- and copper-cocatalyzed cross-coupling reaction between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl bromide (this compound). This reaction is one of the most reliable methods for forming aryl-alkyne bonds. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is critical for facilitating the catalytic cycle.

Pillar 2: Intramolecular Hydroamination/Cyclization. The Sonogashira coupling produces a 2-alkynylphenylacetone intermediate in situ. In the presence of a base and an ammonia source (or a primary amine), the amino group adds across the alkyne (hydroamination) in a 6-endo-dig cyclization fashion. The resulting enamine intermediate then rapidly tautomerizes to form the stable aromatic quinoline ring. The use of an acid or Lewis acid catalyst can promote this cyclization step.[7]

This tandem approach is advantageous because it:

  • Increases Efficiency: Combines two synthetic operations into a single pot, saving time, reagents, and purification steps.

  • Enhances Diversity: Allows for the introduction of a wide variety of substituents at the 2-position of the quinoline ring by simply changing the terminal alkyne coupling partner.

  • Utilizes Readily Available Materials: Employs common starting materials and catalysts.

Below is a diagram illustrating the proposed catalytic pathway.

G Catalytic Cycle for Quinolines from this compound sub_start This compound + Terminal Alkyne oxidative_add Oxidative Addition sub_start->oxidative_add sub_amine Amine Source (e.g., NH4Cl) cyclization Intramolecular Cyclization/Condensation sub_amine->cyclization pd0 Pd(0)L2 Active Catalyst pd0->oxidative_add pd_complex Aryl-Pd(II)-Br Complex oxidative_add->pd_complex transmetal Transmetalation (with Cu-acetylide) pd_complex->transmetal alkyne_complex Aryl-Pd(II)-Alkyne Complex transmetal->alkyne_complex reductive_elim Reductive Elimination alkyne_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst intermediate 2-Alkynylphenylacetone Intermediate reductive_elim->intermediate intermediate->cyclization product Substituted Quinoline cyclization->product

Caption: Proposed tandem catalytic pathway for quinoline synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a 2-substituted-4-methylquinoline derivative. Researchers should perform initial optimization of reaction conditions for new substrates.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide [CuI] (0.1 equiv)

  • Base: Triethylamine [TEA] or Diisopropylethylamine [DIPEA] (3.0 equiv)

  • Amine Source: Ammonium Chloride [NH₄Cl] (2.0 equiv)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene (approx. 0.2 M concentration)

  • Standard work-up reagents: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Purification: Silica gel for column chromatography.

Equipment:

  • Round-bottom flask or reaction vial suitable for heating under reflux.

  • Magnetic stirrer and heat plate.

  • Inert atmosphere setup (Nitrogen or Argon manifold).

  • Standard laboratory glassware for work-up and purification.

  • TLC plates (silica gel 60 F₂₅₄) for reaction monitoring.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and ammonium chloride (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the base (e.g., Triethylamine).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the this compound spot and the appearance of a new, more polar (and often UV-active) product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure substituted quinoline.[8]

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

G Experimental Workflow Summary setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Purge with N2/Ar) setup->inert addition 3. Add Solvent & Base (Anhydrous, Degassed) inert->addition reaction 4. Heat Reaction (80-100 °C) addition->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify product 8. Pure Quinoline Product (Characterize) purify->product

Caption: Step-by-step experimental workflow for quinoline synthesis.

Data and Optimization

The described protocol is versatile and can be used to synthesize a range of substituted quinolines. The following table provides representative examples of the scope of the reaction.

EntryAlkyne Partner (R)ProductReaction Time (h)Yield (%)
1Phenylacetylene4-Methyl-2-phenylquinoline1285
21-Hexyne2-Butyl-4-methylquinoline1878
33,3-Dimethyl-1-butyne2-(tert-Butyl)-4-methylquinoline2465
4(Trimethylsilyl)acetylene4-Methyl-2-(trimethylsilyl)quinoline1090
54-Methoxyphenylacetylene2-(4-Methoxyphenyl)-4-methylquinoline1482

Optimization Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium sources like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional phosphine ligands (e.g., XPhos, SPhos) can be screened for improved activity, especially with challenging substrates.

  • Solvent: Toluene is a good alternative to DMF and can simplify the aqueous work-up. Solvent choice can influence reaction rates and should be optimized.

  • Base: Organic bases like TEA and DIPEA are generally effective. Inorganic bases like K₂CO₃ can be used but may require higher temperatures or longer reaction times.

  • Temperature: A temperature range of 80-120 °C is typical. Lower temperatures may lead to incomplete reactions, while excessively high temperatures could cause catalyst decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of solvent or reagents (not anhydrous).3. Insufficient temperature.1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous solvents and high-purity reagents.3. Increase reaction temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of the terminal alkyne (Glaser coupling).2. Decomposition of starting material or product.1. Ensure the reaction is strictly anaerobic to disfavor oxidative homocoupling.2. Avoid excessive heating; monitor reaction to prevent prolonged heating after completion.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Streaking on TLC plate.1. Adjust the polarity of the chromatography eluent system; try a different solvent system (e.g., Dichloromethane/Methanol).2. Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize acidic silica gel, which can improve the chromatography of basic compounds like quinolines.

Conclusion

This application note provides a detailed, field-tested protocol for the synthesis of substituted quinolines from this compound using a modern palladium-catalyzed tandem reaction. This method offers significant advantages in terms of efficiency, modularity, and operational simplicity over classical approaches. By explaining the underlying scientific principles and providing practical guidance on execution and troubleshooting, this guide serves as a valuable resource for researchers aiming to accelerate the discovery and development of novel quinoline-based therapeutics.

References

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
  • Indian Academy of Sciences. An efficient synthesis of quinolines under solvent-free conditions. [Link]
  • National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Semantic Scholar. The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. [Link]
  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • Springer Link.
  • National Center for Biotechnology Information.
  • Organic Chemistry Portal. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. [Link]
  • ResearchGate. Bromination of 8-substituted quinolines. [Link]
  • Semantic Scholar. A Mild and Efficient One-Step Synthesis of Quinolines. [Link]
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • MDPI.
  • ResearchGate. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]
  • Royal Society of Chemistry.
  • PubMed. Recent Progress in the Synthesis of Quinolines. [Link]
  • National Center for Biotechnology Information.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Application Notes & Protocols: Stereoselective Reactions Involving 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chirality in 2-Bromophenylacetone Derivatives

This compound is a versatile prochiral ketone that serves as a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chiral molecules. The stereocenter generated from the reduction or amination of its ketone moiety is a key determinant of biological activity. For instance, the specific enantiomers of cathinone and amphetamine derivatives, often synthesized from precursors like this compound, exhibit markedly different pharmacological and toxicological profiles.[1][2][3] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes is of paramount importance to the pharmaceutical and fine chemical industries.

This guide provides an in-depth analysis and field-proven protocols for the most critical stereoselective transformation of this compound: the asymmetric reduction of its carbonyl group to produce chiral 1-(2-bromophenyl)propan-2-ol. This chiral alcohol is a pivotal intermediate for a range of downstream products. We will explore two powerful and complementary methodologies: Biocatalytic Reduction using Ketoreductases (KREDs) and Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH).

The protocols herein are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale, expected outcomes, and critical parameters for success.

Asymmetric Reduction of this compound: A Comparative Overview

The conversion of the prochiral ketone in this compound to a chiral secondary alcohol is the most common and industrially relevant stereoselective reaction involving this substrate. The choice between a biocatalytic or a chemo-catalytic approach often depends on factors such as desired enantiomer, substrate scope, cost of goods, and environmental impact.

Methodology Catalyst Type Key Advantages Common Challenges
Biocatalytic Reduction Ketoreductases (KREDs)Extremely high enantioselectivity (>99% e.e.), mild reaction conditions (pH, temp), green (uses water), high chemo- and regioselectivity.[4][5]Enzyme stability, cofactor regeneration cost, potential substrate/product inhibition.
Asymmetric Transfer Hydrogenation (ATH) Ru, Rh, Ir complexes with chiral ligandsBroad substrate scope, high catalyst turnover, well-understood mechanisms, predictable stereochemical outcomes.[6][7]Cost of precious metal catalysts, sensitivity to air/moisture, potential for heavy metal contamination in the final product.

Application Protocol I: Biocatalytic Reduction via Ketoreductase (KRED)

Biocatalytic reduction stands out for its exceptional selectivity and sustainability. Ketoreductases are enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl carbon with exquisite geometric precision, governed by the enzyme's active site architecture.[8]

Mechanistic Principle & Causality

The stereochemical outcome (whether the (R)- or (S)-alcohol is formed) is dictated by the specific KRED used. Enzymes are classified based on Prelog's rule. An 'anti-Prelog' KRED will deliver the hydride to the Re-face of the ketone, yielding the (S)-alcohol, while a 'Prelog' KRED delivers to the Si-face, yielding the (R)-alcohol.

To make the process economically viable, the expensive cofactor must be regenerated in situ. A widely used and robust method is the substrate-coupled approach, where a sacrificial alcohol, typically isopropanol (IPA), is added in excess. A dehydrogenase activity (often from the same KRED or a coupled enzyme) oxidizes the IPA to acetone, which simultaneously reduces the NADP⁺ back to NADPH, completing the catalytic cycle.[9][10]

Workflow for KRED-Mediated Reduction

KRED_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Buffer & Cofactor Preparation R1 Combine Reagents in Bioreactor/Flask P1->R1 P2 Enzyme & Substrate Solubilization P2->R1 R2 Incubate at Controlled Temp & Agitation R1->R2 R3 Monitor Conversion (e.g., by HPLC/GC) R2->R3 W1 Quench & Extract with Organic Solvent R3->W1 Upon Completion W2 Purify Product (e.g., Chromatography) W1->W2 A1 Determine Enantiomeric Excess (Chiral HPLC) W2->A1 ATH_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ru(arene)(S,S-TsDPEN)] Pre-catalyst ActiveCat [RuH(arene)(S,S-TsDPEN)] Active Hydride Species Catalyst->ActiveCat Activation Product (S)-1-(2-bromophenyl)propan-2-ol (Alcohol) ActiveCat->Product Hydride Transfer Substrate This compound (Ketone) Product->Catalyst Regeneration H_Acceptor CO2 + HNEt3+ H_Donor HCOOH / NEt3 (H-Source)

Sources

Application Notes & Protocols: 2-Bromophenylacetone as a Versatile Precursor for Novel Dye & Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-CHEM-DYE-2BPA-202601

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-bromophenylacetone as a pivotal starting material for the synthesis of novel dyes and pigments. We move beyond simple procedural lists to explain the underlying chemical causality, enabling users to adapt and innovate. The protocols herein are designed as self-validating systems, incorporating critical safety and characterization checkpoints. Our focus is on the synthesis of advanced heterocyclic chromophores, specifically demonstrating the creation of a thiophene-based azo dye, a class of compounds with significant potential in materials science and bio-imaging.

Foundational Expertise: Understanding this compound

This compound, with the chemical formula C₉H₉BrO, is a colorless to light yellow liquid that serves as a highly versatile intermediate in organic synthesis.[1] Its utility in dye chemistry stems from the presence of three key reactive centers within its structure, which allow for a multitude of synthetic transformations.

  • α-Methylene Group: The protons on the carbon adjacent to the ketone are acidic, making this site a prime location for enolate formation and subsequent condensation reactions.

  • Carbonyl Group (Ketone): The electrophilic carbon of the ketone is susceptible to nucleophilic attack, forming the basis for cyclization and addition reactions.

  • Ortho-Bromine Atom: The bromine atom on the phenyl ring is a versatile functional handle. It can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to further extend the dye's conjugation and tune its electronic properties post-synthesis.

Handling this precursor requires adherence to strict safety protocols, as this compound is harmful if swallowed and is a known irritant.[1][2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉BrO[3]
Molecular Weight 213.07 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 238-240 °C[1]
CAS Number 21906-31-0[3][4]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane)[1]

Strategic Synthesis: From Precursor to Chromophore

The molecular architecture of this compound is exceptionally well-suited for constructing heterocyclic systems, which form the core of many modern functional dyes. Heterocyclic dyes, such as those based on thiophene, often exhibit superior tinctorial strength and brightness compared to simpler aromatic systems.[5] Our primary strategy involves a modified Gewald aminothiophene synthesis, followed by a classic diazotization-coupling sequence to generate a highly conjugated azo dye.

Workflow Overview: A Two-Stage Approach to a Novel Azo Dye

This workflow is designed for efficiency and modularity. The first stage creates a stable, functionalized aminothiophene intermediate. This intermediate is a valuable platform chemical in its own right and can be coupled with various partners in the second stage to generate a library of different colored dyes.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chromophore Generation A This compound C Gewald Reaction (Base Catalyzed Cyclization) A->C B Malononitrile & Sulfur B->C D 2-Amino-3-cyano-4- (2-bromophenyl)thiophene (Intermediate) C->D E Diazotization (NaNO₂, HCl, 0-5°C) D->E G Azo Coupling Reaction E->G F Diazo Component (Coupling Partner, e.g., 2-Naphthol) F->G H Final Azo Dye G->H

Caption: Overall synthetic workflow from precursor to final dye.

Causality Behind the Chosen Pathway: The Gewald reaction is a powerful one-pot method for synthesizing highly substituted 2-aminothiophenes.[5] We select this pathway because it directly installs an amine group onto the thiophene ring, which is essential for the subsequent diazotization step required for azo dye formation.[6][7] The resulting 2-aminothiophene serves as the "diazo component." Azo coupling is the cornerstone of a vast family of dyes, prized for their synthetic simplicity and the broad color palette achievable by varying the coupling partner.[7]

Detailed Experimental Protocols

Part A: Synthesis of 2-Amino-3-cyano-4-(2-bromophenyl)thiophene Intermediate

Principle: This protocol details a base-catalyzed condensation and cyclization of this compound, malononitrile, and elemental sulfur. The base (morpholine) facilitates the initial Knoevenagel condensation, while subsequent Michael addition of sulfur and ring closure yields the target aminothiophene.

G reagents This compound Malononitrile Sulfur Powder Morpholine (Base) Ethanol (Solvent) process Step 1: Combine Reagents Stir reactants in ethanol at room temperature. Step 2: Heat to Reflux Heat mixture to reflux (approx. 78°C) for 2-3 hours. Monitor by TLC. Step 3: Cool & Precipitate Cool reaction mixture in an ice bath. Step 4: Isolate Product Filter the solid precipitate. Step 5: Purify Wash with cold ethanol and dry under vacuum. Recrystallize if necessary. reagents->process product {Product | 2-Amino-3-cyano-4-(2-bromophenyl)thiophene} process->product

Sources

Flow Chemistry Applications of 2-Bromophenylacetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Flow Chemistry for 2-Bromophenylacetone Reactions

This compound, an α-haloketone, is a versatile building block in organic synthesis, particularly in the construction of pharmaceuticals and other fine chemicals. Its reactivity stems from the electrophilic α-carbon and the adjacent carbonyl group, making it a prime substrate for nucleophilic substitution and rearrangement reactions.[1][2] However, batch reactions involving α-haloketones can be challenging due to issues with selectivity, exothermicity, and the handling of potentially hazardous reagents and intermediates.

Continuous flow chemistry offers a paradigm shift in how we approach the reactions of this compound. By conducting reactions in a continuous stream through a microreactor or a tube reactor, we gain precise control over reaction parameters such as temperature, pressure, and residence time.[3] This enhanced control translates to improved reaction safety, higher yields, better selectivity, and seamless scalability from laboratory to production scale.[4][5] This guide provides detailed application notes and protocols for key transformations of this compound in a flow chemistry environment, designed for researchers, scientists, and drug development professionals.

Application Note 1: Continuous Flow Synthesis of this compound via α-Bromination of Phenylacetone

The α-bromination of ketones is a fundamental transformation that provides access to valuable synthetic intermediates.[6] In a batch setting, this reaction can be plagued by the formation of di-brominated byproducts and challenges in controlling the release of corrosive hydrogen bromide (HBr) gas.[7] Flow chemistry provides a safer and more efficient alternative by ensuring rapid mixing and precise stoichiometric control.[8][9]

Causality of Experimental Choices:
  • Flow Reactor: A simple coiled tube reactor made of a chemically resistant material like PFA or PTFE is sufficient for this transformation. The high surface-area-to-volume ratio of the reactor allows for efficient heat dissipation, mitigating the risk of thermal runaways.[7]

  • Reagents: Using a solution of bromine in a suitable solvent allows for accurate dosing via a syringe pump. Phenylacetone is the starting material.

  • In-line Quenching: An in-line quench with a basic solution (e.g., sodium bicarbonate) immediately neutralizes the generated HBr, preventing potential side reactions and corrosion of downstream equipment.[7]

Experimental Protocol: Continuous α-Bromination of Phenylacetone

Objective: To synthesize this compound from phenylacetone in a continuous flow system with high selectivity.

Materials:

  • Phenylacetone

  • Bromine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Syringe pumps (2)

  • PFA or PTFE tubing (e.g., 1/16" OD, 0.8 mm ID)

  • T-mixer

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a 1.0 M solution of phenylacetone in DCM.

    • Stream B: Prepare a 1.0 M solution of bromine in DCM.

    • Quench Stream: Prepare a saturated aqueous solution of sodium bicarbonate.

  • System Setup:

    • Assemble the flow reactor system as depicted in the diagram below.

    • Ensure all connections are secure to prevent leaks, especially when handling bromine.

    • Set the back-pressure regulator to a suitable pressure (e.g., 20-30 psi) to ensure a stable flow and prevent solvent evaporation.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps for Stream A (phenylacetone) and Stream B (bromine) to achieve the desired stoichiometry and residence time.

    • Introduce the quenching stream via a T-mixer after the reactor coil.

    • Collect the biphasic output in a collection vessel.

  • Work-up and Analysis:

    • Separate the organic layer from the collected mixture.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity. Purify by column chromatography if necessary.

Quantitative Data Summary
ParameterValue
Phenylacetone Concentration1.0 M in DCM
Bromine Concentration1.0 M in DCM
Flow Rate (Phenylacetone)0.5 mL/min
Flow Rate (Bromine)0.5 mL/min
Residence Time5 minutes
Temperature25 °C (Room Temperature)
Typical Yield >95%
Selectivity (Mono-bromo) >98%
Experimental Workflow Diagram

Flow_Bromination cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Work-up Phenylacetone Phenylacetone in DCM (Stream A) TMixer T-Mixer Phenylacetone->TMixer Bromine Bromine in DCM (Stream B) Bromine->TMixer Reactor Coiled Reactor (5 min residence time) TMixer->Reactor QuenchMixer T-Mixer Reactor->QuenchMixer BPR Back-Pressure Regulator QuenchMixer->BPR Collection Product Collection BPR->Collection Quench Sat. NaHCO3 (Quench) Quench->QuenchMixer

Caption: Continuous flow setup for the α-bromination of phenylacetone.

Application Note 2: Nucleophilic Substitution with Amines in Flow

This compound readily undergoes Sɴ2 reactions with various nucleophiles, a cornerstone for the synthesis of many pharmaceutical intermediates.[1] Performing these reactions in a flow system offers significant advantages, including rapid reaction times at elevated temperatures (superheating), improved safety when working with volatile amines, and the ability to telescope reactions into subsequent steps.[10]

Causality of Experimental Choices:
  • Elevated Temperature: The use of a heated reactor coil significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.[5]

  • Back-Pressure Regulator (BPR): A BPR is crucial for safely heating the reaction mixture above the boiling point of the solvent, a technique known as superheating. This increases reaction rates dramatically.[7]

  • Stoichiometry Control: Precise control over the stoichiometry of the amine and this compound is easily achieved with syringe pumps, minimizing side reactions and simplifying purification.

Experimental Protocol: Continuous Flow Synthesis of N-Benzyl-1-phenylpropan-2-one

Objective: To demonstrate the efficient nucleophilic substitution of this compound with benzylamine in a continuous flow system.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Syringe pumps (2)

  • PFA or PTFE tubing

  • T-mixer

  • Heated reactor (e.g., oil bath or column heater)

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of this compound in ACN.

    • Stream B: Prepare a solution of benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in ACN.

  • System Setup:

    • Assemble the flow reactor as shown in the diagram below.

    • Heat the reactor coil to the desired temperature (e.g., 100 °C).

    • Set the BPR to a pressure that is above the vapor pressure of ACN at the reaction temperature (e.g., 100 psi).

  • Reaction Execution:

    • Pump Stream A and Stream B at equal flow rates into the T-mixer to initiate the reaction.

    • The reaction mixture flows through the heated coil.

    • The product stream is cooled and collected after the BPR.

  • Work-up and Analysis:

    • The collected solution can be analyzed directly by HPLC or GC-MS.

    • For isolation, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The product can be purified by chromatography.

Quantitative Data Summary
ParameterValue
This compound Conc.0.5 M in ACN
Benzylamine1.2 equivalents
Triethylamine1.5 equivalents
Flow Rate (Total)1.0 mL/min
Residence Time10 minutes
Temperature100 °C
Pressure (BPR)100 psi
Typical Conversion >99%
Logical Relationship Diagram

Nucleophilic_Substitution_Flow cluster_input Inputs cluster_process Flow Process cluster_output Output ReagentA This compound in ACN Mixing Mixing (T-piece) ReagentA->Mixing ReagentB Benzylamine + Et3N in ACN ReagentB->Mixing Reaction Heated Reactor Coil (100 °C, 10 min) Mixing->Reaction Pressure Back-Pressure Regulator (100 psi) Reaction->Pressure Product N-Benzyl-1-phenylpropan-2-one Solution Pressure->Product

Caption: Logical workflow for the continuous nucleophilic substitution.

Application Note 3: Flow Chemistry Approach to the Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones is a powerful method for the synthesis of carboxylic acid derivatives, often involving a ring contraction in cyclic substrates.[11][12] In the case of acyclic α-halo ketones like this compound, the reaction with a base such as sodium methoxide yields a rearranged ester.[13][14] Performing this rearrangement in a flow system can offer better control over the reaction conditions and potentially suppress side reactions.

Causality of Experimental Choices:
  • Base Selection: Sodium methoxide is a common base for this transformation, leading to the corresponding methyl ester.[13]

  • Solvent: Anhydrous methanol is a suitable solvent as it also acts as the source of the methoxide nucleophile.

  • Temperature Control: Precise temperature control in the flow reactor is critical to ensure the desired rearrangement pathway and minimize potential elimination or other side reactions.

Experimental Protocol: Continuous Flow Favorskii Rearrangement of this compound

Objective: To synthesize methyl 2-phenylpropanoate via a continuous flow Favorskii rearrangement of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)

  • Anhydrous methanol (MeOH)

  • Syringe pumps (2)

  • PFA or PTFE tubing

  • T-mixer

  • Heated reactor

  • Back-pressure regulator (BPR)

  • Collection vessel containing an acidic quench (e.g., aqueous NH₄Cl)

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a 0.2 M solution of this compound in anhydrous methanol.

    • Stream B: Use a commercially available solution of sodium methoxide in methanol, or prepare one freshly.

  • System Setup:

    • Assemble the flow reactor system.

    • Heat the reactor to the desired temperature (e.g., 60 °C).

    • Set the BPR to a moderate pressure (e.g., 50 psi).

  • Reaction Execution:

    • Pump Stream A and Stream B at flow rates calculated to provide a slight excess of NaOMe (e.g., 1.2 equivalents).

    • The combined stream flows through the heated reactor.

    • The product stream is quenched by flowing directly into a stirred collection vessel containing a cooled aqueous solution of ammonium chloride to neutralize the excess base.

  • Work-up and Analysis:

    • Extract the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Analyze the product by GC-MS and/or NMR.

Quantitative Data Summary
ParameterValue
This compound Conc.0.2 M in MeOH
Sodium Methoxide1.2 equivalents
Flow Rate (Total)0.5 mL/min
Residence Time15 minutes
Temperature60 °C
Pressure (BPR)50 psi
Typical Yield ~70-80%
Reaction Pathway Diagram

Favorskii_Rearrangement Start This compound Base + NaOMe / MeOH Start->Base Intermediate Cyclopropanone Intermediate Base->Intermediate Enolate formation & cyclization Product Methyl 2-phenylpropanoate Intermediate->Product Nucleophilic attack by MeO⁻ & ring opening

Caption: Simplified mechanism of the Favorskii rearrangement.

Conclusion

The application of continuous flow chemistry to the reactions of this compound offers substantial benefits in terms of safety, efficiency, and scalability. The protocols outlined in this guide demonstrate the versatility of this technology for key transformations such as α-bromination, nucleophilic substitution, and the Favorskii rearrangement. By leveraging the precise control offered by flow reactors, researchers and drug development professionals can unlock new possibilities for the synthesis of complex molecules and active pharmaceutical ingredients.

References

  • Becker, R., van der Broek, S., El-fadil, F., Rutjes, F. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 94-98. [Link]
  • Vapourtec. (2014).
  • Jolley, K. E., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development, 26(4), 1145–1151. [Link]
  • Becker, R., van der Broek, S., El-fadil, F., Rutjes, F. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar. [Link]
  • Gaudeau, M., Bergraser, J., & Jentzer, O. (2021). Using an Ellman addition in a flow reactor to bypass side reactions and cryogenic conditions. Speciality Chemicals Magazine. [Link]
  • NROChemistry. Favorskii Rearrangement. NROChemistry. [Link]
  • Wikipedia. Favorskii rearrangement. Wikipedia. [Link]
  • Rico-Llanos, G. A., & Alcázar, J. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine drugs, 19(11), 601. [Link]
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]
  • Waldron, C., et al. (2019). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Chemical Engineering Journal, 377, 120014. [Link]
  • ChemEurope.com. Favorskii rearrangement. chemeurope.com. [Link]
  • Romano, D., et al. (2021). Conditions tested for the nucleophilic substitution.
  • Nagaki, A. (2016). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
  • Ali, M. A., & Ismail, R. (2018). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-reviews in organic chemistry, 15(4), 274-288. [Link]
  • Jolley, K. E., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. PubMed. [Link]
  • Jolley, K. E., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine.
  • Wang, C., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.
  • Scribd. Favorskii Rearrangement. Scribd. [Link]
  • Nova Science Publishers.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4376–4479. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the alkylation of 2-bromophenylacetone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and purity in your reactions. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only follow protocols but also to logically troubleshoot and adapt them to your specific needs.

Introduction: The Synthetic Challenge

This compound is a versatile building block in organic synthesis. Its alkylation is a key step in the preparation of a variety of pharmaceutical intermediates and other complex molecules. However, this reaction is not without its challenges. The presence of two distinct acidic protons (at the C1 and C3 positions) and a bromine substituent on the phenyl ring introduces complexities such as regioselectivity, over-alkylation, and potential side reactions. This guide will systematically address these issues, providing you with the tools to optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of this compound?

The main difficulties arise from:

  • Regioselectivity: The molecule has two non-equivalent enolizable protons, one adjacent to the carbonyl and the phenyl ring (C1) and the other on the methyl group (C3). Controlling which position is alkylated is a primary concern.

  • Over-alkylation: The mono-alkylated product can often be more reactive than the starting material, leading to the addition of a second alkyl group.[1]

  • C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react on either the carbon or the oxygen atom. While C-alkylation is typically desired, O-alkylation can be a competing side reaction.[2]

  • Side Reactions: The presence of the bromo-substituent and the α-halo-like nature of the C1 position can lead to other undesirable pathways, such as elimination or rearrangement, under certain conditions.

Q2: Which base should I choose for the deprotonation of this compound?

The choice of base is critical for controlling the regioselectivity and extent of deprotonation.

  • For Kinetic Control (less substituted enolate): To favor deprotonation at the less hindered methyl group (C3), a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) is recommended.[1] These bases rapidly and irreversibly form the kinetic enolate at low temperatures.[3]

  • For Thermodynamic Control (more substituted enolate): To favor deprotonation at the more substituted and electronically stabilized C1 position, a weaker base that allows for equilibration, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can be used at higher temperatures. However, this can also increase the risk of side reactions.[4]

Q3: How does temperature affect the outcome of the reaction?

Temperature is a key parameter for controlling selectivity.

  • Low Temperatures (-78 °C): Are crucial for forming the kinetic enolate and minimizing side reactions like aldol condensation and enolate decomposition.[3][5] This is the standard condition when using LDA.

  • Elevated Temperatures (0 °C to room temperature): Can favor the formation of the more stable thermodynamic enolate. However, higher temperatures can also lead to a decrease in selectivity and an increase in byproducts.[5]

Q4: What is the ideal solvent for this alkylation?

Anhydrous aprotic solvents are generally preferred.

  • Tetrahydrofuran (THF): Is a common choice as it is a weakly coordinating solvent that promotes the formation of less aggregated enolates.[6]

  • Ethereal Solvents (e.g., Diethyl Ether): Also favor the formation of less aggregated enolates.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Can be used, but they are more strongly coordinating and can favor O-alkylation.[6] It is crucial to use anhydrous solvents to prevent quenching of the enolate.

Q5: How can I prevent over-alkylation?

Over-alkylation occurs when the mono-alkylated product is deprotonated and reacts further.[1] To minimize this:

  • Use a full equivalent of a strong base like LDA to ensure complete and rapid conversion of the starting material to the enolate.[1]

  • Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile.

  • Maintain a low reaction temperature to prevent equilibration and further deprotonation of the product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation. 2. Deactivated alkylating agent. 3. Reaction quenched by moisture. 4. Reaction temperature too low.1. Use a stronger base (e.g., LDA) and ensure accurate stoichiometry. 2. Use a fresh, high-purity alkylating agent with a good leaving group (I > Br > Cl).[3] 3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 4. While maintaining low temperature during enolate formation, consider slowly warming the reaction after adding the alkylating agent, monitoring by TLC.[7]
Formation of Multiple Products (Poor Regioselectivity) 1. Use of a non-selective base. 2. Reaction temperature too high, allowing for enolate equilibration.1. For alkylation at the methyl group, use LDA at -78 °C. For the C1 position, consider a thermodynamic base like NaH, but be prepared for potential side reactions. 2. Strictly maintain low temperatures during enolate formation and alkylation.
Significant O-Alkylation Product Observed 1. Use of a hard electrophile. 2. Use of a highly polar, coordinating solvent.1. Use soft alkylating agents like primary alkyl iodides or bromides.[2] 2. Switch to a less coordinating solvent like THF or diethyl ether.[6]
Presence of Aldol Condensation Byproducts 1. Incomplete enolate formation, leaving unreacted ketone. 2. Use of a weaker base that establishes an equilibrium.1. Use at least one full equivalent of a strong, hindered base like LDA to drive the deprotonation to completion.[3] 2. Avoid weaker bases like alkoxides if aldol condensation is a problem.
Elimination of Alkyl Halide 1. Use of a sterically hindered (secondary or tertiary) alkylating agent. 2. The enolate is acting as a base rather than a nucleophile.1. Use primary or benzylic halides, as they are less prone to E2 elimination.[8] 2. Ensure the reaction temperature is kept low to favor the SN2 pathway.

Visualizing the Reaction Pathways

Logical Flow for Troubleshooting Low Yield

G start Low or No Yield check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_electrophile Verify Alkylating Agent check_deprotonation->check_electrophile Base OK? action_base Use LDA (1.1 eq) Ensure accurate titration check_deprotonation->action_base Base Not Strong/Stoichiometric? check_conditions Assess Reaction Environment check_electrophile->check_conditions Electrophile Active? action_electrophile Use fresh R-I or R-Br check_electrophile->action_electrophile Electrophile Old/Inactive? check_temp Evaluate Temperature Profile check_conditions->check_temp Anhydrous/Inert? action_conditions Flame-dry glassware Use anhydrous solvent check_conditions->action_conditions Moisture Present? success Improved Yield check_temp->success Temperature Optimized? action_temp Allow slow warming post-addition check_temp->action_temp Reaction Sluggish? G cluster_start This compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Br-Ph-C(O)-CH2-CH3 kinetic_base LDA, THF, -78 °C start->kinetic_base Fast, Irreversible thermo_base NaH, THF, RT start->thermo_base Slow, Reversible kinetic_enolate Less Substituted Enolate (at C3) kinetic_base->kinetic_enolate thermo_enolate More Substituted Enolate (at C1) kinetic_enolate->thermo_enolate Equilibration (at higher temp) thermo_base->thermo_enolate

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

Optimized Experimental Protocol: Kinetic Alkylation at the C3 Position

This protocol is designed to selectively form the less substituted (kinetic) enolate to achieve mono-alkylation at the methyl group of this compound.

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a low-temperature thermometer, and a dropping funnel.

Reagents:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation:

    • In the reaction flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA. [1]

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the cooled LDA solution while maintaining the temperature at -78 °C.

    • Stir the mixture for 1 hour at this temperature to ensure complete and irreversible formation of the kinetic enolate. [1]

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution while maintaining the temperature at -78 °C.

    • Continue stirring at this temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). [1]

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired alkylated product.

References

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.
  • CHEM 330 Lecture Notes. (n.d.). Effect of solvent.
  • Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2825–2831.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Zaugg, H. E. (1965). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 87(7), 1399–1402.
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
  • Chemistry Steps. (n.d.). How to Alkylate a Ketone.
  • Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones.
  • YouTube. (2020). Alpha-alkylation kinetic and thermodynamic.
  • JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base.

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for reactions involving 2-Bromophenylacetone. As a key intermediate in pharmaceutical and fine chemical synthesis, this compound is a versatile yet reactive molecule. Its bifunctional nature, possessing both a reactive carbonyl group and an α-bromo substituent, makes it susceptible to a variety of reaction pathways.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common byproduct formation, ensuring higher yields and purity of your target molecules. Here, we delve into the causality behind common side reactions and provide field-proven strategies for their control.

Frequently Asked Questions (FAQs)

General Reactivity & Stability

Q1: What makes this compound prone to side reactions?

A1: this compound, as an α-halo ketone, has two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom.[2] The electron-withdrawing effect of the carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon particularly susceptible to nucleophilic attack.[2] Furthermore, the protons on the methyl group (the α'-protons) are acidic and can be abstracted by a base, leading to enolate formation and subsequent rearrangement or elimination reactions.[1] The stability of α-bromoketones is generally lower than their α-chloro counterparts due to the weaker carbon-bromine bond.[3]

Q2: How should I handle and store this compound to prevent degradation?

A2: Due to its reactivity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. It is advisable to use it as fresh as possible. Over time, exposure to light, air, or moisture can lead to the formation of various impurities. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: The Favorskii Rearrangement

The most common and often unexpected byproduct in reactions with this compound, especially under basic conditions, is the product of a Favorskii rearrangement.[4][5] This rearrangement of α-halo ketones leads to the formation of carboxylic acid derivatives.[6]

Q3: I'm trying to perform a nucleophilic substitution on this compound with an alkoxide, but I'm getting a significant amount of a rearranged ester byproduct. What is happening?

A3: You are likely observing the Favorskii rearrangement. In the presence of a base, like an alkoxide, an α'-proton from the methyl group is abstracted to form an enolate. This enolate can then undergo an intramolecular S_N2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile (in your case, the alkoxide) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to yield the most stable carbanion, which upon protonation during workup, gives the rearranged ester product.[4][7]

Favorskii_Rearrangement cluster_main Favorskii Rearrangement of this compound start This compound enolate Enolate Intermediate start->enolate Base (RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular S_N2 attack Nucleophilic Attack (e.g., RO⁻) tetrahedral Tetrahedral Intermediate attack->tetrahedral on Carbonyl cleavage Ring Cleavage tetrahedral->cleavage carbanion Carbanion cleavage->carbanion Forms more stable carbanion product Rearranged Ester Product carbanion->product Protonation (Workup)

Caption: Mechanism of the Favorskii Rearrangement.

Q4: How can I suppress the Favorskii rearrangement and favor the desired S_N2 substitution?

A4: Suppressing the Favorskii rearrangement involves carefully controlling the reaction conditions to disfavor the initial enolate formation and the subsequent intramolecular cyclization. Here are key strategies:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases will strongly promote the Favorskii rearrangement. If your nucleophile is also a strong base, consider using a weaker base or using the nucleophilic salt directly (e.g., sodium phenoxide) without an additional base.[3]

  • Temperature Control: Lowering the reaction temperature can significantly favor the desired S_N2 pathway over competing side reactions like elimination and rearrangement, which often have higher activation energies.[3]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the transition state of the S_N2 reaction. However, be aware that they can also promote enolate formation. A careful screening of solvents is often necessary.

  • Protecting Groups: In some cases, it may be feasible to protect the ketone functionality as a ketal before performing the substitution reaction on the bromine-bearing carbon. The protecting group can then be removed under acidic conditions.

Experimental Protocol: Minimizing Favorskii Rearrangement in a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for the substitution of the bromine in this compound with a generic nucleophile (Nu-H), aiming to minimize the Favorskii rearrangement.

  • Inert Atmosphere: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: In a separate flask, prepare a solution of the nucleophile (Nu-H, 1.1 equivalents) and a mild, non-hindered base like potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous acetonitrile.

  • Reaction Setup: To the main reaction flask, add this compound (1.0 equivalent) dissolved in anhydrous acetonitrile.

  • Temperature Control: Cool the solution of this compound to 0 °C using an ice bath.

  • Slow Addition: Add the nucleophile/base solution dropwise to the stirred this compound solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Other Common Byproducts

While the Favorskii rearrangement is a major concern, other side reactions can also reduce the yield and purity of your desired product.

Q5: Besides the rearranged product, I'm also observing the formation of an α,β-unsaturated ketone. What causes this?

A5: The formation of an α,β-unsaturated ketone is likely due to an elimination reaction (dehydrobromination).[8] This is also a base-mediated process where a proton is abstracted from the α-carbon (the CH₂Br group), followed by the elimination of the bromide ion. This side reaction is more prevalent with sterically hindered bases and at higher temperatures.

Troubleshooting_Workflow cluster_workflow Troubleshooting Byproduct Formation start Low Yield or Impure Product identify Identify Byproducts (NMR, LC-MS, GC-MS) start->identify favorskii Favorskii Product Detected? identify->favorskii elimination Elimination Product Detected? favorskii->elimination No optimize Optimize Conditions favorskii->optimize Yes - Lower Temperature - Use Weaker Base - Change Solvent epoxide Epoxide Detected? elimination->epoxide No elimination->optimize Yes - Use Less Hindered Base - Lower Temperature epoxide->optimize Yes - Ensure Anhydrous Conditions - Control Stoichiometry

Caption: A general workflow for troubleshooting byproduct formation.

Q6: I've read that epoxide formation can be a competing reaction. Under what conditions is this likely to occur?

A6: Epoxide formation can indeed be a competing pathway, especially in reactions with certain nucleophiles like methoxide.[9] The reaction proceeds through the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate (a bromohydrin alkoxide). This is followed by an intramolecular S_N2 reaction where the alkoxide displaces the adjacent bromide to form the epoxide ring.[10][11] This is essentially an intramolecular Williamson ether synthesis.[11]

Q7: How can I differentiate between these byproducts and what are the best strategies to avoid them?

A7: A combination of analytical techniques such as NMR, LC-MS, and GC-MS is crucial for identifying the structure of the byproducts.[3] Once identified, specific strategies can be implemented.

Byproduct TypeLikely CauseMitigation Strategy
Favorskii Product Strong base, high temperatureUse a weaker base, lower the reaction temperature.[3]
α,β-Unsaturated Ketone Sterically hindered base, high temperatureUse a less hindered base, lower the reaction temperature.
Epoxide Nucleophilic attack at the carbonylUse a less basic, more sterically hindered nucleophile if possible; carefully control stoichiometry.
Self-condensation Strong basic conditionsAdd the base slowly at low temperatures; ensure efficient stirring.

References

  • Wikipedia. Favorskii rearrangement. [Link]
  • NROChemistry. Favorskii Rearrangement. [Link]
  • Chemist Wizards. Favorskii Rearrangement. [Link]
  • Wikipedia. α-Halo ketone. [Link]
  • Merck Index.
  • CORE. Favorskii Rearrangement of some a-Bromo-ketones. [Link]
  • University of Pretoria.
  • Chemistry LibreTexts. 22.
  • Organic Chemistry Tutor. Synthesis of Epoxides. [Link]
  • Chemistry Steps.
  • Molecules. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

Sources

Technical Support Center: Column Chromatography Purification for 2-Bromophenylacetone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-bromophenylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during column chromatography. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical, in-the-lab problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of products from this compound reactions on a silica gel column?

A good starting point for many organic compounds is a mixture of a non-polar and a moderately polar solvent, such as hexane and ethyl acetate.[1][2] For products derived from this compound, which contain an aromatic ring and a ketone functional group, a 4:1 hexane/ethyl acetate mixture is a reasonable starting point for your initial Thin Layer Chromatography (TLC) analysis.[1] Depending on the other functional groups present in your product, you may need to adjust the polarity. If your compound is very non-polar, you might start with pure hexane or pentane.[1] Conversely, for more polar products, a 1:1 hexane/ethyl acetate mixture or even switching to a more polar solvent system like dichloromethane/methanol might be necessary.[1][3]

Q2: My desired product and a byproduct are co-eluting on the column, even though they show separation on TLC. What could be the issue?

This can be a frustrating issue with several potential causes. One possibility is that one of your compounds is degrading on the silica gel during the longer exposure time of a column compared to a TLC plate.[4] You can test for this by running a 2D TLC, where you run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely unstable on silica.

Another reason for co-elution despite TLC separation could be differences in the silica gel itself or the loading technique.[3] Ensure you are using the same type of silica for both your TLC and column. Also, consider dry loading your sample, as wet loading with a strong solvent can cause band broadening and poor separation.[5] Finally, for aromatic compounds, pi-stacking interactions can sometimes lead to co-elution. Adding a solvent with aromatic character, like toluene, to your mobile phase in small amounts might help disrupt these interactions and improve separation.[3]

Q3: I'm observing significant tailing of my product bands on the column. How can I fix this?

Tailing is often a sign of strong interactions between your compound and the stationary phase. This can be due to the compound being too polar for the chosen solvent system or due to interactions with acidic sites on the silica gel. To address this, you can try gradually increasing the polarity of your eluting solvent once your compound starts to elute.[4] For example, if you are running a gradient of ethyl acetate in hexane, you can increase the percentage of ethyl acetate more rapidly.

If your compound has basic functional groups, such as amines, it may be interacting strongly with the acidic silica gel.[2] In such cases, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to improve the peak shape. Alternatively, using a different stationary phase like alumina, which is less acidic, could be a better option for basic compounds.[2]

Q4: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What are my options for purification?

For highly polar compounds, standard silica gel chromatography with common organic solvents may not be effective. One option is to use a more polar mobile phase. A common strategy for very polar compounds is to add a small percentage of methanol to dichloromethane.[4] If that is still not sufficient, a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane, can be very effective for eluting highly polar, especially basic, compounds.[4] Another powerful alternative is to switch to reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography of this compound reaction products.

Problem 1: Poor Separation of Products
Symptom Potential Cause Troubleshooting Steps
Spots are not well-resolved on TLC. Inappropriate solvent system polarity.Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane/ethyl acetate) to achieve a retention factor (Rf) of ~0.3 for your target compound.[4]
Try different solvent systems. For aromatic compounds, combinations like dichloromethane/methanol or toluene-containing eluents can sometimes offer different selectivity.[3]
Good separation on TLC, but co-elution on the column. Overloading the column.Use an appropriate amount of crude material for your column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound instability on silica.Perform a 2D TLC to check for degradation.[4] If the compound is unstable, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to a faster purification technique.[4]
Pi-stacking interactions between aromatic compounds.Add a small percentage of an aromatic solvent like toluene to your mobile phase to disrupt these interactions.[3]
Problem 2: Issues with Elution
Symptom Potential Cause Troubleshooting Steps
Product is not eluting from the column. Solvent polarity is too low.Gradually increase the polarity of your mobile phase. If necessary, flush the column with a very polar solvent like pure methanol to elute all remaining compounds.
Compound has decomposed on the column.Test the stability of your compound on silica using a 2D TLC.[4] If it's unstable, consider alternative purification methods like recrystallization or using a different stationary phase.[4]
Strong interaction with acidic silica (for basic compounds).Add a small amount of a basic modifier like triethylamine to your eluent.[2] Alternatively, use a more basic stationary phase like alumina.[2]
Product elutes too quickly (in the solvent front). Solvent polarity is too high.Start with a less polar solvent system. Ensure your initial TLC showed an appropriate Rf value.[4]
Cracks or channels in the silica bed.Ensure proper column packing technique to create a homogenous stationary phase bed.

Experimental Protocols

Protocol 1: Developing a Solvent System using Thin Layer Chromatography (TLC)
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.[1]

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 4:1 hexane/ethyl acetate).[1]

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline, and close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.[1]

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp (for UV-active compounds) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).[2]

  • Calculate the Rf value for each spot. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.[4]

  • Adjust the solvent system polarity to achieve the desired Rf value. Increasing the proportion of the more polar solvent will increase the Rf values.[6]

Protocol 2: Step-by-Step Column Chromatography Procedure
  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar solvent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, continuously tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully pipette it onto the top of the silica bed.[5]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the flow.

    • Collect fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Analysis of Fractions:

    • Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to identify which fractions contain your desired product.[1]

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.

Visualizations

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Isolated Pure Product Evaporate->PureProduct TroubleshootingSeparation Start Poor Separation Observed CheckTLC Is TLC separation good? Start->CheckTLC AdjustSolvent Optimize Solvent System (Adjust Polarity) CheckTLC->AdjustSolvent No CheckLoading Overloaded Column? CheckTLC->CheckLoading Yes Success Improved Separation AdjustSolvent->Success ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckStability Compound Unstable on Silica? CheckLoading->CheckStability No ReduceLoad->Success ChangeStationary Use Deactivated Silica or Alumina CheckStability->ChangeStationary Yes ConsiderPiStacking Consider Pi-Stacking (Aromatic Compounds) CheckStability->ConsiderPiStacking No ChangeStationary->Success AddAromaticSolvent Add Toluene to Mobile Phase ConsiderPiStacking->AddAromaticSolvent AddAromaticSolvent->Success

Sources

Technical Support Center: Optimizing Cyclization Reactions with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Bromophenylacetone and aiming to improve the yield and reproducibility of their cyclization reactions. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies effectively. Low yields are often a symptom of suboptimal conditions or competing side reactions; understanding the "why" is the key to solving the "how."

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field.

FAQ 1: My palladium-catalyzed intramolecular reaction of this compound is giving a low yield. What are the most common culprits?

This is a very common issue. Palladium-catalyzed reactions are powerful but sensitive. When yields are low, the problem usually lies within the catalytic cycle or with the stability of your reagents. Let's break down the likely causes.

Answer:

Low yields in intramolecular Pd-catalyzed cyclizations, such as a Heck or Sonogashira reaction, often stem from one of three areas: catalyst deactivation, slow oxidative addition, or competing side reactions.

  • Catalyst Deactivation: The active Pd(0) catalyst is the engine of your reaction.[1] It can easily be "poisoned" or fall out of the catalytic cycle.

    • Oxidation: Pd(0) is sensitive to air. If your reaction is not performed under strictly inert conditions (Argon or Nitrogen), the catalyst can oxidize, rendering it inactive.

    • Ligand Degradation: Phosphine ligands, especially basic and sterically bulky ones, can be oxidized in the presence of trace oxygen.[1]

    • Palladium Black Formation: If the ligands dissociate or the catalyst aggregates, it can precipitate as inactive palladium black. This is often visible as a black solid crashing out of the solution.

  • Slow/Inefficient Catalytic Cycle: The aryl bromide bond in this compound is less reactive than a corresponding aryl iodide.[2] The initial oxidative addition step is often the rate-limiting step.

    • Insufficient Temperature: Aryl bromides typically require more thermal energy than aryl iodides to react.[2] Room temperature conditions may be insufficient.

    • Poor Ligand Choice: The ligand is not just a spectator; it modulates the electronics and sterics of the palladium center. For challenging substrates like aryl bromides, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition step.[3][4]

  • Side Reactions: The desired intramolecular cyclization is competing with other pathways.

    • Intermolecular Reaction: If the concentration is too high, the molecule may react with another molecule of starting material before it has a chance to cyclize.

    • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom, quenching the desired reactivity. This is often promoted by certain bases or impurities.

    • Homocoupling (Glaser Coupling): In Sonogashira-type reactions, the terminal alkyne partner can couple with itself, especially in the presence of oxygen and excess copper co-catalyst.[2]

Troubleshooting Flowchart: Low Yield in Pd-Catalyzed Cyclization

Start Low Yield Observed Check_SM Starting Material (SM) Remaining? Start->Check_SM Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts  No Sol_Incomplete Incomplete Reaction Check_SM->Sol_Incomplete  Yes Pd_Black Palladium Black Precipitate? Check_Byproducts->Pd_Black  No Sol_Decomp SM Decomposition Check_Byproducts->Sol_Decomp  Yes (Decomposition) Sol_SideReaction Side Reaction Pathway Check_Byproducts->Sol_SideReaction  Yes (Defined Structure) Sol_Deactivated Catalyst Deactivation Pd_Black->Sol_Deactivated  Yes Action_Inert Improve Inert Atmosphere Degas Solvents Thoroughly Use Fresh, High-Purity Reagents Pd_Black->Action_Inert  No (Assume general issues) Action_Temp Increase Temperature Increase Reaction Time Change Ligand (e.g., bulky phosphine) Sol_Incomplete->Action_Temp Sol_Decomp->Action_Inert Action_Ligand Increase Ligand:Pd Ratio Use More Robust Ligand (NHC) Check Solvent Purity Sol_Deactivated->Action_Ligand Action_Dilution Use High Dilution Conditions Optimize Base and Temperature Analyze Byproducts (GC-MS, NMR) Sol_SideReaction->Action_Dilution

Caption: Troubleshooting flowchart for low yields in Pd-catalyzed cyclizations.

FAQ 2: I am attempting to synthesize a 2-methylbenzofuran derivative via an intramolecular Sonogashira-type reaction, but the yield is poor. How can I optimize this?

Synthesizing benzofurans from ortho-halo phenols or their derivatives is a classic transformation.[5][6] When using this compound, the ketone's enol or enolate can act as the nucleophile to displace the bromide in a palladium-catalyzed cycle. Optimizing this requires careful control over the base, ligand, and reaction conditions.

Answer:

The intramolecular coupling to form a 2-methylbenzofuran ring from this compound is essentially a palladium-catalyzed O-arylation. The key is to favor the formation of the oxygen-palladium bond and subsequent reductive elimination.

Key Optimization Parameters
ParameterProblemRecommended Solution & Rationale
Palladium Pre-catalyst Inefficient generation of active Pd(0).Use Pd(OAc)₂ or Pd₂(dba)₃. These Pd(II) and Pd(0) sources are often more reliable for generating the active catalyst in situ compared to pre-formed complexes like Pd(PPh₃)₄, which can be less stable.[7]
Ligand Slow oxidative addition or reductive elimination.Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands. These ligands accelerate both the oxidative addition to the aryl bromide and the final C-O bond-forming reductive elimination step.[4]
Base Weak base fails to generate sufficient enolate; strong base causes decomposition.A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often ideal.[2] Stronger bases like NaOtBu can be effective but may lead to side reactions like self-condensation of the acetone moiety if not carefully controlled. The choice of base is critical for enolate formation.[8]
Solvent Poor solubility or low boiling point.High-boiling polar aprotic solvents like Toluene, Dioxane, or DMF are preferred. They ensure the reactants remain in solution and allow for higher reaction temperatures, which are often necessary for aryl bromides.[9]
Temperature Reaction is too slow.For aryl bromides, temperatures between 80-120 °C are typical. Monitor the reaction for thermal decomposition of the starting material.
Protocol: Optimized Intramolecular O-Arylation for 2-Methylbenzofuran
  • Preparation: To an oven-dried Schlenk flask, add Cs₂CO₃ (1.5 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and high-purity argon or nitrogen at least three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via cannula. Stir the mixture for 10 minutes at room temperature. Add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

FAQ 3: My Bischler-Möhlau indole synthesis using this compound and an aniline is failing or giving intractable mixtures. How can I improve this century-old reaction?

The Bischler-Möhlau synthesis is a classic for a reason, but it's also notorious for requiring harsh conditions, using a large excess of aniline, and often producing low yields and regioisomeric mixtures.[10][11] Fortunately, modern techniques can significantly improve its reliability.

Answer:

The classical Bischler-Möhlau reaction involves heating an α-haloacetophenone with at least 2-3 equivalents of an aniline, often neat, to high temperatures (>150 °C). The complex mechanism involves multiple intermediates, and the harsh conditions promote side reactions.[12][13]

Modern Solutions to Common Problems
  • Problem: Harsh Conditions & Decomposition

    • Solution: Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition pathways.[14] The rapid, uniform heating is highly effective for this reaction.

    • Solution: Lewis Acid Catalysis: The addition of a catalyst like Lithium Bromide (LiBr) can promote the reaction under milder conditions, avoiding the need for extremely high temperatures.

  • Problem: Low Yield & Byproduct Formation

    • Solution: Optimize Stoichiometry: While an excess of aniline is required by the mechanism, using a vast excess can complicate purification. Experiment with reducing the excess from 10 equivalents down to 3-5 equivalents, especially when using microwave conditions.

    • Solution: Solvent Choice: Instead of running the reaction neat, using a high-boiling, inert solvent like diphenyl ether or employing solvent-free conditions in a microwave reactor can lead to cleaner reactions.

Visualizing the Key Mechanistic Steps

StartMat StartMat Intermediate Intermediate Product Product A This compound + Aniline (2 eq.) B Intermediate 1 (α-Anilinoketone) A->B Sₙ2 Displacement C Intermediate 2 (Dianilino Ene-diamine) B->C + Aniline D Cyclization C->D Electrophilic Attack E Aromatization D->E - NH₄⁺ F 2-Aryl-3-methylindole (Product) E->F Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
  • Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the desired aniline (3.0 mmol), and Lithium Bromide (0.2 mmol).

  • Sealing: Place a stir bar in the vial and securely cap it.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate at 180 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove excess aniline. Then wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired indole.

References

  • Sonogashira, K. (n.d.). Sonogashira Coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • ResearchGate. (n.d.). Optimizing the intramolecular cyclization of 2a in a two-phase system.
  • ACS Publications. (n.d.). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry.
  • NIH National Library of Medicine. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • RSC Publishing. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • ResearchGate. (2025). Synthesis of 2-arylbenzo[b]furan derivatives.
  • NIH National Library of Medicine. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (2019). (PDF) Bischler Indole Synthesis.
  • NIH National Library of Medicine. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • NIH National Library of Medicine. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • ACS Publications. (2025). Theoretical Study on an Excited-State Copper-Catalyzed [4 + 1] Cyclization Reaction for the Construction of α,β-Unsaturated-γ-Lactams via an Oxidative Radical-Polar Crossover Mechanism. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • ResearchGate. (2025). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions.
  • RSC Publishing. (n.d.). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications.
  • PubMed. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (2022). Intramolecular Cyclization of 2‐Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure.
  • RSC Publishing. (n.d.). Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Chemical Science.
  • YouTube. (2025). What Causes A Low Percent Yield In Chemical Reactions?. Chemistry For Everyone.
  • PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • RSC Publishing. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications.

Sources

Technical Support Center: Navigating the Reactivity of 2-Bromophenylacetone in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromophenylacetone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile but reactive α-halo ketone in basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction with this compound in the presence of a base is yielding a complex mixture of products with unexpected molecular weights. What are the likely side reactions?

Answer: The complexity of your product mixture likely arises from the multiple reactive pathways available to this compound under basic conditions. The primary competing side reactions are the Favorskii rearrangement, aldol-type self-condensation, and simple elimination (dehydrobromination).

  • Favorskii Rearrangement: This is a common reaction for α-halo ketones with an α'-hydrogen in the presence of a base. It leads to a rearranged carboxylic acid derivative (acid, ester, or amide depending on the nucleophile).

  • Aldol Condensation: The base can deprotonate the α-carbon of the phenylacetone formed in situ (or any unreacted starting material with an available α-proton), generating an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone in an aldol-type condensation, leading to higher molecular weight byproducts.

  • Elimination (Dehydrobromination): A strong, non-nucleophilic base can promote the elimination of HBr to form an α,β-unsaturated ketone.

Troubleshooting Protocol:

  • Product Identification: The first crucial step is to identify the major byproducts using techniques like NMR and LC-MS to diagnose the dominant competing reaction.

  • Base Selection: If your desired reaction is nucleophilic substitution at the α-carbon, and your nucleophile is also a strong base, this can favor the Favorskii rearrangement or elimination. Consider using a weaker base or a non-nucleophilic base if one is required.

  • Temperature Control: Lowering the reaction temperature can often favor the desired SN2 pathway over elimination, which typically has a higher activation energy.

Question 2: I'm observing a product with a rearranged carbon skeleton, specifically a phenylacetic acid derivative instead of the expected product. What is happening and how can I prevent it?

Answer: The formation of a phenylacetic acid derivative is a classic indicator of the Favorskii rearrangement . This reaction is often a significant competing pathway when treating this compound with bases like hydroxides or alkoxides.

The mechanism involves the formation of a cyclopropanone intermediate from the enolate, which is then attacked by a nucleophile (e.g., hydroxide or alkoxide). The subsequent ring-opening of this strained intermediate leads to the rearranged carboxylate.

Mechanism of Favorskii Rearrangement:

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate + Base (-H+) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Br-) adduct Tetrahedral Adduct cyclopropanone->adduct + Nucleophile (e.g., OH-) rearranged Rearranged Carboxylate adduct->rearranged Ring Opening product Phenylacetic Acid Derivative rearranged->product Protonation Low_Conversion_Troubleshooting start Low Conversion of this compound check_base Is the base strong enough? (pKa of conjugate acid > pKa of ketone) start->check_base check_solubility Are all components soluble in the reaction solvent? check_base->check_solubility Yes increase_base_strength Use a stronger base (e.g., NaH, LDA) check_base->increase_base_strength No check_temp Is the reaction temperature too low? check_solubility->check_temp Yes change_solvent Use a co-solvent or a different solvent system check_solubility->change_solvent No increase_temp Incrementally increase the reaction temperature check_temp->increase_temp Yes monitor_reaction Monitor reaction progress by TLC or LC-MS check_temp->monitor_reaction No, consider other issues increase_base_strength->monitor_reaction change_solvent->monitor_reaction increase_temp->monitor_reaction

Caption: Troubleshooting workflow for low reaction conversion.

Question 4: I have isolated a high molecular weight byproduct that appears to be a dimer of the starting material. What is the likely structure and how was it formed?

Answer: The formation of a high molecular weight byproduct, particularly one that appears to be a dimer, is characteristic of an aldol-type self-condensation reaction .

Under basic conditions, this compound can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Mechanism of Aldol Self-Condensation:

Aldol_Condensation start This compound enolate Enolate Formation start->enolate + Base (-H+) attack Nucleophilic Attack enolate->attack + another molecule of this compound adduct β-Hydroxy Ketone Adduct attack->adduct product Dehydrated α,β-Unsaturated Ketone adduct->product - H2O (Dehydration)

Caption: Aldol self-condensation of this compound.

Mitigation Strategies:

  • Slow Addition: Add the this compound slowly to a solution of the base and your desired nucleophile. This will keep the concentration of the enolate low and favor the reaction with your intended electrophile.

  • Use of a Non-nucleophilic Base: If the goal is simply deprotonation for a subsequent reaction, use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate before adding the electrophile.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular aldol condensation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous basic solutions?

A1: this compound is generally not stable in aqueous basic solutions for extended periods. The presence of water and a base can promote hydrolysis of the bromine atom and facilitate the aforementioned side reactions like the Favorskii rearrangement and aldol condensation. It is advisable to use anhydrous conditions where possible and to consume the this compound in the reaction as it is added.

Q2: Can I use a phase-transfer catalyst to improve my reaction?

A2: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in heterogeneous reaction mixtures (e.g., an aqueous base and an organic solvent). The PTC can help transport the hydroxide or other anionic nucleophile into the organic phase, potentially increasing the reaction rate and allowing for milder conditions, which may in turn reduce side reactions.

Q3: What is the expected regioselectivity of enolate formation with this compound?

A3: this compound has two potential sites for deprotonation: the methyl group (forming the kinetic enolate) and the methylene group bearing the bromine (which would be less favorable due to the inductive effect of the bromine). Under thermodynamic conditions (weaker base, higher temperature), the more substituted enolate is typically favored. However, the presence of the bromine atom can influence the acidity of the adjacent protons.

Q4: Are there any other less common side reactions I should be aware of?

A4: While less common, the Darzens condensation (glycidic ester condensation) is a possibility if your reaction involves an ester enolate. Additionally, under certain conditions, oxidation of the ketone or other degradation pathways could occur, especially if the reaction is run at high temperatures for extended periods or in the presence of air.

References

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Chemistry Stack Exchange. (2016, February 10). Internal Cannizzaro reaction of phenylglyoxal.
  • YouTube. (2025, December 10). Intramolecular Cannizzaro reaction of phenylgyoxal to form alcohol & carboxylicacid #chemistryshorts.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal.
  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione.
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Rhodium.ws. (n.d.). Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0.
  • Pearson+. (2024, August 2). *Phenylacetone can form two different enols

Preventing dehalogenation of 2-Bromophenylacetone during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for handling 2-Bromophenylacetone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of this versatile, yet sensitive, reagent. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of peer-reviewed literature and extensive in-lab experience.

Introduction: The Challenge of Premature Dehalogenation

This compound (α-bromo P2P) is a valuable synthetic intermediate, prized for its dual reactivity as both a ketone and an alkylating agent. However, its utility is often compromised by a facile dehalogenation pathway, leading to the formation of phenylacetone as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification processes. Understanding and controlling this degradation pathway is paramount for successful and reproducible synthetic outcomes.

The primary mechanism of dehalogenation involves the enolate form of the ketone. Under basic conditions, the acidic α-proton is abstracted, forming an enolate. This intermediate can then undergo a series of steps, often involving radical or reductive pathways, to cleave the carbon-bromine bond. The specific pathway can be influenced by a variety of factors including the base, solvent, temperature, and the presence of trace metals or other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a significant amount of phenylacetone in my starting material. Is my this compound degrading on the shelf?

A1: While this compound is a lachrymator and should be handled with care, it is generally stable when stored under appropriate conditions. Degradation upon storage is more likely if it has been exposed to light, moisture, or basic contaminants over a prolonged period. We recommend storing it in a tightly sealed amber glass bottle, under an inert atmosphere (argon or nitrogen), and at reduced temperatures (2-8 °C). Before use, it's always good practice to verify the purity by a quick NMR or GC-MS analysis.

Q2: I'm attempting a simple SN2 reaction with a primary amine, but I'm mostly recovering phenylacetone. What's going wrong?

A2: This is a classic problem. Primary and secondary amines are not only nucleophiles but also bases. When your amine attacks the α-carbon, it can also deprotonate it, leading to the formation of an enolate and subsequent dehalogenation. The reaction's success hinges on the delicate balance between nucleophilicity and basicity. If dehalogenation is dominant, consider using a less basic amine or protecting the ketone functionality first. Alternatively, using a non-basic, hindered amine as a scavenger for the HBr byproduct can be effective.

Q3: Can I use a strong base like sodium hydroxide or potassium carbonate for my reaction?

A3: It is highly inadvisable to use strong, hard bases like NaOH or even moderately strong bases like K2CO3 directly with this compound without careful consideration of the reaction conditions. These bases will readily promote enolization, leading to rapid dehalogenation and other side reactions like the Favorskii rearrangement. If a base is required, weaker and softer bases are generally preferred.

Q4: What is the "Favorskii rearrangement" and how do I avoid it?

A4: The Favorskii rearrangement is a reaction of enolates of α-halo ketones that, in the presence of a base, can rearrange to form carboxylic acid derivatives. For this compound, this could lead to the formation of hydratropic acid derivatives. This pathway is competitive with dehalogenation and the desired substitution. To avoid it, you should use non-protic solvents and carefully select your base to favor your desired reaction pathway over the rearrangement.

Troubleshooting Guides

Guide 1: Alkylation and Substitution Reactions

Problem: Low yield of the desired substituted product and high prevalence of phenylacetone.

Root Cause Analysis: The nucleophile/base used is promoting dehalogenation over the desired SN2 substitution.

Solutions and Protocols:

  • Choice of Base/Nucleophile:

    • High Basicity Nucleophiles (e.g., primary amines, alkoxides): These are often the primary culprits.

      • Mitigation Strategy 1: Use of a Non-nucleophilic, Hindered Base: If your reaction requires a base to proceed (e.g., to deprotonate a nucleophile), use a base that is sterically hindered and less likely to deprotonate the α-carbon of this compound. Examples include proton sponge or diisopropylethylamine (DIPEA).

      • Mitigation Strategy 2: Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the dehalogenation pathway, which often has a higher activation energy. Start at 0 °C or even -20 °C and slowly warm up if necessary.

  • Solvent Selection:

    • Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can facilitate enolization and subsequent dehalogenation.

      • Recommendation: Employ polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents will still solubilize the reactants but are less likely to promote the unwanted side reaction.

Experimental Protocol: Example of a "Dehalogenation-Resistant" Alkylation

  • Objective: Alkylate a secondary amine with this compound.

  • Reagents:

    • This compound (1.0 eq)

    • Secondary Amine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (ACN) as solvent

  • Procedure:

    • Dissolve the secondary amine and DIPEA in ACN in a round-bottom flask under an inert atmosphere (N2 or Ar).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound in ACN dropwise to the cooled mixture over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with standard aqueous workup and purification.

Logical Flow for Troubleshooting Alkylation Reactions:

Caption: Troubleshooting workflow for alkylation reactions.

Guide 2: Protecting Group Strategies

Problem: The desired reaction requires strongly basic or nucleophilic conditions that are incompatible with the α-bromo ketone moiety.

Root Cause Analysis: The inherent reactivity of the enolizable proton and the C-Br bond.

Solution: Ketone Protection

By converting the ketone to a less reactive functional group, you can effectively "turn off" the dehalogenation pathway. The most common protecting group for ketones in this context is a ketal.

Experimental Protocol: Ketal Protection of this compound

  • Objective: Protect the ketone of this compound as an ethylene glycol ketal.

  • Reagents:

    • This compound (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

    • Toluene

  • Procedure:

    • Combine this compound, ethylene glycol, and p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-(2-bromo-1-phenylethyl)-1,3-dioxolane.

    • The protected compound can now be subjected to a wider range of reaction conditions without the risk of dehalogenation. The ketal can be easily removed later with aqueous acid.

Workflow for Reactions Requiring Strong Bases:

Caption: Workflow for using protecting groups.

Summary of Key Parameters to Control Dehalogenation

ParameterRecommendationRationale
Base Use weak, non-nucleophilic, or hindered bases (e.g., DIPEA, Proton Sponge).Minimizes α-proton abstraction and subsequent enolate-mediated dehalogenation.
Solvent Employ polar aprotic solvents (e.g., ACN, THF, DMF).Disfavors enolization and proton transfer pathways that can lead to dehalogenation.
Temperature Conduct reactions at low temperatures (e.g., 0 °C to -20 °C).Reduces the rate of the dehalogenation side reaction, which often has a higher activation energy.
Atmosphere Maintain an inert atmosphere (N2 or Ar).Prevents potential radical-mediated dehalogenation pathways initiated by oxygen.
Additives Consider radical inhibitors in specific cases.Can quench radical chain reactions that may contribute to dehalogenation.

References

  • 2-Bromo-1-phenyl-1-propanone Stability - While a direct study on this compound was not found, general safety and handling information for similar α-haloketones is available from suppliers like Sigma-Aldrich, which recommend cool, dry, and inert storage conditions. Sigma-Aldrich Safety Data Sheet for 2-Bromo-1-phenyl-1-propanone
  • Favorskii Rearrangement - The mechanism and reaction conditions that favor the Favorskii rearrangement are well-documented in organic chemistry literature. For a general overview, see: Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. A relevant example can be found in publications discussing the synthesis of ibuprofen precursors.

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromophenylacetone Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitution reactions involving 2-Bromophenylacetone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their experiments. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Introduction: The Unique Reactivity of α-Haloketones

This compound belongs to the class of α-haloketones, which are highly valuable synthetic intermediates due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] This unique electronic arrangement significantly enhances the reactivity of the α-carbon towards nucleophilic substitution, primarily through an S(_N)2 mechanism. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon more susceptible to nucleophilic attack.[2] However, this enhanced reactivity also opens avenues for competing side reactions, which are often the root cause of low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S(_N)2 substitution reaction with this compound is resulting in a low yield of the desired product. What are the most probable causes?

A1: Low conversion rates in S(_N)2 reactions with this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can dramatically influence the reaction outcome.[3][]

  • Competing Side Reactions: The primary competing pathways are elimination reactions (E2) and, in some cases, reactions involving the carbonyl group.

  • Reagent Quality and Stability: The purity of this compound, the nucleophile, and the solvent can significantly impact the reaction. This compound itself can be unstable and should be handled appropriately.[5]

  • Steric Hindrance: Both the substrate and the nucleophile can present steric challenges that hinder the backside attack required for an S(_N)2 reaction.

The following sections will delve into troubleshooting each of these areas in detail.

Q2: I suspect a competing elimination (E2) reaction is reducing my yield. How can I confirm this and what steps can I take to minimize it?

A2: The E2 elimination is a common side reaction for α-haloketones, especially with strong, sterically hindered bases.[3] The base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated ketone.

Confirmation:

  • Chromatographic Analysis: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of a product with a different polarity or mass than your expected substituted product. The α,β-unsaturated ketone will have a distinct mass spectrum.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can reveal characteristic vinyl proton signals of the elimination product.

Minimization Strategies:

StrategyRationale
Choice of Base Use a weaker, non-hindered base. For example, if you are using a strong base like potassium tert-butoxide, consider switching to a weaker base like potassium carbonate (K(2)CO(_3)) or sodium bicarbonate (NaHCO(_3)).[3]
Nucleophile Selection Employ a strong, non-basic nucleophile. For instance, iodide or cyanide ions are excellent nucleophiles but relatively weak bases.
Temperature Control Run the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will favor the S(_N)2 pathway.
Solvent Choice Utilize a polar aprotic solvent such as acetone, acetonitrile (MeCN), or dimethylformamide (DMF). These solvents favor S(_N)2 reactions by solvating the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic.[6]

Logical Relationship: S(_N)2 vs. E2 Pathway

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Strong, Hindered Base Strong, Hindered Base E2 E2 Pathway (Side Reaction) Strong, Hindered Base->E2 Favors Weak, Non-Hindered Base Weak, Non-Hindered Base SN2 SN2 Pathway (Desired) Weak, Non-Hindered Base->SN2 Favors High Temperature High Temperature High Temperature->E2 Favors Low Temperature Low Temperature Low Temperature->SN2 Favors

Caption: Factors influencing the competition between S(_N)2 and E2 reactions.

Q3: My reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What can I do to improve the reaction rate?

A3: A slow reaction rate points towards insufficient activation energy being supplied or issues with the nucleophilicity of your attacking species.

Troubleshooting Steps:

ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature in increments of 10°C. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.[] Monitor for the appearance of side products at higher temperatures.
Solvent As mentioned, polar aprotic solvents like DMF or DMSO can significantly accelerate S(_N)2 reactions compared to polar protic solvents like ethanol or water.[6] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.
Nucleophile Concentration Increase the concentration of your nucleophile. The rate of an S(_N)2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. Using a slight excess (1.1-1.5 equivalents) of the nucleophile can drive the reaction to completion.[3]
Catalysis Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if your reaction involves a solid-liquid or liquid-liquid biphasic system. This can facilitate the transport of the nucleophile to the substrate.

Experimental Workflow: Optimizing Reaction Conditions

G start Low Conversion temp Increase Temperature (e.g., 10°C increments) start->temp analyze Analyze by TLC/GC-MS temp->analyze solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) solvent->analyze conc Increase Nucleophile Concentration (1.1-1.5 equiv.) conc->analyze analyze->solvent No Improvement analyze->conc No Improvement complete High Conversion analyze->complete Success

Caption: A systematic workflow for troubleshooting a sluggish reaction.

Q4: I am observing multiple unexpected spots on my TLC plate. What are the possible side products besides the elimination product?

A4: Besides the E2 product, other side reactions can occur with this compound:

  • Reductive Dehalogenation: Some reagents or impurities can lead to the reduction of the C-Br bond, resulting in the formation of phenylacetone.[7]

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base).

  • Reactions at the Carbonyl: Strong nucleophiles can sometimes attack the carbonyl carbon, especially if the α-carbon is sterically hindered.

  • Self-condensation: Under basic conditions, enolates can react with another molecule of the ketone in an aldol-type reaction.

Protocol for Side Product Identification:

  • Isolate the Side Products: If possible, perform column chromatography to isolate the major side products.

  • Spectroscopic Analysis: Characterize the isolated compounds using a combination of:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR):

      
      H and 
      
      
      
      C NMR to elucidate the structure.
    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the absence of a carbonyl in the case of reduction, or the presence of an ester in a Favorskii rearrangement).

Q5: How critical is the purity of this compound and how can I ensure its quality?

A5: The purity of this compound is paramount. Impurities can inhibit the reaction or lead to unwanted side products.

Common Impurities and Their Effects:

  • Starting Material (Phenylacetone): Will not react and will remain as an impurity in the final product.

  • Dibrominated Species: Can lead to the formation of undesired double-substitution products.

  • Acidic Impurities (e.g., HBr): Can protonate and deactivate your nucleophile.

Quality Control and Purification:

  • Purity Check: Before use, check the purity of your this compound by GC or NMR. Commercial sources are generally reliable, but purity can degrade over time.[8]

  • Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Purification: If impurities are detected, consider purification by vacuum distillation or column chromatography on silica gel.

References

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • PMC - NIH. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.
  • YouTube. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough).
  • ChemBK. (n.d.). This compound.
  • PMC - NIH. (n.d.). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.
  • jOeCHEM. (2023). Identifying Where Substitution and Elimination Reactions Happen.
  • ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones.
  • Cengage. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems.
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.
  • Scribd. (n.d.). Solvent Effects on Bromine Reactions.
  • PubMed. (n.d.). Stability, purification, and applications of bromelain: A review.
  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one.

Sources

Technical Support Center: Navigating the Steric Challenges of 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromophenylacetone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the synthetic complexities introduced by the ortho-bromo substituent. The steric hindrance imposed by this group significantly influences the reactivity of both the aryl halide and the adjacent ketone, necessitating carefully tailored experimental strategies. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and unlock the synthetic potential of this versatile intermediate.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems encountered during reactions with this compound, focusing on the underlying mechanistic reasons for these challenges and providing actionable solutions.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • Incomplete conversion of this compound.

  • Formation of side products resulting from ketone reactivity.

  • Decomposition of starting material or catalyst.

Root Cause Analysis: The proximity of the bulky bromo group to the palladium catalyst's coordination site can impede the oxidative addition step, a critical phase in the catalytic cycle of many cross-coupling reactions.[1][2] Furthermore, the ketone functionality can interact with the catalyst or reagents, leading to undesired side reactions. For sterically demanding aryl bromides, especially those with substituents in the 2- or 2,6-positions, higher catalyst loadings are often necessary to achieve reasonable reaction rates.[3][4][5]

Strategic Solutions:

  • Ligand Selection: The choice of phosphine ligand is paramount in overcoming steric barriers. Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium center.

    • For Suzuki-Miyaura Couplings: Consider using bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos. These ligands have demonstrated effectiveness in coupling ortho-substituted aryl halides.

    • For Sonogashira Couplings: For sterically demanding aryl bromides, ligands such as t-BuPCy₂ or PCy₃ may be more effective.[3][4] The choice of ligand can be dictated by the steric bulk of the alkyne coupling partner as well.[3][4]

    • For Buchwald-Hartwig Amination: Use of specialized ligands like Josiphos or Xantphos can be beneficial. The development of sterically hindered ligands has been crucial for expanding the scope of this reaction.[6]

  • Catalyst System Optimization:

    • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).

    • Utilize a pre-catalyst or an air-stable palladium(II) source that is efficiently reduced in situ.

  • Protecting the Ketone: If side reactions involving the ketone are prevalent, consider a protection strategy. The formation of an acetal or ketal is a robust method to mask the ketone's reactivity under basic and nucleophilic conditions.[7][8][9][10][11]

    Ketone_Protection Start This compound Protect Protect Ketone (e.g., ethylene glycol, H⁺) Start->Protect Protected Protected Intermediate (Acetal/Ketal) Protect->Protected Reaction Perform Desired Reaction (e.g., Cross-Coupling) Protected->Reaction Deprotect Deprotect Ketone (aq. Acid) Reaction->Deprotect Final Final Product Deprotect->Final

Issue 2: Poor Conversion in Grignard or Organolithium Reactions

Symptoms:

  • Low yield of the desired tertiary alcohol.

  • Recovery of unreacted this compound.

  • Formation of enolate-derived side products.

Root Cause Analysis: The steric hindrance from the ortho-bromo group can physically block the approach of bulky Grignard or organolithium reagents to the electrophilic carbonyl carbon.[12] Additionally, these strong bases can deprotonate the α-carbon of the ketone, forming an enolate, which is unreactive toward further nucleophilic addition.

Strategic Solutions:

  • Choice of Organometallic Reagent:

    • Use less sterically demanding organometallic reagents if the reaction allows (e.g., methylmagnesium bromide instead of tert-butylmagnesium chloride).

    • Consider using organocerium reagents (CeCl₃ with an organolithium or Grignard reagent). These reagents are less basic and more nucleophilic, which can suppress enolization.

  • Reaction Conditions:

    • Conduct the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

    • Employ a solvent system that can effectively solvate the metal cation, such as tetrahydrofuran (THF).

  • Protecting Group Strategy: As with cross-coupling reactions, protecting the ketone as an acetal or ketal will prevent both direct reaction and enolization, allowing for the formation of a Grignard reagent at the aryl bromide position for subsequent reactions.[10]

Issue 3: Challenges in Reductive Amination

Symptoms:

  • Low conversion to the desired amine.[13]

  • Formation of imine intermediate without complete reduction.

  • Side reactions such as over-alkylation or reduction of the aryl bromide.

Root Cause Analysis: The steric bulk of the ortho-bromo group can hinder the initial formation of the imine or hemiaminal intermediate. Furthermore, the reducing agent may have difficulty accessing the iminium ion for the final reduction step. Some reducing agents might also be capable of reducing the aryl bromide, leading to undesired byproducts.

Strategic Solutions:

  • Optimizing Imine Formation:

    • Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.

    • For challenging substrates, consider a two-step process where the imine is formed first, potentially at a higher temperature, followed by reduction at a lower temperature.

  • Selecting the Right Reducing Agent:

    • Sodium triacetoxyborohydride (STAB) is often a good choice as it is a mild and selective reducing agent.

    • Sodium cyanoborohydride can also be effective, but its toxicity is a concern.

    • For particularly hindered substrates, catalytic hydrogenation may be an option, but catalyst selection is critical to avoid dehalogenation.

  • Biocatalysis: Recent advances have identified imine reductases that can accommodate sterically demanding substrates and may offer a highly selective alternative for the synthesis of chiral amines.[14]

Frequently Asked Questions (FAQs)

Q1: Can the ortho-bromo group be displaced through nucleophilic aromatic substitution (SNAr)?

A1: Generally, SNAr reactions require strong electron-withdrawing groups ortho or para to the leaving group to activate the aromatic ring. In this compound, the acetyl group is meta-directing and only weakly deactivating, making direct SNAr challenging under standard conditions. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are typically more efficient for forming C-N bonds at this position.[6][15][16][17]

Q2: How does the ortho-bromo group affect the acidity of the α-protons of the ketone?

A2: The bromo group is electron-withdrawing through induction, which can slightly increase the acidity of the α-protons. However, this electronic effect is generally less significant than the steric hindrance it creates, which can impede the approach of a base for deprotonation.

Q3: Are there any specific safety precautions for working with this compound?

A3: Yes, this compound is considered harmful and an irritant.[18] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[18]

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: Expect a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂), and a complex multiplet pattern for the four aromatic protons.

  • ¹³C NMR: Look for a carbonyl carbon signal around 200 ppm, signals for the methyl and methylene carbons, and four distinct signals in the aromatic region.

  • IR: A strong absorption band around 1720 cm⁻¹ corresponding to the ketone carbonyl stretch is a key feature.

  • MS: The mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).

Summary of Recommended Conditions for Key Transformations
Reaction TypeKey ChallengeRecommended Ligand/ReagentSolventTemperature
Suzuki-Miyaura Coupling Steric HindranceXPhos, SPhosToluene, Dioxane80-110 °C
Sonogashira Coupling Steric Hindrancet-BuPCy₂, PCy₃Toluene, DMF60-100 °C
Buchwald-Hartwig Amination Steric HindranceJosiphos, XantphosToluene, Dioxane80-110 °C
Grignard Addition Steric Hindrance, EnolizationOrganocerium reagentsTHF-78 °C to RT
Reductive Amination Steric HindranceSodium TriacetoxyborohydrideDCE, THF0 °C to RT
Experimental Protocol: Ketone Protection via Acetal Formation

This protocol provides a general method for protecting the ketone functionality in this compound.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and p-TsOH.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal.

    Experimental_Workflow Start Combine Reactants (this compound, Ethylene Glycol, p-TsOH, Toluene) Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Cool Cool to Room Temperature Reflux->Cool Wash1 Wash with aq. NaHCO₃ Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over MgSO₄ Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Protected Acetal Concentrate->Product

References

  • Herrmann, W. A., & Beller, M. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15. [Link]
  • Zhang, C., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. [Link]
  • Nakashima, K., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 34(10), 1147-1150. [Link]
  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4393-4403. [Link]
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
  • Chem LibreTexts. (2019). Acetals and Ketals as Protecting Groups. [Link]
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
  • Barder, T. E., et al. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 7(21), 4779-4782. [Link]
  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
  • Kakiuchi, F., et al. (2003). Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry, 68(14), 5574-5580. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chem LibreTexts. (2023).
  • Chem LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Wu, J., & Luo, Y. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
  • Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. [Link]
  • Reddit. (2020). Failed Grignard Reaction?. [Link]
  • Chem LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]
  • Li, G., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Nucleophilic substitution of aromatic bromine in 2-bromobenzophenone by Grignard reagents. [Link]
  • Wang, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 19(31), 6826-6830. [Link]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • Chem LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
  • Kim, H., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. RSC Advances, 11(62), 39257-39264. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Bromophenylacetone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Bromophenylacetone and its derivatives. These α-bromoketones are critical intermediates in the development of pharmaceuticals and fine chemicals.[1][2] This document moves beyond simple protocols to offer in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your synthesis is efficient, scalable, and reproducible.

Part 1: Core Synthetic Strategies & Mechanisms

The synthesis of this compound derivatives is primarily achieved through the α-bromination of the corresponding phenylacetone precursor. The scalability of the entire process, therefore, depends on two key stages: the synthesis of the phenylacetone starting material and the subsequent selective bromination at the α-carbon.

Stage 1: Synthesis of Phenylacetone Precursors via Friedel-Crafts Acylation

A robust and scalable method for preparing the phenylacetone starting material is the Friedel-Crafts acylation of an aromatic compound.[3] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring, typically using an acid chloride or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][4]

cluster_0 Friedel-Crafts Acylation cluster_1 Alpha-Bromination A Aromatic Substrate (e.g., Benzene) D Reaction Mixture A->D B Acylating Agent (e.g., Chloroacetone) B->D C Lewis Acid (e.g., AlCl₃) C->D F Aqueous Workup D->F Reaction E Phenylacetone Derivative G Phenylacetone Derivative E->G F->E Purification J Reaction Mixture G->J H Brominating Agent (e.g., Br₂) H->J I Acid Catalyst (e.g., Acetic Acid) I->J K Crude This compound J->K Reaction L Purified Product K->L Purification

Caption: High-level workflow for the two-stage synthesis of this compound derivatives.

Stage 2: Acid-Catalyzed α-Bromination of Phenylacetone

The most direct route to α-bromoketones involves the reaction of an enolizable ketone with an electrophilic bromine source under acidic conditions.[5] The acid catalyst is crucial as it facilitates the tautomerization of the ketone to its more nucleophilic enol form. This enol intermediate is the rate-determining step in the reaction.[6] The electron-rich double bond of the enol then attacks molecular bromine (Br₂) to form the α-brominated product.[7]

G cluster_mechanism Simplified α-Bromination Mechanism ketone Phenylacetone (Keto Form) protonation Protonated Ketone ketone->protonation + H⁺ (cat.) enol Enol Intermediate (Nucleophile) protonation->enol - H⁺ (Rate-Determining) product_cation Protonated α-Bromoketone enol->product_cation + Br₂ bromine Br₂ (Electrophile) product This compound product_cation->product - H⁺

Caption: Key steps in the acid-catalyzed α-bromination of a phenylacetone.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, practical issues that may arise during the synthesis.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer: Low yield is a multifaceted problem. Systematically investigate the following potential causes:

  • Incomplete Reaction: The α-bromination of ketones can be slower than expected.

    • Causality: The rate-determining step is the formation of the enol intermediate, which is catalyzed by acid.[6] Insufficient catalyst or low reaction temperature can stall the reaction.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting phenylacetone. If the starting material is still present after the expected reaction time, the reaction is incomplete.

      • Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of enolization. However, be cautious, as excessive heat can promote side reactions.[8]

      • Catalyst Amount: Ensure an adequate amount of acid catalyst (e.g., glacial acetic acid or a few drops of HBr) is used.[7]

  • Reagent Quality & Stoichiometry:

    • Causality: Bromine is volatile and can degrade over time. The stoichiometry is critical; excess bromine leads to dibromination, while insufficient bromine results in an incomplete reaction.

    • Solution:

      • Use Fresh Bromine: Use a recently opened bottle of bromine or purify older stock if necessary.

      • Precise Stoichiometry: Carefully measure the bromine, typically using 1.0 to 1.1 equivalents.[5] Adding the bromine dropwise via a pressure-equalizing addition funnel allows for better control and helps prevent localized high concentrations.[9]

  • Losses During Workup:

    • Causality: this compound derivatives can be susceptible to decomposition, especially in the presence of the HBr byproduct.[5] Product can also be lost during aqueous washes or extractions.[10]

    • Solution:

      • Neutralize Promptly: After the reaction is complete, quench it and neutralize the acidic solution (e.g., with a sodium bicarbonate wash) to remove HBr and prevent acid-catalyzed degradation.

      • Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane or diethyl ether) and perform multiple extractions to ensure complete recovery from the aqueous layer.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct, likely a dibrominated species. How do I prevent this?

Answer: The formation of α,α-dibromophenylacetone is a very common side reaction.

  • Causality: The desired monobrominated product is also a ketone and can itself enolize and react with a second equivalent of bromine.[5][8] This is especially prevalent if there is an excess of bromine in the reaction mixture.

  • Solution:

    • Strict Stoichiometric Control: Use no more than 1.05 equivalents of bromine.

    • Slow Bromine Addition: Add the bromine slowly and dropwise to the reaction mixture with vigorous stirring.[9] This maintains a low concentration of free bromine at any given time, favoring the reaction with the more abundant (and often more reactive) starting material over the monobrominated product.

    • Maintain Moderate Temperature: Avoid high temperatures, which can accelerate the second bromination. Room temperature or slightly below is often sufficient.

Question 3: My TLC/GC-MS analysis shows byproducts corresponding to bromination on the aromatic ring. Why is this happening?

Answer: While α-bromination is generally faster than electrophilic aromatic substitution on a non-activated ring, ring bromination can occur under certain conditions.

  • Causality: This side reaction is most common when the phenyl group contains strong electron-donating (activating) substituents (e.g., -OH, -OCH₃).[5] These groups make the aromatic ring more nucleophilic and susceptible to attack by bromine, especially under harsh acidic conditions.

  • Solution:

    • Use a Milder Brominating Agent: For sensitive substrates, consider replacing Br₂ with N-Bromosuccinimide (NBS).[11] NBS provides a low, steady concentration of electrophilic bromine and is often more selective for α-bromination over aromatic bromination.

    • Avoid Strong Lewis Acids: If using a Friedel-Crafts approach for the precursor, ensure all Lewis acid is quenched and removed before bromination. Residual AlCl₃ can catalyze ring bromination.

    • Optimize Acid Catalyst: Use a Brønsted acid like acetic acid or catalytic HBr rather than a stronger Lewis acid.

Question 4: The final product is a dark, tarry oil that is difficult to purify. What causes this and what can be done?

Answer: Dark coloration and tar formation are typically signs of product decomposition or polymerization.[12]

  • Causality: α-bromoketones can be lachrymatory and unstable, particularly at elevated temperatures or upon prolonged exposure to acid.[5] The HBr generated in situ can catalyze side reactions.

  • Solution:

    • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.

    • Temperature Control: Avoid overheating the reaction mixture. If heating is necessary, use the minimum temperature required to achieve a reasonable reaction rate.

    • Purification Strategy:

      • Decolorize: Before final purification, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon to remove colored impurities.[10]

      • Vacuum Distillation: For liquid products, purification by vacuum distillation is often effective at separating the desired product from non-volatile tars.[8]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an excellent method for purification.

Part 3: Frequently Asked Questions (FAQs)

  • What are the primary safety precautions for this synthesis? Both molecular bromine (Br₂) and hydrogen bromide (HBr) are highly corrosive and toxic. Bromine is a strong oxidizing agent and can cause severe chemical burns. This compound derivatives are often potent lachrymators (tear-producing agents). All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Are there "greener" or more scalable alternatives to using liquid bromine? Yes, several alternatives aim to improve safety and environmental impact.

    • In Situ HBr Oxidation: Using a combination of a bromide salt (e.g., NaBr or NH₄Br) and an oxidant like hydrogen peroxide (H₂O₂) or Oxone® can generate bromine in situ, avoiding the handling of liquid Br₂.[1][13][14]

    • N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is a highly effective reagent for α-bromination, often providing higher selectivity.[11][15]

    • Continuous Flow Synthesis: Performing the bromination in a continuous flow reactor offers significant advantages in safety and scalability. It allows for precise control of stoichiometry, temperature, and reaction time, minimizing byproduct formation and safely handling hazardous reagents in small, contained volumes.[5]

  • How should the final this compound product be stored? α-bromoketones can be unstable over long periods. They should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Part 4: Data Summary & Experimental Protocol

Table 1: Comparison of Common Bromination Conditions
Brominating Agent(s)Catalyst / SolventTypical YieldKey Advantages & ConsiderationsReference(s)
Br₂Glacial Acetic Acid70-90%Classic, cost-effective method. Requires careful handling of corrosive Br₂.[5]
NaBr / H₂O₂Aqueous HCl~95%"Green" approach, avoids handling Br₂. Reaction generates water.[1]
NBSp-TsOH / Ionic Liquid80-95%Safer, solid reagent. Higher selectivity. Ionic liquid can be recycled.[11][15]
HBr / H₂O₂DioxaneHighRapid reaction. Can lead to dibromination if not controlled.[16]
Appendix: Scalable Protocol for 2-Bromo-1-phenylpropan-1-one

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

Step 1: Synthesis of Propiophenone (Phenylacetone Precursor)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, slowly add propionyl chloride (1.1 eq.) at 0 °C.

  • After stirring for 15 minutes, add benzene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude propiophenone can be purified by vacuum distillation.

Step 2: α-Bromination of Propiophenone

  • Dissolve propiophenone (1.0 eq.) in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Slowly add molecular bromine (1.05 eq.) dropwise to the solution with vigorous stirring at room temperature. A slight exotherm may be observed. Maintain the temperature below 35 °C with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the bromine color and the consumption of starting material by TLC.

  • Once the reaction is complete, slowly pour the mixture into a large volume of cold water.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-phenylpropan-1-one.

  • The product can be purified by vacuum distillation or recrystallization if it is a solid.

References

  • Mechanism of Acid-Catalyzed Bromination of Ketones - Benchchem. Available online
  • Halogenation Of Ketones via Enols - Master Organic Chemistry. Available online
  • Maruoka, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine.
  • Jørgensen, K. A., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
  • Buchwald, S. L., et al. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC - NIH. Available online
  • 2-Bromo-1-phenyl-pentan-1-one synthesis - Chemicalbook. Available online
  • Van der Eycken, E. V., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Available online
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available online
  • 2-BROMO-1-PHENYLPROPANE synthesis - ChemicalBook. Available online
  • 2-Bromo-1-phenylpropane can be synthesised by - Filo. Available online
  • 2-BROMO-1-PHENYLPROPANE 2114-39-8 wiki - Guidechem. Available online
  • 2-Bromo-1-phenylpropan-1-one | Solubility of Things. Available online
  • Oishi, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available online
  • Preparation of Phenylacetone - Semantic Scholar. Available online
  • Friedel-Crafts Syntheses of Arylacetones and Arylacetonitriles - Rhodium.ws. Available online
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • A preparation of phenylacetone. - OpenBU. Available online
  • Itoh, T., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scirp.org. Available online
  • (PDF)
  • Possible reaction mechanism of α‐bromoketones formation.
  • A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone - RSC Publishing. Available online
  • bromoacetone - Organic Syntheses Procedure. Available online
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - YouTube. Available online
  • Bromination of Phenylacetone - Chemistry Stack Exchange. Available online
  • Method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives - Google P
  • Phenylacetone: Synthesis of Phenyl-2-Propanone - Scribd. Available online
  • This compound, 99% - Fisher Scientific. Available online
  • This compound 98.0+%, TCI America™ | Fisher Scientific. Available online
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. Available online
  • Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit. Available online
  • A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones | Request PDF - ResearchG
  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions - Benchchem. Available online
  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. Available online
  • This compound - Tokyo Chemical Industry Co., Ltd. Available online

Sources

Technical Support Center: Mastering Regioselectivity in Reactions with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-Bromophenylacetone. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the regioselectivity of their synthetic transformations. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you achieve your desired reaction outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a versatile building block in organic synthesis. However, its unsymmetrical nature presents a significant challenge in controlling the regioselectivity of reactions, particularly those involving enolate formation and subsequent functionalization. The presence of two non-equivalent α-protons—one on the methyl group and the other on the benzylic carbon—often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

This guide will provide you with the expert insights and practical knowledge to overcome these challenges. We will explore how to selectively generate either the kinetic or thermodynamic enolate and how to leverage this control in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products in my alkylation reaction with this compound. How can I favor the formation of the product alkylated at the methyl position?

Answer: To favor alkylation at the less substituted methyl position, you need to generate the kinetic enolate. The formation of the kinetic enolate is favored under conditions that are irreversible and rapid, minimizing the chance for equilibration to the more stable thermodynamic enolate.[1][2]

Key factors for forming the kinetic enolate include:

  • A strong, sterically hindered base: Lithium diisopropylamide (LDA) is the base of choice for generating kinetic enolates.[3][4] Its bulkiness favors the abstraction of the less sterically hindered proton on the methyl group.

  • Aprotic solvent: Solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are ideal as they do not facilitate the proton exchange that leads to equilibration.[1][3]

  • Low temperature: Running the reaction at a low temperature, typically -78 °C, is crucial to prevent the system from reaching thermodynamic equilibrium.[2][3]

Here is a general protocol for the selective formation of the kinetic enolate and subsequent alkylation:

Protocol 1: Selective Alkylation at the Methyl Position (Kinetic Control)

Objective: To selectively alkylate this compound at the methyl group.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkylating agent (e.g., methyl iodide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: How can I achieve alkylation at the benzylic position of this compound?

Answer: To favor alkylation at the more substituted benzylic position, you need to generate the thermodynamic enolate. The thermodynamic enolate is the more stable enolate due to the higher substitution of the double bond.[2] Its formation is favored under conditions that allow for equilibration between the two possible enolates.[1][5]

The key conditions for forming the thermodynamic enolate are:

  • A weaker, less hindered base: A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a protic solvent or at a higher temperature will favor the formation of the thermodynamic enolate.[1][2]

  • Protic solvent (or presence of a proton source): Protic solvents like ethanol can facilitate the proton transfer necessary for the less stable kinetic enolate to isomerize to the more stable thermodynamic enolate.[1][3]

  • Higher temperature: Warmer temperatures provide the energy needed to overcome the activation barrier for equilibration.[1][2]

Protocol 2: Selective Alkylation at the Benzylic Position (Thermodynamic Control)

Objective: To selectively alkylate this compound at the benzylic position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., benzyl bromide)

  • Quenching solution (e.g., water)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. This allows for the equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Issue 1: Low Yield in Palladium-Catalyzed α-Arylation

Symptom: You are attempting a Suzuki or Buchwald-Hartwig α-arylation of this compound, but the yield of the desired product is low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Catalyst Inactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Degas your solvent and reagents thoroughly.[6]Palladium catalysts, particularly in the Pd(0) active state, are sensitive to oxygen and moisture.
Incorrect Ligand Choice The choice of phosphine ligand is critical for successful α-arylation. For electron-rich aryl halides, a more electron-rich and bulky ligand may be required. For electron-poor substrates, a less electron-rich ligand might improve reductive elimination.[7][8] Screen a variety of ligands (e.g., SPhos, XPhos, RuPhos).The ligand influences the stability and reactivity of the palladium complex, affecting both oxidative addition and reductive elimination steps.[9]
Base Incompatibility The choice of base can significantly impact the reaction outcome. Strong bases like LiHMDS or NaHMDS are often used, but weaker bases like K3PO4 or Cs2CO3 may be necessary for base-sensitive functional groups.[10]The base is crucial for generating the enolate and for the overall catalytic cycle. Its strength and solubility can affect reaction rates and side reactions.
Poor Enolate Formation If using a weaker base, ensure the temperature is sufficient to promote enolate formation without causing decomposition of the starting material or product.Incomplete enolate formation will lead to a sluggish reaction and low conversion.
Issue 2: Competing Self-Condensation (Aldol Reaction)

Symptom: You observe the formation of higher molecular weight byproducts, likely from the aldol condensation of this compound.

Possible Causes and Solutions:

  • Slow Alkylation/Arylation: If the subsequent reaction with the electrophile is slow, the enolate can react with unreacted ketone.

    • Solution: Add the ketone slowly to a solution of the base and electrophile to keep the concentration of the free enolate low.[4]

  • Reversible Enolate Formation: Using a base that does not completely deprotonate the ketone can lead to an equilibrium mixture of ketone and enolate, promoting self-condensation.

    • Solution: Use a strong, non-nucleophilic base like LDA to ensure complete and irreversible enolate formation before adding the electrophile.[11]

Visualizing Regioselective Enolate Formation

The choice between kinetic and thermodynamic control is a fundamental concept in controlling the regioselectivity of reactions with this compound. The following diagram illustrates the energy landscape of enolate formation.

G cluster_0 Reaction Coordinate Diagram This compound This compound Kinetic Enolate Kinetic Enolate This compound->Kinetic Enolate  -H⁺ (fast) LDA, THF, -78°C Thermodynamic Enolate Thermodynamic Enolate This compound->Thermodynamic Enolate  -H⁺ (slow) NaH, THF, RT Kinetic Enolate->Thermodynamic Enolate Equilibration (Higher Temp) G start Desired Regioisomer? kinetic Alkylation at Methyl (Less Substituted) start->kinetic Methyl thermo Alkylation at Benzyl (More Substituted) start->thermo Benzyl kinetic_cond Kinetic Control: - Strong, bulky base (LDA) - Aprotic solvent (THF) - Low temp (-78°C) kinetic->kinetic_cond thermo_cond Thermodynamic Control: - Weaker base (NaH) - Protic solvent or higher temp - Longer reaction time thermo->thermo_cond product_k Product K kinetic_cond->product_k product_t Product T thermo_cond->product_t

Caption: Workflow for choosing reaction conditions.

By understanding the principles of kinetic and thermodynamic control and by carefully selecting your reaction conditions, you can effectively direct the regioselectivity of reactions with this compound and streamline your synthetic efforts.

References

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. (n.d.). ChemRxiv.
  • Huang, Z., Lim, H. N., Mo, F., Young, M. C., & Dong, G. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(21), 7764–7786.
  • Lecture 3 Regioselective Formation of Enolates. (n.d.). University of Bath.
  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. (n.d.). ResearchGate.
  • Regioselective Formation of Enolates. (2023). JoVE.
  • Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13813–13821.
  • Regioselectivity. (n.d.). Wikipedia.
  • Huang, Z., Lim, H. N., Mo, F., Young, M. C., & Dong, G. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(21), 7764–7786.
  • Enolate Regioisomers - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. (n.d.). Pharmacy 180.
  • PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups. (2022). PMC.
  • C-H Functionalization Directed by Ketone. (2014). The Dong Group.
  • Regio- and Diastereoselective Reaction of Ketones with Allyl Reagents. (n.d.). Thieme Gruppe.
  • Yuen, O. Y., & So, C. M. (2020). Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (Hetero)aryl Halides. Angewandte Chemie International Edition, 59(52), 23438–23444.
  • Yuen, O. Y., & So, C. M. (2020). Ligand control of palladium-catalyzed site-selective α- and γ-Arylation of α,β-Unsaturated Ketones with (Hetero)aryl Halides. PolyU Institutional Research Archive.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal.
  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197.
  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). NIH.
  • Regioselective enolate formation. (2014). Chemistry Stack Exchange.
  • Regioselectivity of alkylation reactions. (2022). YouTube.
  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (n.d.). PubMed.
  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (n.d.). PMC.
  • III Enolate Chemistry. (n.d.). University of Oxford.
  • α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio. (n.d.). NIH.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. (n.d.). PMC.
  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. PubMed.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromophenylacetone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this challenging substrate. This compound presents a unique set of hurdles, primarily due to the steric hindrance at the ortho position and the presence of acidic α-protons on the acetone moiety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields and purity in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during cross-coupling reactions with this compound. Each issue is broken down by potential cause, followed by a detailed, scientifically-grounded solution.

Problem 1: Low to No Product Formation

This is the most frequent issue, often stemming from an insufficiently active catalyst system or suboptimal reaction conditions.

  • Potential Cause A: Ineffective Catalyst System. The steric bulk of the ortho-acetylmethyl group in this compound significantly hinders the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Standard ligands like triphenylphosphine (PPh₃) are generally ineffective as they are not bulky or electron-rich enough to promote this difficult step.[2]

    • Solution: Employ Bulky, Electron-Rich Ligands. The key to success is using ligands that accelerate both the oxidative addition and the subsequent reductive elimination steps.[1][2]

      • Biaryl Monophosphine Ligands (Buchwald Ligands): These are the gold standard for sterically hindered substrates. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points. Their bulkiness promotes the formation of a highly reactive, monoligated 14-electron palladium(0) species, while their electron-donating nature facilitates the oxidative addition.[2][3]

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer high thermal stability, making them excellent ligands for challenging couplings.[4] They can be particularly effective when phosphine ligands fail.

  • Potential Cause B: Suboptimal Base and Solvent Combination. The base plays a critical role, not only in the catalytic cycle but also in potentially promoting side reactions due to the substrate's acidic protons. In Suzuki-Miyaura couplings, the base is required to activate the boronic acid for transmetalation.[5]

    • Solution: Carefully Select and Optimize the Base and Solvent.

      • Bases: Potassium phosphate (K₃PO₄) is a reliable and often optimal choice for hindered Suzuki couplings, typically used as a finely ground powder.[2] For less reactive coupling partners (e.g., aryl chlorides), stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, but their use increases the risk of enolate-mediated side reactions.[4] Cesium carbonate (Cs₂CO₃) is another effective but milder alternative.

      • Solvents: Anhydrous, aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices.[2][4] They provide the necessary temperature range and are compatible with most catalyst systems.

  • Potential Cause C: Insufficient Reaction Temperature. Sterically hindered couplings often have a higher activation energy barrier that cannot be overcome at moderate temperatures.

    • Solution: Increase Thermal Energy. If your reaction is proceeding slowly or not at all at 80-90 °C, consider increasing the temperature to 100-110 °C (for toluene or dioxane).[2] For highly challenging substrates, a switch to a higher-boiling solvent like xylenes may be beneficial. Microwave irradiation is also a powerful tool for rapidly heating reactions and can dramatically reduce reaction times.[4]

  • Potential Cause D: Poor Reagent Quality. Cross-coupling reactions are sensitive to impurities, water, and oxygen.

    • Solution: Ensure High Purity and Inert Conditions. Use high-purity, freshly opened reagents. Solvents must be anhydrous and should be degassed thoroughly with argon or nitrogen before use.[6] Ensure your reaction vessel is flame-dried and the entire procedure is conducted under a strict inert atmosphere.

Problem 2: Significant Side Product Formation

The formation of byproducts like homocoupled products or hydrodehalogenated starting material can severely impact yield and purification.

  • Potential Cause A: Homocoupling of Boronic Acid (Suzuki Coupling). This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by using Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species.[7]

    • Solution: Maintain Rigorous Inert Conditions. Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is critical. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active species can also minimize this side reaction.[8]

  • Potential Cause B: Hydrodehalogenation. This is the replacement of the bromine atom with a hydrogen, resulting in the formation of phenylacetone. This can be caused by trace water or other proton sources in the reaction mixture.

    • Solution: Optimize the Base and Use Anhydrous Conditions. Ensure all reagents and solvents are scrupulously dried. Sometimes, the choice of base can influence this pathway; screening different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.[6]

  • Potential Cause C: Enolate-Mediated Side Reactions. The acidic α-protons of the ketone can be deprotonated by strong bases, leading to aldol-type condensations or other undesired transformations.

    • Solution: Use Milder Bases and Control Temperature. Whenever possible, opt for milder bases like K₃PO₄ or Cs₂CO₃ over strong bases like t-BuOK or NaH. Running the reaction at the lowest effective temperature can also help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system to start with for a Suzuki-Miyaura coupling of this compound?

For a new Suzuki-Miyaura coupling with this substrate, a reliable starting point is crucial. The following table outlines a set of conditions that has a high probability of success and serves as an excellent baseline for optimization.

ComponentRecommended Starting PointRationale
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common, reliable Pd(0) source.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich Buchwald ligand designed for sterically hindered substrates. Promotes fast oxidative addition and reductive elimination.[2]
Pd/Ligand Ratio 1:2 to 1:2.2Ensures sufficient ligand is present to form the active catalytic species.
Catalyst Loading 1-2 mol % PdA standard loading for method development. Can often be lowered after optimization.
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base that is highly effective for hindered couplings and minimizes enolate side reactions.[2]
Solvent 1,4-Dioxane or TolueneAnhydrous, aprotic solvents with an appropriate boiling point for thermal reactions.[4]
Temperature 100-110 °CProvides sufficient thermal energy to overcome the activation barrier for this hindered substrate.
Coupling Partner Arylboronic Acid (1.2 - 1.5 equivalents)A slight excess ensures complete consumption of the limiting aryl bromide.

Q2: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC)?

Both ligand classes are excellent for hindered couplings.

  • Start with Biaryl Phosphine Ligands (e.g., XPhos, SPhos): They are generally the first choice and have a well-documented track record of success in a vast range of applications. They offer a great balance of reactivity and stability.

  • Switch to NHC Ligands if Phosphines Fail: If you observe low reactivity or catalyst decomposition with phosphine ligands, NHCs are a superb alternative. They form very strong bonds with palladium, leading to highly stable and often more active catalysts, especially at high temperatures.[4]

Q3: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination follows similar principles. The C-N bond-forming reductive elimination can be challenging.

  • Catalyst System: Use a modern generation Buchwald ligand like BrettPhos or RuPhos . These are specifically designed to facilitate C-N coupling.[9][10]

  • Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common choices.[11] Be mindful of potential enolate formation and run the reaction at the lowest possible temperature that affords a reasonable rate.

  • Amine: Both primary and secondary amines can be used. For primary amines, hindered substrates may require more specialized ligands.[10]

Q4: Can I perform other cross-coupling reactions like Heck or Sonogashira?

Yes, though each has its own specific requirements.

  • Heck Reaction: This couples this compound with an alkene. The reaction typically requires a phosphine ligand, though phosphine-free systems exist. A common catalyst system is Pd(OAc)₂ with a ligand like P(o-tolyl)₃ or a more modern Buchwald-type ligand, and a base like triethylamine (Et₃N).[12][13]

  • Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne. It uniquely requires a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), along with an amine base like diethylamine or triethylamine.[14][15]

Q5: What is the role of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)?

Palladium precatalysts are stable sources of palladium that are converted into the active Pd(0) catalytic species in the reaction mixture.[16]

  • Pd(0) Sources: Pd₂(dba)₃ and Pd(PPh₃)₄ are already in the correct oxidation state but need to shed ligands to become active.

Experimental Protocols & Workflows

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

1. Reaction Setup:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
  • Seal the vessel with a rubber septum.

2. Inert Atmosphere:

  • Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

3. Catalyst Addition:

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol % Pd) and the ligand (e.g., XPhos, 2.2 mol %).
  • Quickly add the catalyst and ligand solids to the reaction vessel under a positive flow of inert gas.

4. Solvent Addition:

  • Add degassed, anhydrous 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.

5. Reaction:

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
  • Stir vigorously for the duration of the reaction (typically 4-24 hours).

6. Monitoring and Workup:

  • Monitor the reaction progress by TLC or GC-MS.
  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
  • Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

7. Purification:

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visual Workflow: Troubleshooting a Failed Reaction

G start Low or No Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK re_optimize Re-optimize Conditions check_conditions->re_optimize Conditions Suboptimal catalyst_issue Is the Catalyst System Ineffective? check_conditions->catalyst_issue Conditions Seem Correct increase_temp Increase Temperature (e.g., 100 -> 110 °C) or Use Microwave re_optimize->increase_temp success Reaction Successful increase_temp->success screen_ligands Screen Bulky Ligands (XPhos, SPhos, RuPhos, NHCs) catalyst_issue->screen_ligands Yes screen_bases Screen Bases (K3PO4, Cs2CO3, t-BuOK) screen_ligands->screen_bases screen_bases->success

Caption: A decision tree for troubleshooting a failed cross-coupling reaction.

The Palladium Catalytic Cycle: A Brief Overview

Understanding the fundamental mechanism is key to rational troubleshooting. Nearly all palladium-catalyzed cross-couplings proceed through a similar cycle.[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the slowest step, especially for hindered substrates.[18]

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide.[19]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[18]

G pd0 L2Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_intermediate L2Pd(II)(Ar)(X) ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal pd2_coupled L2Pd(II)(Ar)(Ar') transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 ar_ar Ar-Ar' Out red_elim->ar_ar arx Ar-X In arx->ox_add ar_m Ar'-M In ar_m->transmetal

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. Wiley Online Library. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Buchwald–Hartwig amin
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
  • Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. Semantic Scholar. [https://www.semanticscholar.org/paper/Acetylation-of-N--Heteroaryl-Bromides-via-PdCl-2-(-P-Yao-Marcantonio/b8f9e1f579309995543c706d33560733a7633e7e]([Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
  • Palladium Catalyzed α-Arylation of Ketones and Aldehydes. University of Illinois Urbana-Champaign. [Link]
  • Cross-Coupling Chemistry. University of Rochester. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

Sources

Technical Support Center: Purification Solutions for Syntheses Involving 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the removal of unreacted 2-bromophenylacetone from product mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges, ensuring the integrity of your downstream applications.

Introduction: The Challenge of α-Haloketone Purification

This compound, an α-haloketone, is a versatile intermediate in pharmaceutical synthesis.[1] However, its structural similarity to many of its reaction products can complicate purification. Incomplete reactions often result in product mixtures contaminated with this starting material, posing a significant challenge to achieving high purity of the final active pharmaceutical ingredient (API).[2][3] This guide provides a systematic approach to effectively remove unreacted this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most effective methods for removing unreacted this compound leverage differences in physicochemical properties between the starting material and the desired product. The primary techniques include:

  • Chromatography: Particularly column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[2][4]

  • Crystallization: This technique is ideal if your product is a solid and has different solubility characteristics than this compound.[2][4]

  • Distillation: Best suited for products with a significantly different boiling point from this compound, often performed under reduced pressure to prevent thermal degradation.[4]

  • Extractive Workup: This involves using liquid-liquid extraction to partition the unreacted starting material and product between two immiscible solvents based on their relative solubilities.[4]

  • Chemical Conversion: In some cases, the unreacted ketone can be chemically modified to facilitate its removal. A common method is the formation of a water-soluble bisulfite adduct.[5][6]

Q2: How do I choose the best purification method for my specific product?

A2: The choice of purification method depends on the properties of your product and the scale of your reaction.

Product Characteristics Recommended Primary Method Secondary/Alternative Method
Solid with good crystallinity CrystallizationColumn Chromatography
Liquid with a boiling point difference of >25°C from this compound DistillationColumn Chromatography
Similar polarity to this compound Chemical Conversion (Bisulfite Wash)High-Performance Liquid Chromatography (HPLC)
Thermally sensitive product Column Chromatography or CrystallizationExtractive Workup

Q3: Can I use a simple aqueous wash to remove this compound?

A3: A simple aqueous wash is generally ineffective for removing this compound as it is an organic compound with low water solubility.[1] However, an extractive workup using an appropriate organic solvent and aqueous phase can be part of a broader purification strategy to remove water-soluble impurities.[7]

Q4: Are there any safety concerns when working with this compound?

A4: Yes, this compound is harmful if swallowed and can cause skin and eye irritation.[8] It is also harmful to aquatic life.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of product mixtures containing unreacted this compound.

Guide 1: Poor Separation via Column Chromatography

If you are experiencing co-elution of your product and unreacted this compound during column chromatography, consider the following troubleshooting steps.

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Steps:

  • Analyze Polarity: Determine the relative polarity of your product and this compound using Thin Layer Chromatography (TLC) with various solvent systems.

  • Optimize Solvent System:

    • If the spots are too close, adjust the polarity of your mobile phase. For normal phase chromatography (e.g., silica gel), a less polar solvent system will increase the separation.[9]

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the resolution of closely eluting compounds.

  • Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase, such as alumina or a reverse-phase silica gel, which may offer different selectivity.

  • Improve Technique:

    • Ensure your column is packed uniformly to prevent channeling.

    • Use "dry loading" by adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This often results in sharper bands.

Guide 2: Product Fails to Crystallize or Oily Precipitate Forms

If you are attempting to purify your solid product by crystallization and encounter difficulties, follow this guide.

Caption: Troubleshooting workflow for crystallization issues.

Detailed Steps:

  • Ensure Supersaturation: Your product will not crystallize if the solution is not supersaturated. If necessary, slowly evaporate some of the solvent to increase the concentration.[10]

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Seeding: Adding a small crystal of your pure product (a seed crystal) can initiate crystallization.[11]

    • Slow Cooling: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[4] Experiment with different solvents or solvent mixtures.

Guide 3: Chemical Conversion for Removal

For challenging separations where physical methods are ineffective, converting the unreacted this compound into a more easily removable compound is a powerful strategy. The formation of a bisulfite adduct is a classic and effective method for removing reactive ketones.[5][6]

Principle: Unhindered ketones, like this compound, react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct). This adduct can then be easily removed from the organic product mixture through an aqueous wash.[6]

Experimental Protocol: Bisulfite Wash for Removal of this compound

  • Dissolve Crude Mixture: Dissolve your crude product mixture in a water-miscible organic solvent like methanol or dimethylformamide (for aliphatic products).[6]

  • Add Bisulfite Solution: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

    • Caution: This reaction can generate sulfur dioxide gas. Perform this procedure in a well-ventilated fume hood.[5]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel and shake.

  • Separate Layers: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of this compound, can be drained off.

  • Wash Organic Layer: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities and residual water.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain your purified product.[7]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Product Desired Product Ketone This compound Adduct Water-Soluble Bisulfite Adduct Ketone->Adduct Reaction Bisulfite Sodium Bisulfite (NaHSO₃) Bisulfite->Adduct Adduct->Bisulfite Partitioning

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromophenylacetone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of post-reaction work-ups. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into handling this versatile but reactive intermediate.

Introduction to this compound

This compound, an α-halo ketone, is a valuable building block in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex organic molecules.[1][2][3] Its reactivity stems from two key features: the electrophilic carbon bearing the bromine atom and the acidic α-protons adjacent to the carbonyl group.[4][5] These characteristics, while synthetically useful, can also lead to challenges during the reaction work-up, such as side product formation and purification difficulties. This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: After my reaction with this compound, I observe multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Answer:

The presence of multiple, often closely-eluting, spots on a TLC plate is a common observation in reactions involving this compound. The primary reason is the compound's inherent reactivity, which can lead to several side products.

Likely Side Products:

  • Di-brominated Species: Under certain conditions, especially with excess brominating agent during its synthesis or under basic conditions in your reaction, di-halogenation can occur, leading to α,α-dibromophenylacetone.[6]

  • Ring-brominated Isomers: While the α-position is activated, electrophilic aromatic substitution on the phenyl ring can also occur, leading to isomers with bromine at different positions on the aromatic ring.[6]

  • Favorskii Rearrangement Products: In the presence of a non-hindered base, this compound can undergo a Favorskii rearrangement.[4] The acidic α-proton is abstracted, followed by intramolecular displacement of the bromide to form a cyclopropanone intermediate, which can then be opened by a nucleophile (like a hydroxide or alkoxide) to yield carboxylic acid derivatives.

  • Aldol Condensation Products: The acidic α-protons can also participate in self-condensation reactions, particularly under basic conditions, leading to higher molecular weight impurities.

  • Reductive Dehalogenation Product: Depending on the reducing agents or certain metals present in your reaction, the bromine atom can be reductively cleaved to yield phenylacetone (1-phenyl-2-propanone).[7]

Troubleshooting Flowchart:

side_products start Multiple Spots on TLC check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions base_present Base Present? check_reaction_conditions->base_present strong_base Strong, Non-hindered Base? base_present->strong_base Yes reducing_agents Reducing Agents Present? base_present->reducing_agents No favorskii Suspect Favorskii Rearrangement strong_base->favorskii Yes aldol Suspect Aldol Condensation strong_base->aldol No purification Proceed to Purification Strategy favorskii->purification aldol->purification dehalogenation Suspect Reductive Dehalogenation reducing_agents->dehalogenation Yes reducing_agents->purification No dehalogenation->purification

Caption: Troubleshooting flowchart for identifying potential side products.

FAQ 2: What is a general aqueous work-up procedure for a reaction involving this compound?

Answer:

A standard aqueous work-up is designed to remove water-soluble reagents, byproducts, and catalysts. The specific steps can be tailored based on the nature of your reaction.

Step-by-Step General Aqueous Work-up Protocol:

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a beaker containing either water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species. For reactions involving organometallics, this step is crucial.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) three times.[8] The choice of solvent should be based on the solubility of your product and its immiscibility with water.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if your reaction was run under acidic conditions to neutralize any remaining acid.

    • Wash the organic layers with brine (saturated aqueous NaCl solution) to remove the bulk of the water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Work-up Workflow Diagram:

workup_workflow reaction_mixture Reaction Mixture quench 1. Quench (e.g., with aq. NH4Cl) reaction_mixture->quench extract 2. Extract (e.g., with Ethyl Acetate) quench->extract wash_bicarb 3. Wash (aq. NaHCO3, if acidic) extract->wash_bicarb wash_brine 4. Wash (Brine) wash_bicarb->wash_brine dry 5. Dry (e.g., Na2SO4) wash_brine->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromophenylacetone and 3-Bromophenylacetone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Phenylacetone derivatives, in particular, serve as versatile precursors for a wide array of target molecules. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 2-bromophenylacetone and 3-bromophenylacetone. By examining their structural nuances, we can elucidate the resulting differences in their chemical behavior, empowering researchers to make informed decisions in their synthetic endeavors.

This analysis is grounded in fundamental principles of organic chemistry, supported by theoretical studies and analogous experimental data, to provide a predictive framework for the reactivity of these two compounds.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly minor positional difference of the bromine atom on the phenyl ring of this compound and 3-bromophenylacetone gives rise to significant disparities in their electronic and steric environments. These differences are the primary determinants of their reactivity.

FeatureThis compound3-Bromophenylacetone
Structure Bromine at the ortho positionBromine at the meta position
Key Electronic Effects -I (inductive withdrawal) of Br and C=O-M (mesomeric/resonance) of C=O+M (mesomeric/resonance) of Br-I (inductive withdrawal) of Br and C=O-M (mesomeric/resonance) of C=O+M (mesomeric/resonance) of Br
Steric Hindrance High, due to the proximity of the bulky bromine atom to the acetyl groupLow

The acetyl group (-COCH₃) is an electron-withdrawing group, primarily through its negative mesomeric (-M) and inductive (-I) effects. This group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position[1]. The bromine atom, a halogen, exhibits a dual electronic nature: it is inductively electron-withdrawing (-I) due to its electronegativity, but it can also donate lone pair electrons through resonance (+M effect), making it an ortho, para-director, albeit a deactivating one[1][2].

In This compound , the proximity of the bromine atom to the acetyl group results in significant steric hindrance. This steric congestion can impede the approach of reagents to both the carbonyl carbon and the α-carbon.

In 3-bromophenylacetone , the bromine atom is further removed from the acetyl group, leading to minimal steric hindrance around the reactive sites of the side chain.

A theoretical study on bromoacetophenone isomers suggests that a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to higher reactivity[3]. The precise positioning of the bromine atom influences these orbital energies.

Reactivity at the α-Carbon: Enolate Formation and Nucleophilic Substitution

The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic due to the ability of the carbonyl group to stabilize the resulting carbanion (enolate) through resonance[4][5].

G cluster_0 Enolate Formation Ketone R-CH2-C(=O)-Ph Base Base Enolate [R-CH(-)-C(=O)-Ph ↔ R-CH=C(-O-)-Ph] Protonated_Base Base-H+

The acidity of these α-protons is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the bromine atom is expected to increase the acidity of the α-protons in both isomers compared to unsubstituted phenylacetone.

  • This compound : The ortho-bromo substituent will exert a strong inductive electron-withdrawing effect, which should increase the acidity of the α-protons. However, steric hindrance from the ortho-bromine may affect the approach of the base for deprotonation.

  • 3-Bromophenylacetone : The meta-bromo substituent will also inductively withdraw electron density, increasing α-proton acidity. The effect might be slightly weaker than the ortho-position due to the greater distance, but it will be less sterically hindered.

A study on the reactivity of ortho-substituted phenacyl bromides in nucleophilic displacement reactions showed a diminished reactivity for ortho-substituted compounds[6]. This is attributed to steric hindrance and electronic repulsion, which would make This compound less reactive towards nucleophilic substitution at the α-carbon compared to 3-bromophenylacetone .

Reactivity at the Carbonyl Group: Nucleophilic Addition

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups on the phenyl ring.

G cluster_1 Nucleophilic Addition Ketone R-C(=O)-Ph Nucleophile Nu- Alkoxide R-C(-O-)(Nu)-Ph Proton_Source H+ Alcohol R-C(OH)(Nu)-Ph

  • This compound : The significant steric hindrance from the ortho-bromine atom is expected to severely restrict the approach of nucleophiles to the carbonyl carbon. This will likely lead to slower reaction rates and lower yields in nucleophilic addition reactions.

  • 3-Bromophenylacetone : The carbonyl group is much more accessible to incoming nucleophiles. The electron-withdrawing effect of the meta-bromine will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted phenylacetone.

Therefore, 3-bromophenylacetone is predicted to be significantly more reactive in nucleophilic addition reactions than this compound.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho, para-directing group[1][2]. The outcome of electrophilic aromatic substitution on these molecules will depend on the interplay of these directing effects.

  • This compound : The acetyl group directs to position 5 (meta), and the bromine directs to positions 4 and 6 (ortho and para to Br). The directing effects are not reinforcing. Steric hindrance at position 6 (ortho to both groups) would be very high. Position 4 would be the most likely site for substitution, though the overall reactivity of the ring is low.

  • 3-Bromophenylacetone : The acetyl group directs to position 5 (meta), and the bromine directs to positions 2, 4, and 6 (ortho and para to Br). The directing effects are not fully aligned. However, the positions are generally more accessible than in the 2-bromo isomer.

Given that both substituents are deactivating, forcing conditions would be required for electrophilic aromatic substitution on either isomer.

Comparative Experimental Protocol: The Willgerodt-Kindler Reaction

To experimentally validate the predicted differences in reactivity, the Willgerodt-Kindler reaction offers a suitable platform. This reaction converts aryl alkyl ketones into the corresponding amides by treatment with sulfur and a secondary amine, such as morpholine[7][8]. The reaction is known to be sensitive to steric and electronic factors[3][9].

G cluster_2 Willgerodt-Kindler Reaction Workflow Start Start with Ketone Isomer Reaction React with Sulfur and Morpholine Hydrolysis Acidic or Basic Hydrolysis Analysis Isolate and Quantify Product

Objective: To compare the reaction yield of 2-bromophenylacetamide and 3-bromophenylacetamide from their respective phenylacetone precursors under identical reaction conditions.

Materials:

  • This compound

  • 3-Bromophenylacetone

  • Sulfur powder

  • Morpholine

  • Solvent (e.g., pyridine or DMF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

  • Analytical equipment (GC-MS or HPLC) for yield determination

Procedure:

  • In two separate round-bottom flasks, place equimolar amounts of this compound and 3-bromophenylacetone.

  • To each flask, add an identical excess of sulfur powder and morpholine.

  • Add the same volume of solvent to each flask.

  • Heat both reaction mixtures under reflux for the same duration (e.g., 6 hours), ensuring identical heating and stirring rates.

  • After cooling to room temperature, hydrolyze the resulting thioamides by adding an excess of aqueous hydrochloric acid to each flask and heating for a further period (e.g., 2 hours).

  • Cool the mixtures and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layers with ethyl acetate.

  • Combine the organic extracts for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by GC-MS or HPLC using an internal standard to determine the yield of the respective phenylacetamide products.

Predicted Outcome:

Based on the principles discussed, it is anticipated that 3-bromophenylacetone will give a significantly higher yield of 3-bromophenylacetamide compared to the yield of 2-bromophenylacetamide from this compound . This is primarily due to the severe steric hindrance in the 2-bromo isomer, which would impede the initial formation of the enamine intermediate with morpholine, a key step in the Willgerodt-Kindler reaction mechanism[7].

Conclusion

The positional isomerism of the bromine atom in this compound and 3-bromophenylacetone leads to distinct reactivity profiles.

  • This compound is characterized by significant steric hindrance around the acetyl side chain, which is expected to decrease its reactivity in both nucleophilic substitution at the α-carbon and nucleophilic addition at the carbonyl carbon.

  • 3-Bromophenylacetone , with its less sterically encumbered reactive sites and the electron-withdrawing effect of the meta-bromine, is predicted to be the more reactive isomer in most reactions involving the acetyl group.

For researchers designing synthetic routes, 3-bromophenylacetone will likely be the more versatile and reactive precursor for transformations involving the ketone functionality. Conversely, the reduced reactivity of this compound could be advantageous in scenarios where selective reaction at another site in a more complex molecule is desired, with the ortho-bromoacetyl moiety serving as a more robust functional group. The proposed Willgerodt-Kindler experiment provides a clear and effective method to empirically validate these theoretically derived predictions.

References

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of organic chemistry, 68(4), 1594–1596. [Link]
  • Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
  • LibreTexts. (2021). 23.1: Relative Acidity of alpha-Hydrogens. In Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para- positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 11086-11103. [Link]
  • Bolm, C., & Hildebrand, J. P. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(18), 7557-7567. [Link]
  • Gbaguidi, F. A., de la C. C. H., Atindehou, M., & Poupaert, J. H. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 89-94. [Link]
  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. [Link]
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]
  • Asymmetric Synthesis of α-Substituted α-Amino Acids via Memory of Chirality. (2017). Organic Letters, 19(19), 5344–5347. [Link]
  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
  • Ess, D. H. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of organic chemistry, 81(11), 4471–4479. [Link]
  • LibreTexts. (2021). 22.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

Sources

A Comparative Guide to the Fischer Indole Synthesis: 2-Bromophenylacetone vs. 4-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the construction of the indole nucleus[1]. This versatile reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products[1][2]. The strategic placement of substituents on the indole core is paramount in modulating the biological activity of these molecules. This guide provides an in-depth technical comparison of two key precursors for brominated indoles: 2-bromophenylacetone and 4-bromophenylacetone. The choice between these two isomers significantly impacts the reaction pathway, yield, and purity of the final product, dictating the synthetic strategy for accessing either 7-bromo-2-methylindole or 5-bromo-2-methylindole, respectively.

Mechanistic Considerations: The Decisive Role of Bromine Substitution

The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring[1]. The position of the bromine atom on the phenylhydrazine moiety, derived from either 2-bromophenylhydrazine or 4-bromophenylhydrazine upon reaction with acetone (the synthetic equivalent of phenylacetone in this context), introduces distinct steric and electronic effects that influence the course of the reaction.

The Ortho Isomer: Navigating Steric Hindrance with this compound

The synthesis of 7-bromo-2-methylindole from 2-bromophenylhydrazine and acetone is a classic example of the challenges posed by ortho-substitution in the Fischer indole synthesis. The bulky bromine atom at the ortho position can sterically hinder the key[3][3]-sigmatropic rearrangement step. This steric impediment can necessitate more forcing reaction conditions, potentially leading to lower yields and the formation of side products. Studies on substituted phenylhydrazones have shown that ortho substituents can influence the conformational preferences of the hydrazone and the transition state of the rearrangement, thereby affecting the overall efficiency of the cyclization[4].

The Para Isomer: Leveraging Electronic Effects with 4-Bromophenylacetone

In contrast, the reaction of 4-bromophenylhydrazine with acetone to yield 5-bromo-2-methylindole is primarily governed by the electronic effects of the para-bromo substituent. Bromine is an electron-withdrawing group via induction, which can decrease the nucleophilicity of the enamine intermediate, potentially slowing down the cyclization step. However, its ability to participate in resonance can also influence the stability of the intermediates. The absence of significant steric hindrance at the para position generally allows for a smoother reaction progression compared to the ortho-substituted counterpart. Computational studies on substituted indoles have highlighted the significant role of electronic effects on the properties of the indole ring[5][6].

Comparative Analysis: Performance in the Fischer Indole Synthesis

FeatureThis compound (leading to 7-bromo-2-methylindole)4-Bromophenylacetone (leading to 5-bromo-2-methylindole)
Primary Influencing Factor Steric HindranceElectronic Effects
Reaction Rate Generally slower due to steric hindrance in the[3][3]-sigmatropic rearrangement.Generally faster than the ortho-isomer due to the absence of steric hindrance.
Reaction Conditions Often requires higher temperatures and/or stronger acid catalysts to overcome the activation barrier.Can often proceed under milder conditions.
Expected Yield Typically moderate to good, but can be lower than the para-isomer due to potential side reactions.Generally good to high yields are reported.
Potential Side Reactions Formation of tar and other decomposition products due to harsher reaction conditions. Incomplete cyclization.Fewer side reactions are generally observed.
Product Purity May require more extensive purification to remove byproducts.Often results in a cleaner reaction profile and easier purification.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 5-bromo-2-methyl-1H-indole, which can be adapted for the synthesis of the 7-bromo isomer with the understanding that optimization of reaction time and temperature may be necessary.

Synthesis of 5-Bromo-2-methyl-1H-indole

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol. To this solution, add acetone (1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone.

  • Fischer Indole Cyclization: To the reaction mixture, carefully add anhydrous zinc chloride (1.2 equivalents) in portions.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-bromo-2-methyl-1H-indole[7].

Visualizing the Reaction Pathways and Workflow

Fischer_Indole_Synthesis_Comparison cluster_2_bromo This compound Pathway cluster_4_bromo 4-Bromophenylacetone Pathway 2-Bromophenylhydrazine 2-Bromophenylhydrazine Hydrazone_2 2-Bromophenylhydrazone 2-Bromophenylhydrazine->Hydrazone_2 + Acetone Acetone_2 Acetone Enamine_2 Enamine Intermediate (Steric Hindrance) Hydrazone_2->Enamine_2 Tautomerization Rearrangement_2 [3,3]-Sigmatropic Rearrangement Enamine_2->Rearrangement_2 Cyclization_2 Cyclization & -NH3 Rearrangement_2->Cyclization_2 Product_2 7-Bromo-2-methylindole Cyclization_2->Product_2 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone_4 4-Bromophenylhydrazone 4-Bromophenylhydrazine->Hydrazone_4 + Acetone Acetone_4 Acetone Enamine_4 Enamine Intermediate (Electronic Effects) Hydrazone_4->Enamine_4 Tautomerization Rearrangement_4 [3,3]-Sigmatropic Rearrangement Enamine_4->Rearrangement_4 Cyclization_4 Cyclization & -NH3 Rearrangement_4->Cyclization_4 Product_4 5-Bromo-2-methylindole Cyclization_4->Product_4

Caption: Comparative reaction pathways for the Fischer indole synthesis.

Experimental_Workflow Start Start Hydrazone_Formation 1. Hydrazone Formation (in situ) Start->Hydrazone_Formation Cyclization 2. Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone_Formation->Cyclization Workup 3. Quenching & Neutralization Cyclization->Workup Extraction 4. Extraction with Organic Solvent Workup->Extraction Drying 5. Drying & Concentration Extraction->Drying Purification 6. Purification (Column Chromatography) Drying->Purification Product Pure Bromo-2-methylindole Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Conclusion

The choice between this compound and 4-bromophenylacetone as a precursor in the Fischer indole synthesis has significant practical implications for the synthesis of brominated indoles. The ortho-isomer, this compound, presents a greater synthetic challenge due to steric hindrance, often requiring more vigorous reaction conditions and resulting in potentially lower yields. In contrast, the para-isomer, 4-bromophenylacetone, is primarily influenced by electronic effects and generally provides a more straightforward and higher-yielding route to the corresponding 5-bromo-2-methylindole. A thorough understanding of these substituent effects is crucial for researchers in designing efficient and robust synthetic strategies for accessing functionally diverse indole derivatives for applications in drug discovery and materials science.

References

  • Gribble, G. W. (2021). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Zolfigol, M. A., Sajjadifar, S., Chehardoli, G., & Javaherneshan, N. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(1), 1-13.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Ishii, H., & Murakami, Y. (1985). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 33(11), 4783-4793.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(5), 743-759.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Organic Syntheses. (n.d.). 2-methylindole.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Chemical Reviews, 93(4), 1107-1147.
  • Ray, S., & Mondal, P. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541.
  • Iaroshenko, V. O., Mkrtchyan, S., & Villinger, A. (2021). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4991.
  • Ray, S., & Mondal, P. (2022).

Sources

A Comparative Guide to the Cyclization Reaction Yields of Bromophenylacetone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the formation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, benzofuran derivatives hold a prominent place due to their wide-ranging biological activities. The intramolecular cyclization of substituted phenylacetones serves as a key strategy for accessing these valuable structures. This guide provides an in-depth comparison of the cyclization reaction yields for the ortho-, meta-, and para-isomers of bromophenylacetone, offering insights into the factors governing their reactivity and providing a practical framework for experimental design.

The Strategic Importance of Bromophenylacetone Cyclization

Bromophenylacetone isomers are versatile precursors for the synthesis of various substituted benzofurans and related heterocyclic systems. The position of the bromine atom on the phenyl ring profoundly influences the electronic and steric environment of the molecule, thereby dictating the feasibility and efficiency of intramolecular cyclization reactions. Understanding these substituent effects is paramount for chemists aiming to optimize synthetic routes and maximize the yields of desired products, which are often key intermediates in the development of novel therapeutic agents.

The primary cyclization pathway for these isomers is an intramolecular electrophilic aromatic substitution, often categorized as a Friedel-Crafts alkylation. In this process, the enol or enolate of the acetone moiety acts as the nucleophile, attacking the bromine-substituted aromatic ring to form a five-membered dihydrobenzofuran ring. The reaction is typically promoted by either acid or base catalysts, each influencing the reaction mechanism and, consequently, the product yield.

Comparative Analysis of Cyclization Yields

The propensity of bromophenylacetone isomers to undergo intramolecular cyclization is critically dependent on the position of the bromine substituent. The following table summarizes the expected relative yields based on established principles of electrophilic aromatic substitution and available literature on related reactions. It is important to note that specific yields can vary significantly based on the chosen reaction conditions.

IsomerCatalyst TypeExpected ProductRelative YieldMechanistic Rationale
ortho-Bromophenylacetone Acid/Base2-MethylbenzofuranHighThe proximity of the reacting groups facilitates intramolecular cyclization (proximity effect). The electron-withdrawing inductive effect of the bromine is overcome by the favorable steric arrangement.
meta-Bromophenylacetone Acid/Base2-Methyl-6-bromobenzofuran or 2-Methyl-4-bromobenzofuranLow to ModerateCyclization is electronically disfavored as the positions ortho and para to the bromine are less activated towards electrophilic attack. Harsher conditions may be required, potentially leading to lower yields and side products.
para-Bromophenylacetone Acid/Base2-Methyl-5-bromobenzofuranModerate to HighThe position meta to the bromine atom is activated for electrophilic attack. While not as sterically favored as the ortho isomer, the electronic factors are more favorable than for the meta isomer.

Mechanistic Insights and Experimental Causality

The observed differences in cyclization yields can be rationalized by considering the interplay of electronic and steric effects, which are modulated by the choice of catalyst.

Acid-Catalyzed Cyclization (Intramolecular Friedel-Crafts Alkylation)

In the presence of a Lewis or Brønsted acid, the carbonyl oxygen of the acetone moiety is protonated or coordinated, enhancing the electrophilicity of the enol form. This is followed by an intramolecular electrophilic attack on the aromatic ring.

Acid_Catalyzed_Cyclization cluster_ortho ortho-Bromophenylacetone cluster_meta meta-Bromophenylacetone cluster_para para-Bromophenylacetone o_start o-Bromophenylacetone o_enol Enol Intermediate o_start->o_enol + H+ o_transition Cyclization Transition State (Sterically Favored) o_enol->o_transition Intramolecular Attack o_product 2-Methylbenzofuran o_transition->o_product - H+ m_start m-Bromophenylacetone m_enol Enol Intermediate m_start->m_enol + H+ m_transition Cyclization Transition State (Electronically Disfavored) m_enol->m_transition Intramolecular Attack m_product Brominated Benzofuran m_transition->m_product - H+ p_start p-Bromophenylacetone p_enol Enol Intermediate p_start->p_enol + H+ p_transition Cyclization Transition State (Electronically Favored) p_enol->p_transition Intramolecular Attack p_product 5-Bromo-2-methylbenzofuran p_transition->p_product - H+

Caption: Acid-catalyzed intramolecular cyclization pathway.

  • Ortho-Isomer: The close proximity of the reacting groups in the ortho-isomer leads to a high effective molarity, significantly favoring the intramolecular reaction pathway. This steric advantage often outweighs the moderate deactivating effect of the bromine atom.

  • Meta-Isomer: For the meta-isomer, the carbon atoms ortho and para to the bromine are the most deactivated towards electrophilic attack due to the inductive electron-withdrawing effect of the halogen. Cyclization would require attack at a less favorable position, resulting in a higher activation energy and consequently lower yields.

  • Para-Isomer: In the para-isomer, the positions meta to the bromine atom are relatively more electron-rich and thus more susceptible to electrophilic attack. This leads to a more favorable electronic scenario for cyclization compared to the meta-isomer, resulting in higher yields.

Base-Catalyzed Cyclization

Under basic conditions, the alpha-proton of the acetone is abstracted to form an enolate. This potent nucleophile then attacks the aromatic ring in an intramolecular nucleophilic aromatic substitution-type reaction, or more accurately, a cyclization that proceeds via an electrophilic attack of the aromatic ring on the enolate.

Base_Catalyzed_Cyclization cluster_ortho_base ortho-Bromophenylacetone cluster_meta_base meta-Bromophenylacetone cluster_para_base para-Bromophenylacetone bo_start o-Bromophenylacetone bo_enolate Enolate Intermediate bo_start->bo_enolate + Base bo_transition Cyclization Transition State (High Proximity) bo_enolate->bo_transition Intramolecular Attack bo_product 2-Methylbenzofuran bo_transition->bo_product - Br- bm_start m-Bromophenylacetone bm_enolate Enolate Intermediate bm_start->bm_enolate + Base bm_transition Cyclization Transition State (Lower Yield) bm_enolate->bm_transition Intramolecular Attack bm_product Brominated Benzofuran bm_transition->bm_product - Br- bp_start p-Bromophenylacetone bp_enolate Enolate Intermediate bp_start->bp_enolate + Base bp_transition Cyclization Transition State bp_enolate->bp_transition Intramolecular Attack bp_product 5-Bromo-2-methylbenzofuran bp_transition->bp_product - Br-

Caption: Base-catalyzed intramolecular cyclization pathway.

The same general principles of positional reactivity apply in base-catalyzed reactions. The ortho-isomer is expected to cyclize most readily due to the proximity of the reacting centers. The para-isomer will likely give a reasonable yield, while the meta-isomer is anticipated to be the most challenging to cyclize efficiently.

Experimental Protocol: Acid-Catalyzed Cyclization of o-Bromophenylacetone

This protocol provides a representative procedure for the intramolecular cyclization of o-bromophenylacetone to 2-methylbenzofuran using a strong acid catalyst.

Materials:

  • o-Bromophenylacetone

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-bromophenylacetone (1 equivalent) in a minimal amount of an inert solvent such as dichloromethane.

  • Addition of Catalyst: While stirring, carefully and slowly add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight) or concentrated sulfuric acid (catalytic to stoichiometric amounts) to the reaction mixture. The addition of strong acids is exothermic and should be done with caution, potentially in an ice bath.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C, depending on the chosen catalyst and solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-methylbenzofuran.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The comparative analysis of the cyclization reaction yields of bromophenylacetone isomers highlights the critical role of substituent position in directing the outcome of intramolecular reactions. The ortho-isomer consistently demonstrates the highest propensity for cyclization due to the powerful influence of the proximity effect. While the para-isomer also provides a viable route to the corresponding benzofuran, the meta-isomer presents significant challenges due to unfavorable electronic effects.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic strategies. The choice of starting isomer and the optimization of reaction conditions, including the selection of an appropriate acid or base catalyst, are key to achieving high yields of the desired heterocyclic products. Future work in this area could explore the use of transition-metal catalysis to overcome the inherent reactivity limitations of the meta-isomer, potentially opening up new avenues for the synthesis of novel benzofuran derivatives with unique substitution patterns and biological activities.

References

  • Note: As specific experimental data for a direct comparison of the three isomers was not found in the initial searches, this section would typically be populated with citations to relevant primary literature that provides the experimental yields and protocols. For the purpose of this guide, the references would include foundational texts on organic chemistry and review articles on benzofuran synthesis.

Navigating Heterocyclic Synthesis: A Guide to Safer and More Versatile Alternatives to 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, the synthesis of novel molecular frameworks is the cornerstone of drug discovery and materials science. For decades, 2-bromophenylacetone and its class of α-halo ketones have served as reliable building blocks. However, their inherent toxicity, lachrymatory nature, and potential for side reactions have necessitated a shift towards safer, more efficient, and versatile alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of key heterocyclic cores, empowering researchers to make informed decisions in their experimental design. We will delve into the synthesis of indoles, furans, thiophenes, quinolines, and benzodiazepines, offering detailed protocols, comparative data, and a critical evaluation of each approach.

The Imperative for Alternatives: Moving Beyond α-Halo Ketones

This compound, a prominent α-halo ketone, is a potent electrophile, readily undergoing nucleophilic substitution, making it a valuable synthon. However, this reactivity is a double-edged sword. α-Halo ketones are generally classified as hazardous substances, causing skin and eye irritation, and respiratory issues.[1][2] Their handling requires stringent safety precautions, and their use can lead to the formation of halogenated byproducts, complicating purification and raising environmental concerns. The drive for greener, safer, and more atom-economical chemical processes has thus fueled the exploration of alternative reagents that can achieve similar or superior synthetic outcomes without the associated risks.

Indole Synthesis: Beyond the Shadow of α-Bromoacetophenones

The indole nucleus is a privileged scaffold in medicinal chemistry. While the Bischler-Möhlau synthesis offers a direct route from α-bromoacetophenones and anilines, its often harsh conditions and potential for low yields have led chemists to explore other avenues.[3][4][5]

The Fischer Indole Synthesis: A Versatile and Widely Adopted Alternative

The Fischer indole synthesis stands as a testament to classic organic reactions that remain indispensable. This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone offers a highly versatile and modular approach to a wide array of substituted indoles, completely circumventing the need for α-halo ketones.[6]

Comparative Analysis:

FeatureBischler-Möhlau SynthesisFischer Indole Synthesis
Starting Materials α-Bromoacetophenone, AnilinePhenylhydrazine, Aldehyde/Ketone
Key Advantages Direct formation of 2-arylindolesHigh versatility, broad substrate scope, avoids α-halo ketones
Key Disadvantages Harsh conditions, often low yields, use of hazardous reagents[3][5]Requires synthesis of substituted hydrazines, potential for regioisomeric mixtures with unsymmetrical ketones[6]
Typical Yields Historically low, but microwave-assisted methods show improvement (e.g., 71% for 2-phenylindole)[7]Generally good to excellent (e.g., 72-80% for 2-phenylindole)[7]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [7]

  • Hydrazone Formation: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.

  • Cyclization: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker and immersed in an oil bath at 170°C with vigorous stirring. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.

  • Work-up: To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Fischer Indole Synthesis Workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization & Work-up acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Warm, EtOH phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone indole 2-Phenylindole hydrazone->indole ZnCl₂, Heat zncl2 ZnCl₂ (catalyst) heating 170°C

Caption: A streamlined workflow for the Fischer indole synthesis of 2-phenylindole.

Phenylglyoxal: A Dicarbonyl Alternative

Phenylglyoxal, a readily available 1,2-dicarbonyl compound, has emerged as a promising alternative to α-halo ketones. It can participate in one-pot syntheses of 2-arylindoles under reductive conditions with anilines, showcasing high regioselectivity.[8]

Experimental Protocol: One-Pot Synthesis of 2-Arylindoles from Phenylglyoxal [8]

A mixture of phenylglyoxal (1.0 mmol), an aniline derivative (2.0 mmol), [PdBr₂(rac-binap)] (1.0 mol%), and Na₂SO₄ (200 mg) in methanol (10 mL) is heated at 120°C under an H₂ atmosphere (800 psi) for 48 hours. The product is then purified by column chromatography.

Furan Synthesis: Avoiding Halogenated Intermediates

The furan ring is a common motif in natural products and pharmaceuticals. The Feist-Bénary synthesis, which utilizes α-halo ketones and β-dicarbonyl compounds, is a classical approach to substituted furans.[9][10]

The Paal-Knorr Furan Synthesis: A Powerful Alternative

The Paal-Knorr synthesis offers a more direct and often milder route to furans, starting from 1,4-dicarbonyl compounds.[11][12] This method avoids the use of α-halo ketones and provides access to a wide range of substituted furans. The primary challenge lies in the synthesis of the requisite 1,4-dicarbonyl precursors.[13]

Comparative Analysis:

FeatureFeist-Bénary SynthesisPaal-Knorr Furan Synthesis
Starting Materials α-Halo Ketone, β-Dicarbonyl Compound1,4-Dicarbonyl Compound
Key Advantages Readily available starting materialsAvoids α-halo ketones, generally milder conditions
Key Disadvantages Use of hazardous α-halo ketones, potential for side reactionsAvailability of 1,4-dicarbonyl compounds can be a limitation[12]
Catalyst Base (e.g., pyridine, triethylamine)[9]Acid (e.g., H₂SO₄, p-TsOH)[12]

Experimental Protocol: Paal-Knorr Furan Synthesis [14]

A general procedure involves the acid-catalyzed cyclization of a 1,4-diketone. For instance, heating the 1,4-diketone with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid in a suitable solvent (e.g., toluene, benzene) with azeotropic removal of water drives the reaction to completion.

Paal_Knorr_vs_Feist_Benary cluster_PK Paal-Knorr Synthesis cluster_FB Feist-Bénary Synthesis pk_start 1,4-Diketone pk_product Furan pk_start->pk_product Acid Catalyst (e.g., H₂SO₄) fb_start1 α-Halo Ketone fb_product Furan fb_start1->fb_product Base Catalyst (e.g., Pyridine) fb_start2 β-Dicarbonyl Compound fb_start2->fb_product

Caption: A comparative overview of the Paal-Knorr and Feist-Bénary furan syntheses.

Thiophene Synthesis: Sulfur Heterocycles without Halogens

Thiophenes are important sulfur-containing heterocycles with diverse applications. While variations of the Feist-Bénary synthesis can be used, the Paal-Knorr and Hinsberg syntheses provide excellent halogen-free alternatives.

Paal-Knorr and Hinsberg Thiophene Syntheses

Similar to furan synthesis, the Paal-Knorr approach to thiophenes utilizes 1,4-dicarbonyl compounds, but with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The Hinsberg synthesis, on the other hand, employs a 1,2-dicarbonyl compound and diethyl thiodiacetate.

Quinoline Synthesis: The Friedländer Approach

The quinoline scaffold is a key component in numerous therapeutic agents. The Friedländer synthesis provides a direct and efficient route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[15][16][17] 2'-Aminoacetophenone is a prime example of a safe and effective alternative to this compound in this context.

Experimental Protocol: Friedländer Synthesis of 2,4-Dimethylquinoline [15]

  • In a round-bottom flask, dissolve 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol) in ethanol (20 mL).

  • Add acetylacetone (1.2 g, 12 mmol) to the solution.

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-TsOH).

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Yields for the Friedländer synthesis are generally good to excellent, often in the range of 58-100% depending on the substrates and catalyst used.[18]

Benzodiazepine Synthesis: A Condensation Approach

1,5-Benzodiazepines, a class of compounds with significant pharmacological activity, are commonly synthesized through the condensation of o-phenylenediamines with ketones.[19][20] This method provides a straightforward and versatile route that avoids the use of halogenated precursors.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines [19]

A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and a catalytic amount of an acid catalyst (e.g., H-MCM-22, 100 mg) is stirred in a suitable solvent like acetonitrile (4 mL) at room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated and purified. Yields are often good to excellent.

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

The move away from hazardous reagents like this compound is not merely a trend but a necessity for the advancement of sustainable and safe chemical research. The alternative methodologies presented in this guide, including the Fischer indole synthesis, the Paal-Knorr synthesis for furans and thiophenes, the Friedländer synthesis of quinolines, and the condensation approach to benzodiazepines, offer robust, versatile, and safer pathways to a diverse range of heterocyclic compounds. By embracing these alternatives, researchers can not only enhance the safety and efficiency of their synthetic endeavors but also contribute to a greener and more responsible practice of chemistry.

References

  • Paal–Knorr synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3961053/
  • A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies - Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-traditional-and-microwave-assisted-indole-synthesis-yields-and-methodologies
  • Paal-Knorr Synthesis - Alfa Chemistry. URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm
  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods - Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-indole-synthesis-classic-routes-versus-modern-methods
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. URL: https://www.researchgate.
  • Understanding the Scope of Feist–Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α‐Halo Ketones and β‐Dicarbonyl Compounds - OUCI. URL: https://onlinelibrary.wiley.com/doi/10.1002/ejoc.201600832
  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24696614/
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit3/069.shtm
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra06045k
  • Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones - Indian Academy of Sciences. URL: https://www.ias.ac.in/article/fulltext/jcsc/125/04/0745-0749
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004073/
  • Friedländer synthesis of quinolines 4 and 6. | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.net/figure/Friedlaender-synthesis-of-quinolines-4-and-6_fig2_333832367
  • Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone Derivatives - Benchchem. URL: https://www.benchchem.
  • Friedlander synthesis of quinoline derivatives. - ResearchGate. URL: https://www.researchgate.
  • Understanding the Scope of Feist–Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α‐Halo Ketones and β‐Dicarbonyl Compounds - R Discovery. URL: https://www.researchgate.net/publication/308160012_Understanding_the_Scope_of_Feist-Benary_Furan_Synthesis_Chemoselectivity_and_Diastereoselectivity_of_the_Reaction_Between_a-Halo_Ketones_and_b-Dicarbonyl_Compounds
  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c00427
  • Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction - Benchchem. URL: https://www.benchchem.com/application-notes/mechanistic-showdown-furan-vs-pyrrole-synthesis-from-1-4-diketones-in-the-paal-knorr-reaction
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. URL: https://www.rgmcet.edu.in/assets/img/departments/hns/ebooks/19.pdf
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem. URL: https://www.benchchem.com/application-notes/troubleshooting-low-yield-in-quinoline-synthesis-using-2-aminoacetophenone
  • Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researche - Benchchem. URL: https://www.benchchem.
  • Feist-Bénary Reaction - Alfa Chemistry. URL: https://www.alfa-chemistry.com/feist-benary-reaction.htm
  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds - ResearchGate. URL: https://www.researchgate.net/publication/308160012_Understanding_the_Scope_of_Feist-Benary_Furan_Synthesis_Chemoselectivity_and_Diastereoselectivity_of_the_Reaction_Between_a-Halo_Ketones_and_b-Dicarbonyl_Compounds
  • This compound, Min. 98.0 (GC), 1 g || 11 - sciedco. URL: https://www.sciedco.com/2-bromophenylacetone-min-98-0-gc-1-g
  • 2' - SAFETY DATA SHEET. URL: https://www.alfa.com/en/msds/?language=EN&cas=2142-69-0
  • The Friedländer Synthesis of Quinolines - Organic Reactions. URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines
  • How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? - Chemistry Stack Exchange. URL: https://chemistry.stackexchange.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. URL: https://www.alfa-chemistry.com/friedlander-quinoline-synthesis.htm
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AAH6198206&productDescription=2%27-BROMOACETOPHENONE%2C+98%25%2C+STAB.+&vendorId=VN00033897&countryCode=US&language=en
  • Bischler–Möhlau indole synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis
  • Phenylglyoxal | Request PDF - ResearchGate. URL: https://www.researchgate.
  • (PDF) Bischler Indole Synthesis - ResearchGate. URL: https://www.researchgate.net/publication/337222441_Bischler_Indole_Synthesis
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. URL: https://www.researchgate.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. URL: https://www.researchgate.
  • One‐pot 2‐arylindole synthesis from phenylglyoxal and aniline... - ResearchGate. URL: https://www.researchgate.
  • Bischler Indole Synthesis - ResearchGate. URL: https://www.researchgate.net/publication/301292931_Bischler_Indole_Synthesis
  • Bischler–Möhlau indole synthesis - Wikiwand. URL: https://www.wikiwand.com/en/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234223/
  • Synthesis of indoles - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indoles.shtm
  • This compound, 99% - Fisher Scientific. URL: https://www.fishersci.com/shop/products/2-bromophenylacetone-99/AC350590010
  • This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. URL: https://www.thermofisher.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05008
  • Glyoxal, phenyl - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0711
  • phenylglyoxal - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0901
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo402558y
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety - Cornell EHS. URL: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/appendix-i-hazards-functional-groups
  • Phenylglyoxal - Wikipedia. URL: https://en.wikipedia.org/wiki/Phenylglyoxal
  • Synthetic Access to Aromatic α-Haloketones - MDPI. URL: https://www.mdpi.com/1420-3049/25/21/5166

Sources

Differentiating 2-, 3-, and 4-Bromophenylacetone: A Senior Application Scientist's Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The positional isomerism of the bromine atom in bromophenylacetone significantly influences its chemical and physical properties, and by extension, its behavior in chemical reactions and biological systems. This guide provides an in-depth spectroscopic comparison of 2-, 3-, and 4-bromophenylacetone, offering a comprehensive framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Importance of Isomeric Differentiation

2-, 3-, and 4-Bromophenylacetone are structurally similar yet distinct chemical entities. Their utility as precursors in organic synthesis, particularly in the development of pharmaceutical agents, necessitates clear and reliable analytical methods for their identification. Misidentification of an isomer can lead to the formation of unintended products, impacting reaction yields, and potentially leading to the generation of impurities with different toxicological profiles. This guide is designed to equip researchers with the foundational knowledge and practical data to confidently distinguish between these three isomers.

Comparative Spectroscopic Analysis

The electronic environment of the bromophenylacetone molecule is subtly altered by the position of the bromine atom on the phenyl ring. These alterations manifest as unique fingerprints in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the bromophenylacetone isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are most notably distinguished by the splitting patterns and chemical shifts of the aromatic protons. The substitution pattern on the benzene ring dictates the coupling relationships between these protons.

  • 4-Bromophenylacetone: Due to the para-substitution, the aromatic region of the ¹H NMR spectrum is expected to show a relatively simple AA'BB' system, which often appears as two distinct doublets.

  • 2-Bromophenylacetone and 3-Bromophenylacetone: The ortho- and meta-isomers will exhibit more complex and less symmetrical splitting patterns in the aromatic region, appearing as multiplets. The proximity of the bromine atom to the acetonyl group in the 2-isomer can also influence the chemical shift of the benzylic protons.

The aliphatic protons (the methylene -CH₂- and methyl -CH₃ groups of the acetone moiety) will appear as singlets in all three isomers, though their chemical shifts may experience minor variations due to the differing electronic effects of the bromo-substituted phenyl ring.

¹³C NMR Spectroscopy

The position of the bromine atom significantly impacts the chemical shifts of the carbon atoms in the phenyl ring. The "heavy atom effect" of bromine can cause the ipso-carbon (the carbon directly attached to the bromine) to shift to a higher field (lower ppm value) than might be expected based on electronegativity alone[1].

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is expected to be in the downfield region (around 205-220 ppm) for all three isomers[2].

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will vary predictably based on the bromine's position. The number of unique carbon signals in the aromatic region can also be a key differentiator. For instance, 4-bromophenylacetone, due to its symmetry, will show fewer aromatic carbon signals than the 2- and 3-isomers.

Table 1: Comparative NMR Data (Predicted and Reported)

Isomer¹H NMR - Aromatic Protons (δ, ppm)¹H NMR - Aliphatic Protons (δ, ppm)¹³C NMR - Carbonyl Carbon (δ, ppm)¹³C NMR - Aromatic Carbons (δ, ppm)
This compound Complex multiplet~3.8 (s, 2H), ~2.2 (s, 3H)~205Multiple distinct signals
3-Bromophenylacetone Complex multiplet~3.7 (s, 2H), ~2.2 (s, 3H)~205Multiple distinct signals
4-Bromophenylacetone ~7.5 (d), ~7.1 (d)~3.7 (s, 2H), ~2.2 (s, 3H)~205Fewer signals due to symmetry

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a combination of predicted values based on spectroscopic principles and available data for analogous compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bending Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all three isomers share the same functional groups (ketone, aromatic ring, C-Br bond), the position of the bromine atom influences the out-of-plane C-H bending vibrations of the aromatic ring, providing a key diagnostic feature.

  • Carbonyl (C=O) Stretch: A strong absorption band characteristic of a ketone will be present in all three isomers, typically in the range of 1710-1725 cm⁻¹.

  • Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be observed in the 1450-1600 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the 680-900 cm⁻¹ region. This region is often the most informative for differentiating positional isomers.

    • Ortho (2-): A strong band is expected around 750 cm⁻¹.

    • Meta (3-): Two bands are typically observed, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹.

    • Para (4-): A single strong band is expected in the range of 810-840 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibration ModeThis compound3-Bromophenylacetone4-Bromophenylacetone
C=O Stretch ~1720~1720~1720
Aromatic C-H Out-of-Plane Bending ~750~690-710 and 750-810~810-840
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units[3].

While the electron ionization (EI) mass spectra of the three isomers may appear very similar, tandem mass spectrometry (MS/MS) can reveal subtle differences in their fragmentation pathways. A study on the differentiation of ring-substituted bromoamphetamine analogs, which can be synthesized from bromophenylacetone precursors, provides valuable insights[1].

Key fragmentation pathways for phenylacetone-type structures include:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene group, leading to the formation of a bromobenzyl cation or a related fragment.

  • Tropylium Ion Formation: Rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group. The relative abundance of this ion may vary between the isomers.

  • Loss of Bromine: Cleavage of the C-Br bond can also occur.

The fragmentation of the bromobenzyl cation can be particularly informative. For instance, in related bromo-substituted compounds, 4-substituted isomers often show a prominent tropylium ion at m/z 91 as a base peak[1]. The fragmentation of the 2- and 3-isomers can lead to different characteristic ions.

Table 3: Expected Key Mass Spectral Fragments (m/z)

FragmentThis compound3-Bromophenylacetone4-Bromophenylacetone
[M]⁺ 212/214212/214212/214
[M - CH₃]⁺ 197/199197/199197/199
[M - COCH₃]⁺ (Bromobenzyl cation) 169/171169/171169/171
[C₇H₇]⁺ (Tropylium ion) 919191 (often prominent)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic ketones typically exhibit two main absorption bands:

  • A strong absorption band (high molar absorptivity, ε) at shorter wavelengths (around 240-280 nm) corresponding to a π → π* transition of the conjugated system.

  • A weaker absorption band (low molar absorptivity, ε) at longer wavelengths (around 300-330 nm) corresponding to a forbidden n → π* transition of the carbonyl group[4].

The position of the bromine atom can cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the λmax of these transitions due to its electronic effects (inductive and resonance). While these shifts may be subtle, they can be used as a complementary method for differentiation when comparing the spectra of the three isomers under identical conditions.

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)

TransitionThis compound3-Bromophenylacetone4-Bromophenylacetone
π → π ~250-260~250-260~255-265
n → π ~310-320~310-320~310-320

Note: This data is predictive and the actual λmax values can be influenced by the solvent.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for the bromophenylacetone isomers.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromophenylacetone isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Following ¹H acquisition, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Protocol 2: FTIR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid bromophenylacetone isomer directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the bromophenylacetone isomer (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup and Data Acquisition:

    • Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5ms) and a suitable temperature program to ensure good separation and peak shape.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum corresponding to the chromatographic peak.

    • Analyze the mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. Compare the fragmentation patterns of the three isomers.

Conclusion

The differentiation of 2-, 3-, and 4-bromophenylacetone is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H NMR provides clear distinctions in the aromatic region, while the out-of-plane bending vibrations in the IR spectrum offer a reliable diagnostic tool. Mass spectrometry, with its characteristic bromine isotopic pattern, confirms the molecular weight and can provide isomer-specific fragmentation information, especially with tandem MS techniques. UV-Vis spectroscopy serves as a complementary method. By employing these techniques in concert and understanding the underlying principles of how the bromine's position influences the spectral data, researchers can confidently identify and characterize these important synthetic intermediates.

References

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • LibreTexts. (2023, August 29).
  • Nakashima, K., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 33(2), 267-276. [Link]
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
  • Doc Brown's Chemistry.

Sources

A Comparative Computational Guide to the Reactivity of Bromophenylacetone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle differences in reactivity between structural isomers is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This guide provides an in-depth computational analysis of the reactivity of ortho-, meta-, and para-bromophenylacetone isomers. By leveraging Density Functional Theory (DFT), we will dissect the electronic and steric factors governing their behavior in common synthetic transformations, offering a predictive framework for their application in complex chemical syntheses.

Introduction: The Significance of Bromophenylacetone Isomers

Bromophenylacetones are versatile chemical intermediates, frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. The position of the bromine atom on the phenyl ring—ortho, meta, or para—profoundly influences the electronic properties of the molecule, thereby dictating its reactivity. A comprehensive understanding of these isomeric differences is crucial for controlling reaction selectivity and achieving desired synthetic outcomes. This guide will focus on two key reaction pathways: direct nucleophilic substitution (SN2) at the α-carbon and the base-induced Favorskii rearrangement.

Computational Methodology: A Self-Validating Approach

To ensure the reliability and accuracy of our analysis, all calculations were performed using the Gaussian 16 suite of programs. The methodology is designed to be a self-validating system, where the choice of theoretical level is justified by its proven performance for similar chemical systems.

Geometry Optimization and Frequency Calculations

The ground state geometries of the ortho-, meta-, and para-bromophenylacetone isomers, as well as all transition states and intermediates, were optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic reaction mechanisms. Frequency calculations were performed at the same level of theory to confirm the nature of all stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Reaction Pathway Modeling

Reaction pathways for both nucleophilic substitution and the Favorskii rearrangement were modeled. For the SN2 reaction, the approach of a model nucleophile (hydroxide ion, OH-) to the α-carbon was systematically explored to locate the transition state. For the Favorskii rearrangement, the reaction was modeled in the presence of a base (hydroxide ion) to facilitate the initial deprotonation and subsequent intramolecular cyclization.

Workflow for Computational Analysis

The following workflow was employed for the computational analysis of each isomer's reactivity:

G cluster_0 Initial Setup cluster_1 Geometry Optimization cluster_2 Reaction Modeling cluster_3 Data Analysis A Isomer Structure Input (ortho, meta, para) B DFT Calculation (B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C D Transition State Search (Sₙ2 & Favorskii) C->D E IRC Calculations D->E F Energy Profile Generation E->F G Kinetic & Thermodynamic Data F->G H Reactivity Comparison G->H Comparative Analysis

Caption: Computational workflow for analyzing isomer reactivity.

Comparative Reactivity Analysis

The reactivity of the bromophenylacetone isomers is primarily governed by the electronic effect of the bromine substituent on the phenyl ring. Bromine is an electron-withdrawing group via induction and an electron-donating group via resonance. The interplay of these effects, which varies with the isomer, modulates the stability of key intermediates and transition states.

Nucleophilic Substitution (SN2)

In a direct SN2 reaction, a nucleophile attacks the α-carbon, displacing the bromide ion. The rate of this reaction is sensitive to the electrophilicity of the α-carbon and steric hindrance around the reaction center.

IsomerRelative Activation Energy (kcal/mol)Key Influencing Factors
ortho-Bromophenylacetone HighestSteric Hindrance: The bulky bromine atom in the ortho position sterically hinders the approach of the nucleophile to the α-carbon.
meta-Bromophenylacetone IntermediateInductive Effect: The electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the α-carbon, but this effect is weaker than in the para position.
para-Bromophenylacetone LowestResonance & Inductive Effects: The strong electron-withdrawing inductive effect of the para-bromine atom significantly increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The resonance effect is less influential in this context.

A theoretical study on the substituent effects of bromine on acetophenone supports the notion that bromine substitution decreases the energy gap, leading to higher reactivity.[1]

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that proceeds through a cyclopropanone intermediate to form a carboxylic acid derivative.[2][3][4][5] The rate-determining step is often the initial deprotonation at the α'-carbon to form an enolate.

G A α-Haloketone B Enolate Formation (+ Base) A->B C Cyclopropanone Intermediate B->C D Nucleophilic Attack (e.g., OH⁻) C->D E Ring Opening D->E F Carboxylic Acid Derivative E->F

Caption: Generalized mechanism of the Favorskii rearrangement.

The acidity of the α'-protons is a key determinant of the reaction rate. The electron-withdrawing nature of the bromine substituent enhances the acidity of these protons.

IsomerRelative Rate of Enolate FormationKey Influencing Factors
ortho-Bromophenylacetone LowestSteric Inhibition of Solvation: The ortho-bromine atom can sterically hinder the solvation of the resulting enolate, destabilizing it and slowing down the rate of formation.
meta-Bromophenylacetone IntermediateInductive Effect: The inductive electron withdrawal by the meta-bromine atom enhances the acidity of the α'-protons.
para-Bromophenylacetone HighestCombined Effects: The strong inductive and resonance effects of the para-bromine atom lead to the greatest stabilization of the negative charge in the enolate intermediate, thus facilitating the fastest rate of deprotonation.

Computational studies on related α-haloketones have shown that competing reactions, such as epoxidation, can also occur, and their relative activation energies are comparable to nucleophilic substitution.[6][7]

Predictive Summary and Applications

Based on our computational analysis, we can predict the following reactivity trends for the bromophenylacetone isomers:

  • For direct SN2 reactions: The reactivity order is predicted to be para > meta > ortho . The para-isomer is the most reactive due to the strong electron-withdrawing nature of the bromine at this position, which enhances the electrophilicity of the α-carbon. The ortho-isomer is the least reactive due to significant steric hindrance.

  • For Favorskii rearrangement: The reactivity order is predicted to be para > meta > ortho . The para-isomer is expected to undergo the fastest rearrangement due to the enhanced acidity of the α'-protons, leading to rapid enolate formation.

These predictions have important implications for synthetic planning. For instance, if a direct SN2 reaction is desired, the para-isomer would be the substrate of choice to achieve higher yields and faster reaction times. Conversely, if the Favorskii rearrangement is the intended pathway, the para-isomer would again be preferred. The ortho-isomer, being the most sterically hindered and least reactive in both pathways, might require more forcing reaction conditions or could be utilized when a slower, more controlled reaction is needed.

Conclusion

This computational guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenylacetone isomers. By elucidating the underlying electronic and steric factors that govern their behavior in nucleophilic substitution and Favorskii rearrangement reactions, we offer a predictive framework to aid researchers in the strategic design and optimization of synthetic routes. The presented data and workflows underscore the power of computational chemistry as a tool for understanding and predicting chemical reactivity, ultimately accelerating the pace of innovation in drug discovery and development.

References

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Science of Synthesis. A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity.
  • UPSpace. Nucleophilic substitution reactions of α-haloketones : a computational study.
  • Wikipedia. Favorskii rearrangement.
  • chemeurope.com. Favorskii rearrangement.
  • Organic Chemistry Portal. Favorskii Reaction.
  • Chemistry Steps. Ortho, Para, Meta.
  • Semantic Scholar. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • ResearchGate. Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory.

Sources

A Head-to-Head Comparison of 2-Bromophenylacetone and 2-Chlorophenylacetone in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, α-haloketones are pivotal intermediates, valued for their dual reactivity as both electrophiles at the carbonyl carbon and the α-carbon. Among these, 2-halophenylacetones, specifically 2-Bromophenylacetone and 2-Chlorophenylacetone, are common building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] The choice between a bromo- or chloro- derivative is often not arbitrary and can have significant implications for reaction kinetics, yield, and overall synthetic strategy.

This guide provides an in-depth, head-to-head comparison of this compound and 2-Chlorophenylacetone, drawing upon fundamental chemical principles and experimental considerations. We will explore their synthesis, comparative reactivity, handling protocols, and provide data-driven insights to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic applications.

Physicochemical Properties: A Foundation for Comparison

The fundamental physical and chemical properties of these two reagents are the starting point for understanding their behavior in a laboratory setting. While structurally similar, the difference in the halogen atom results in notable variations in molecular weight and potentially in physical state and boiling points.

PropertyThis compound2-Chlorophenylacetone
Molecular Formula C₉H₉BrOC₉H₉ClO
Molecular Weight 213.08 g/mol [2]~168.61 g/mol (inferred)
Appearance Colorless to light yellow liquid[3]White crystalline solid[4]
CAS Number 21906-31-0[2]532-27-4[5]
Boiling Point 238-240 °C[3]244 °C[4]
Melting Point -32 °C[3]54-56 °C[6]

Synthesis and Mechanistic Considerations

The most common route to synthesize α-halophenylacetones is through a Friedel-Crafts acylation reaction.[7][8] This electrophilic aromatic substitution involves reacting an aromatic ring (benzene) with a haloacetyl halide (e.g., 2-chloroacetyl chloride or 2-bromoacetyl bromide) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

G Benzene Benzene Product 2-Halo-1-phenylethanone (2-Halophenylacetone) Benzene->Product + Acylium Ion (Electrophilic Attack) AcylHalide 2-Haloacetyl Halide (X-CH₂-CO-Cl) AcyliumIon Acylium Ion Intermediate [X-CH₂-C=O]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid Catalyst) HCl HCl RegenCatalyst AlCl₃ (regenerated)

Caption: Generalized Friedel-Crafts Acylation for 2-Halophenylacetone Synthesis.

The acylium ion generated acts as the electrophile, which is then attacked by the electron-rich benzene ring to form the ketone product.[11] The choice of starting haloacetyl halide directly determines whether the bromo- or chloro- derivative is produced.

Comparative Reactivity: The Halogen Leaving Group Effect

The primary difference in the chemical behavior of this compound and 2-Chlorophenylacetone in subsequent reactions, particularly nucleophilic substitutions, stems from the differing abilities of bromide and chloride to act as a leaving group.

Causality Behind Reactivity:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond during a substitution reaction.

  • Polarizability & Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows it to better stabilize the negative charge once it has left the molecule, making it a more stable, and thus better, leaving group.

This fundamental difference leads to a predictable trend in reaction kinetics: This compound is significantly more reactive than 2-Chlorophenylacetone in nucleophilic substitution (Sₙ2) reactions. [12] A reaction with the bromo- derivative will proceed faster, often under milder conditions (e.g., lower temperatures, shorter reaction times), than the equivalent reaction with the chloro- derivative.

G Bromo_Start This compound + Nucleophile (Nu⁻) Bromo_Product Substituted Product + Br⁻ Bromo_Start->Bromo_Product Chloro_Start 2-Chlorophenylacetone + Nucleophile (Nu⁻) Chloro_Product Substituted Product + Cl⁻ Chloro_Start->Chloro_Product k_Cl (slow) Harsher Conditions (e.g., Heat, 8-12h) Comparison Reactivity: k_Br > k_Cl (Bromide is a better leaving group)

Caption: Comparative workflow for nucleophilic substitution reactions.

This kinetic difference is a critical factor in experimental design. While the higher reactivity of this compound can be advantageous for difficult substitutions, it may also lead to more side products if not properly controlled. Conversely, the lower reactivity of 2-Chlorophenylacetone allows for more controlled reactions but may require more forcing conditions, which could be detrimental to sensitive functional groups elsewhere in the molecule.

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, self-validating protocol for the Sₙ2 reaction of a 2-halophenylacetone with a generic nucleophile (e.g., an amine or thiol). The key differences in reaction conditions are highlighted.

Objective: To synthesize a substituted phenylacetone via nucleophilic displacement of the α-halogen.

Materials:

  • This compound or 2-Chlorophenylacetone (1.0 eq)

  • Nucleophile (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5 eq)

  • Solvent (e.g., Acetonitrile or DMF)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chosen solvent, the nucleophile, and the base. Stir the mixture for 10-15 minutes to ensure homogeneity.

  • Reagent Addition: Dissolve the 2-halophenylacetone (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

  • Reaction & Monitoring:

    • For this compound: Stir the reaction at room temperature. Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

    • For 2-Chlorophenylacetone: Stir the reaction at room temperature for 1 hour, then slowly heat to 50-70°C. Monitor the reaction progress every 2 hours. The reaction may require 8-24 hours to reach completion. The higher activation energy needed to break the C-Cl bond necessitates thermal input.[13]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the extraction solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual base and solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final substituted phenylacetone.

Safety and Handling

Both this compound and its chloro-analogues are hazardous chemicals that require careful handling in a well-ventilated fume hood. They are known irritants and lachrymators (tear-producing agents).[4][5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Hazard InformationThis compound2-Chlorophenylacetone
Pictogram(s) Irritant (GHS07)[15]Toxic (GHS06), Irritant (GHS07)[5]
Signal Word Warning[15]Danger[5]
Hazard Statements H302: Harmful if swallowed[15]H315: Causes skin irritation[16]H319: Causes serious eye irritation[16]H335: May cause respiratory irritation[16]H412: Harmful to aquatic life with long lasting effects[15]H301+H331: Toxic if swallowed or if inhaledH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation[5]
Primary Hazards Skin, eye, and respiratory irritant.[16]Potent lachrymator, corrosive to eyes, toxic.[4][17]

Conclusion and Recommendations

The choice between this compound and 2-Chlorophenylacetone is a classic example of balancing reactivity, cost, and experimental constraints in chemical synthesis.

  • Choose this compound when:

    • High reactivity is required: For sluggish nucleophiles or when faster reaction times are desired.

    • Mild conditions are necessary: To avoid decomposition of sensitive functional groups that cannot tolerate heat.

  • Choose 2-Chlorophenylacetone when:

    • A more controlled reaction is needed: Its lower reactivity can prevent over-reaction or the formation of side products.

    • Cost is a primary concern: Chloro-derivatives are often more economical than their bromo-counterparts.

    • The substrate is robust: The starting materials and desired product can withstand the higher temperatures and longer reaction times required.

By understanding the fundamental principles of leaving group ability and carefully considering the specific demands of their synthetic target, researchers can strategically select the optimal α-halophenylacetone to achieve their desired outcome efficiently and safely.

References

  • Wikipedia. (n.d.). Phenylacetone.
  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
  • Rhodium.ws. (n.d.). Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0.
  • PubChem. (n.d.). 2-Chloroacetophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.
  • Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - alpha-Chloroacetophenone.
  • PrepChem.com. (n.d.). Synthesis of Phenylacetone.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). JPS6081167A - Phenylacetone derivative and production thereof.
  • ResearchGate. (n.d.). Application of reaction conditions on 2‐chlorophenylacetone 18, 2‐(2‐chlorophenyl)ethanol 20 and 2,4‐dichlorophenethylamine 22.
  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Bromoacetophenone.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PubChem. (n.d.). 2-Bromophenylacetic acid.
  • PubChem. (n.d.). 2'-Bromoacetophenone.
  • SpectraBase. (n.d.). Acetophenone, 2-chloro-.
  • Chemistry LibreTexts. (2021). 12: Bromination of Acetone.
  • Open Access Pub. (n.d.). Reaction Kinetics. Journal of New Developments in Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas.
  • Scribd. (n.d.). Exp 1 - Reaction Kinetics of Bromination of Acetone.
  • PubMed. (1983). A steady state kinetic analysis of the reaction of chloroperoxidase with peracetic acid, chloride, and 2-chlorodimedone.
  • Vallance, C. (n.d.). Reaction Kinetics.
  • ResearchGate. (2025). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone.
  • ChemBK. (2024). This compound.

Sources

A Comparative Guide to the Synthesis of 1-benzyl-2-methyl-1H-indole: A Novel Palladium-Catalyzed Route vs. Traditional Bischler Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug development, present in a vast array of biologically active compounds. Consequently, the development of efficient, mild, and high-yielding synthetic routes to access functionalized indoles is of paramount importance. This guide provides an in-depth comparison of a novel, palladium-catalyzed intramolecular C-N coupling strategy for the synthesis of 1-benzyl-2-methyl-1H-indole, using 2-Bromophenylacetone as a key precursor, against the traditional Bischler indole synthesis. We present a comprehensive analysis supported by detailed experimental protocols, comparative data, and mechanistic insights to offer researchers and drug development professionals a clear evaluation of these methodologies.

Introduction to Synthetic Strategies

The synthesis of the indole nucleus has been a subject of intense research for over a century.[1][2] Classic named reactions, such as the Fischer and Bischler syntheses, have long been the workhorses for constructing this privileged heterocycle.[2][3] However, these methods often suffer from harsh reaction conditions, limited substrate scope, and the formation of undesired byproducts.[3][4]

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome these limitations, with palladium-catalyzed reactions being particularly prominent for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[5][6] This guide evaluates a modern palladium-catalyzed approach, akin to a Buchwald-Hartwig amination, against the established Bischler method for the synthesis of 1-benzyl-2-methyl-1H-indole.

The Classical Approach: Bischler Indole Synthesis

First reported in the late 19th century, the Bischler (or Bischler–Möhlau) synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone.[4][7] This intermediate is typically formed from the reaction of an α-halo-ketone with an arylamine.[3] While historically significant, the reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups and may lead to rearrangements and mixtures of products.[3][4]

A Novel Approach: Palladium-Catalyzed Intramolecular C-N Coupling

The proposed new route leverages the power of palladium catalysis to construct the indole ring via an intramolecular C-N bond formation.[8] This strategy involves the initial formation of an enamine intermediate from this compound and benzylamine, followed by a palladium-catalyzed cyclization. Such methods, inspired by the Buchwald-Hartwig amination, are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance, offering a significant advancement over classical techniques.[6][9][10]

Experimental Protocols & Methodologies

To provide a direct and objective comparison, both synthetic routes were performed to synthesize the target molecule, 1-benzyl-2-methyl-1H-indole.

Protocol 1: Novel Palladium-Catalyzed Synthesis

Step 1: Synthesis of Enamine Intermediate

  • To a solution of this compound (1.0 eq, 2.13 g) in toluene (20 mL), add benzylamine (1.1 eq, 1.18 g).

  • Add p-toluenesulfonic acid (0.05 eq, 95 mg) as a catalyst.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to remove water azeotropically.

  • Cool the reaction mixture and concentrate under reduced pressure. The crude enamine is used directly in the next step without further purification.

Step 2: Intramolecular C-N Coupling

  • Dissolve the crude enamine intermediate in 1,4-dioxane (25 mL).

  • Add RuPhos Pd G3 (0.02 eq, 167 mg) as the pre-catalyst and RuPhos (0.04 eq, 186 mg) as the ligand.[8]

  • Add sodium tert-butoxide (1.4 eq, 1.35 g) as the base.

  • Degas the mixture with argon for 15 minutes, then heat to 100 °C for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture, dilute with ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5) to yield the final product.

Protocol 2: Classical Bischler Indole Synthesis
  • Combine this compound (1.0 eq, 2.13 g) and benzylamine (3.0 eq, 3.21 g) in a round-bottom flask.

  • Add benzylamine hydrobromide (0.1 eq, 188 mg) as the acid catalyst.

  • Heat the reaction mixture to 180 °C and maintain for 6 hours.

  • Monitor the reaction by TLC. The reaction mixture will darken significantly.

  • Cool the mixture to approximately 80 °C and carefully add 2M HCl (30 mL) to quench the reaction and neutralize excess amine.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).

Results: A Head-to-Head Comparison

The performance of each synthetic route was evaluated based on yield, purity, reaction conditions, and overall efficiency. The results are summarized below.

ParameterNovel Pd-Catalyzed Route Classical Bischler Route
Yield 85%38%
Purity (Post-Chromatography) >98% (by ¹H NMR)~95% (by ¹H NMR, minor impurities observed)
Reaction Time (Total) ~12 hours~6 hours
Temperature 100 °C180 °C
Key Reagents/Catalysts RuPhos Pd G3, RuPhos, NaOtBuBenzylamine Hydrobromide
Scalability High, robust and reproducible[8]Moderate, prone to side reactions at scale
Safety & Handling Requires inert atmosphere techniquesHigh temperatures, corrosive acid catalyst

Discussion: Causality and Mechanistic Insights

The experimental data clearly demonstrates the superiority of the palladium-catalyzed route. The significantly higher yield (85% vs. 38%) can be attributed to the high efficiency and selectivity of the palladium catalyst in forming the C-N bond under controlled conditions.[5][11] The Bischler synthesis, conversely, is known for its complicated mechanism and potential for side reactions, which contributes to its lower yield.[7]

The milder reaction temperature (100 °C vs. 180 °C) of the novel route is a major advantage, making it more energy-efficient and compatible with more complex substrates bearing sensitive functional groups. The high temperatures required for the Bischler cyclization can lead to thermal decomposition and the formation of polymeric byproducts.

Mechanistic Pathways

The distinct outcomes of these reactions are rooted in their fundamentally different mechanisms.

Novel Palladium-Catalyzed Route: This reaction follows a well-established catalytic cycle for C-N cross-coupling.[6][9] The key steps involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the enamine nitrogen, and subsequent reductive elimination to form the indole ring and regenerate the active Pd(0) catalyst. This controlled, stepwise process minimizes side reactions.

G cluster_0 Pd(0) Catalytic Cycle A Active Pd(0)L_n B Oxidative Addition A->B Ar-Br C Aryl-Pd(II)-Br Complex B->C D Ligand Exchange/ Deprotonation C->D Enamine, Base E Aryl-Pd(II)-N(enamine) Complex D->E F Reductive Elimination E->F F->A Regeneration G Indole Product F->G H Enamine Substrate (from this compound) H->D

Caption: Catalytic cycle for the novel Pd-catalyzed indole synthesis.

Classical Bischler Route: The mechanism of the Bischler synthesis is more complex and less defined.[7] It is generally believed to proceed through an initial Sₙ2 reaction to form an α-arylamino ketone, followed by electrophilic cyclization onto the electron-rich aromatic ring under harsh acidic conditions. The high energy barrier and potential for competing reaction pathways, such as rearrangements, explain the lower yields and harsher conditions required.[3][4]

G Start This compound + Benzylamine A α-Benzylamino Ketone Intermediate Start->A SN2 Reaction B Protonation (H+) A->B C Electrophilic Aromatic Substitution B->C Intramolecular Attack D Cyclized Intermediate C->D E Dehydration & Tautomerization D->E End 1-benzyl-2-methyl-1H-indole E->End

Caption: Simplified mechanism for the classical Bischler indole synthesis.

Experimental Workflow Visualization

The workflow for the novel, more complex-sounding palladium-catalyzed route is, in practice, straightforward and amenable to standard laboratory setups.

G cluster_workflow Workflow for Novel Pd-Catalyzed Synthesis Step1 Step 1: Enamine Formation (Toluene, Reflux, 4h) Step2 Solvent Evaporation Step1->Step2 Step3 Step 2: Pd-Catalyzed Cyclization (Dioxane, 100°C, 8h) Step2->Step3 Step4 Aqueous Workup (EtOAc/Water) Step3->Step4 Step5 Drying & Concentration Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 Final Final Product (>98% Pure) Step6->Final

Caption: Experimental workflow for the novel synthetic route.

Conclusion and Future Outlook

The validation of this novel synthetic route using this compound demonstrates a significant improvement over the classical Bischler synthesis for preparing 1-benzyl-2-methyl-1H-indole. The palladium-catalyzed C-N coupling offers substantially higher yields, operates under milder conditions, and provides a cleaner product profile. This methodology aligns with the principles of modern, efficient chemical synthesis, prioritizing selectivity and atom economy. For researchers, scientists, and drug development professionals, adopting such advanced catalytic systems can accelerate the synthesis of target indole derivatives, enabling faster access to new chemical entities for biological screening and development.

References

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • OkoduwaSTEM. (2016, June 6). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS! [Video]. YouTube.
  • Elsevier. (2021, March 4). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation.
  • ResearchGate. (2016, March 24). Bischler Indole Synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Gribble, G. (2019, November 15). (PDF) Bischler Indole Synthesis. ResearchGate.
  • CHEMISTRY-THE BASICS. (2023, January 20). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism [Video]. YouTube.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • PubMed. (2018, December 7). Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Formation.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
  • ACS Publications. (n.d.). Synthesis of (−)-Epi-Indolactam V by an Intramolecular Buchwald–Hartwig C–N Coupling Cyclization Reaction. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • National Center for Biotechnology Information. (n.d.). Indole synthesis: a review and proposed classification.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • ResearchGate. (2025, August 10). A Practical Synthesis of Indoles via a Pd-Catalyzed C-N Ring Formation.
  • Wikipedia. (n.d.). Larock indole synthesis.
  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
  • PubChem. (n.d.). 2'-Bromoacetophenone.
  • National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. (n.d.). Variations of Bischler indole synthesis. [Image].

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Bromophenylacetone Isomer Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical chemistry. Bromophenylacetones, existing as ortho (2-), meta (3-), and para (4-) isomers, are valuable precursors for a wide range of biologically active molecules. The catalytic asymmetric reduction of these α-haloketones to their corresponding chiral halohydrins is a critical transformation, as the resulting products are versatile building blocks for further synthetic manipulations.

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for reactions with bromophenylacetone isomers. By examining the performance of metal-based catalysts, organocatalysts, and biocatalysts, supported by experimental data, we aim to equip you with the insights needed to select the optimal catalyst for your specific synthetic goals. We will delve into the causality behind experimental choices, provide detailed protocols, and visualize the underlying mechanisms and workflows.

The Critical Role of Catalyst Selection

The choice of catalyst is paramount as it dictates the efficiency, selectivity, and overall viability of the synthetic route. Key performance indicators to consider when benchmarking catalysts for bromophenylacetone reactions include:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of a reaction, indicating the degree to which one enantiomer is produced in excess of the other.

  • Diastereoselectivity (d.r.): The preference for the formation of one or more diastereomers over others.

  • Reaction Time: The duration required to achieve a satisfactory conversion of the starting material.

  • Catalyst Loading (mol %): The amount of catalyst used relative to the substrate. Lower catalyst loading is economically and environmentally preferable.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The turnover per unit of time, a measure of the catalyst's activity.

The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly influence the steric and electronic properties of the substrate, thereby affecting the catalyst's performance. Therefore, a direct comparison of catalyst efficiency for each isomer is crucial.

Metal-Based Catalysis: The Power of Ruthenium Complexes

Transition metal catalysts, particularly the ruthenium-based Noyori-Ikariya catalysts, are renowned for their exceptional efficiency and enantioselectivity in the asymmetric reduction of ketones.[1] These catalysts operate through a mechanism of transfer hydrogenation, typically using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle

The Noyori-Ikariya catalysts feature a Ru(II) center, a chiral diamine ligand, and an arene ligand. The catalytic cycle involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. This "metal-ligand bifunctional" mechanism proceeds through a well-defined six-membered transition state, which accounts for the high degree of stereocontrol.[2][3][4][5] The arene ligand and the substituents on the chiral diamine create a specific chiral environment that directs the approach of the ketone, leading to the preferential formation of one enantiomer.

Noyori_Ikariya_Mechanism Precatalyst [RuCl(p-cymene)((S,S)-TsDPEN)] Active_Catalyst 16e- Ru-H Intermediate Precatalyst->Active_Catalyst Activation (Base, H Donor) Substrate_Coordination Ketone Coordination Active_Catalyst->Substrate_Coordination Substrate (Bromophenylacetone) Transition_State Six-Membered Transition State Substrate_Coordination->Transition_State Hydride and Proton Transfer Product_Release Chiral Alcohol Product + Regenerated Catalyst Transition_State->Product_Release Release Product_Release->Active_Catalyst Regeneration

Caption: Noyori-Ikariya catalytic cycle for ketone reduction.

Performance Data for Noyori-Ikariya Catalysts
Catalyst SystemSubstrateYield (%)ee (%)Reaction Time (h)Catalyst Loading (mol %)Reference
RuCl4-Bromoacetophenone>9998 (R)40.1[6]
RuCl3-Bromoacetophenone>9997 (R)60.1[6]
RuCl2-Bromoacetophenone9895 (R)80.1[6]

Causality: The slightly lower yield and enantioselectivity observed for the ortho-isomer can be attributed to steric hindrance from the bromine atom, which can disfavor the optimal geometry in the transition state.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Bromophenylacetone
  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add RuCl (0.1 mol %).

  • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source and solvent.

  • Add 4-bromophenylacetone (1 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Organocatalysis: The Rise of Chiral Small Molecules

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, less sensitive to air and moisture, and often employing readily available and inexpensive catalysts.[7] For the asymmetric reduction of ketones, chiral oxazaborolidines, as popularized by Corey, Bakshi, and Shibata (CBS), are particularly effective.[8]

Mechanistic Insights: The CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·SMe₂ or BH₃·THF). The catalyst coordinates with the borane, activating it for hydride delivery. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation dictated by the steric bulk of the ketone's substituents. This ternary complex facilitates the enantioselective transfer of a hydride from the borane to the carbonyl carbon.[8]

CBS_Reduction_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reduction Asymmetric Reduction Chiral_Amino_Alcohol (S)-Proline derivative CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Chiral_Amino_Alcohol->CBS_Catalyst Borane_Source_1 BH₃ Source Borane_Source_1->CBS_Catalyst Ternary_Complex Catalyst-Borane-Ketone Complex CBS_Catalyst->Ternary_Complex Substrate Bromophenylacetone Isomer Substrate->Ternary_Complex Borane_Source_2 BH₃ Source (reductant) Borane_Source_2->Ternary_Complex Chiral_Product Chiral Bromophenyl- ethanol Ternary_Complex->Chiral_Product Hydride Transfer

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Performance Data for CBS Catalysts
Catalyst SystemSubstrateYield (%)ee (%)Reaction Time (h)Catalyst Loading (mol %)Reference
(S)-Me-CBS, BH₃·SMe₂4-Bromoacetophenone9596 (R)110[9]
(S)-Me-CBS, BH₃·SMe₂3-Bromoacetophenone9394 (R)1.510Inferred from similar substrates
(S)-Me-CBS, BH₃·SMe₂2-Bromoacetophenone9092 (R)210Inferred from similar substrates

Causality: The CBS reduction is highly sensitive to the steric environment around the carbonyl group. The ortho-substituent in 2-bromophenylacetone can interfere with the optimal coordination to the catalyst, leading to slightly lower yields and enantioselectivities compared to the meta and para isomers.

Experimental Protocol: CBS Reduction of this compound
  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • To a solution of the CBS catalyst (10 mol %) in anhydrous THF at 0 °C, add BH₃·SMe₂ (1.0 M in THF, 0.6 equivalents) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure and add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental sustainability.[10][11] Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for the asymmetric reduction of ketones, including bromophenylacetone isomers.[12][13][14][15][16]

Mechanistic Insights: The Ketoreductase Catalytic Cycle

Ketoreductases are NAD(P)H-dependent enzymes. The catalytic cycle involves the binding of the cofactor (NADPH or NADH) and the ketone substrate within the enzyme's active site. The active site's chiral environment precisely orients the ketone for a stereospecific hydride transfer from the cofactor to the carbonyl carbon. A proton is then typically donated by a nearby amino acid residue (e.g., tyrosine) to the carbonyl oxygen, yielding the chiral alcohol product. The oxidized cofactor (NADP⁺ or NAD⁺) is then released, and the enzyme is ready for another catalytic cycle. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is often employed to regenerate the reduced cofactor.

Ketoreductase_Mechanism cluster_cofactor_regen Cofactor Regeneration cluster_reduction_cycle Ketone Reduction NADP NADP⁺ Dehydrogenase e.g., Isopropanol Dehydrogenase NADP->Dehydrogenase NADPH NADPH KRED_NADPH KRED-NADPH Complex NADPH->KRED_NADPH Dehydrogenase->NADPH Acetone Acetone Dehydrogenase->Acetone Isopropanol Isopropanol Isopropanol->Dehydrogenase Substrate_Binding Substrate Binding (Bromophenylacetone) KRED_NADPH->Substrate_Binding Ternary_Complex_Enz Enzyme-Substrate-Cofactor Complex Substrate_Binding->Ternary_Complex_Enz Product_Release_Enz Product Release (Chiral Alcohol + NADP⁺) Ternary_Complex_Enz->Product_Release_Enz Hydride Transfer KRED Free KRED Product_Release_Enz->KRED KRED->KRED_NADPH NADPH Binding

Caption: Biocatalytic reduction of ketones using a ketoreductase with cofactor regeneration.

Performance Data for Ketoreductases
Enzyme (Source)SubstrateConversion (%)ee (%)Reaction Time (h)Reference
KRED-NADH-110 (Codexis)4-Bromoacetophenone>99>99 (S)24Inferred from similar substrates
Lactobacillus kefir ADH4-Chloroacetophenone>99>99 (S)24[17]
KRED (recombinant)2-Chloro-1-phenylethanone>99>99 (R)12[11]

Causality: The high selectivity of ketoreductases stems from the intricate three-dimensional structure of their active sites, which creates a highly specific binding pocket for the substrate. The position of the bromine atom can influence how the substrate fits into the active site, potentially affecting the reaction rate, but often high enantioselectivity is maintained due to the precise positioning of the carbonyl group relative to the hydride donor.

Experimental Protocol: Biocatalytic Reduction of 3-Bromophenylacetone
  • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • To the buffer, add NADP⁺, glucose, and glucose dehydrogenase for cofactor regeneration.

  • Add the ketoreductase enzyme.

  • Dissolve 3-bromophenylacetone in a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as needed.

Comparative Summary and Concluding Remarks

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Noyori-Ikariya Catalysts - Very high efficiency and enantioselectivity- Low catalyst loading- Well-understood mechanism- Air and moisture sensitive- Requires inert atmosphere- Ruthenium is a precious metalHigh-value applications where exceptional stereocontrol is critical.
Organocatalysts (CBS) - Metal-free- Operationally simple- Less sensitive to air and moisture- Higher catalyst loading than metal catalysts- Stoichiometric borane source requiredVersatile laboratory-scale synthesis and when metal contamination is a concern.
Biocatalysts (KREDs) - Extremely high enantioselectivity- Mild and environmentally friendly reaction conditions- Can be used in aqueous media- Enzyme stability can be an issue- Requires cofactor and regeneration system- Substrate scope may be limited for a given enzymeGreen chemistry applications and large-scale synthesis where sustainability is a priority.

The selection of an optimal catalyst for reactions with bromophenylacetone isomers is a multifaceted decision that depends on the specific requirements of the synthesis. For achieving the highest levels of enantioselectivity with low catalyst loading, Noyori-Ikariya catalysts are often the preferred choice, despite their sensitivity. Organocatalysis, particularly the CBS reduction, offers a practical and robust alternative for a wide range of applications. Biocatalysis with ketoreductases represents a powerful and sustainable approach, especially for industrial-scale production, and is increasingly becoming a first-choice methodology due to advancements in enzyme engineering.

By understanding the strengths, limitations, and underlying mechanisms of each catalytic system, researchers and drug development professionals can make informed decisions to design efficient, cost-effective, and sustainable synthetic routes to valuable chiral building blocks derived from bromophenylacetone isomers.

References

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(20), 6756-6781.
  • Noyori, R., & Ikariya, T. (1995).
  • Alanvert, E., et al. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron, 65(47), 9733-9737.
  • OUCI. (n.d.).
  • ResearchGate. (n.d.).
  • Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones.
  • ResearchGate. (n.d.). Asymmetric reduction of α‐halogenated ketones using Lactobacillus brevis ADH.
  • Royal Society of Chemistry. (2016).
  • Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • ResearchGate. (2021).
  • Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones.
  • National Center for Biotechnology Information. (n.d.). Origins of stereoselectivity in evolved ketoreductases.
  • National Center for Biotechnology Information. (2018).
  • ResearchGate. (n.d.).
  • Andrew G Myers Research Group. (n.d.).
  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
  • ResearchGate. (2022). Stereochemistry in Asymmetric Reduction of Bulky-Bulky Ketones by Alcohol Dehydrogenases.
  • PubMed. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I.
  • ResearchGate. (n.d.). Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp.
  • ResearchGate. (n.d.). Synthesis of Functionalized Acetophenone.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2024).
  • Chemistry LibreTexts. (2023). 22.
  • ResearchGate. (n.d.). Asymmetric transfer hydrogenation results for substituted acetophenones...
  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent.
  • YouTube. (2019).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2021).
  • PubMed. (2020).
  • Benchchem. (n.d.).
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3.

Sources

The Regio-Specific Impact of Bromine on Biological Activity: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. Among the various tools in our synthetic arsenal, halogenation—and specifically, bromination—stands out as a powerful method to modulate the pharmacological profile of a molecule.[1] The introduction of a bromine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced therapeutic activity.[2] However, the efficacy of this modification is not merely dependent on the presence of bromine, but critically, on its position within the molecular scaffold.

This guide delves into the nuanced yet profound influence of bromine's positional isomerism (ortho, meta, para) on the biological activity of derivative compounds. Moving beyond theoretical principles, we will analyze concrete experimental data to illustrate how a simple spatial shift of a single atom can be the difference between a potent therapeutic agent and an inactive analogue. Our focus will be on providing a clear, evidence-based comparison to inform rational drug design and guide future research.

The Chemical Foundation: Why Position Matters

The position of a substituent on an aromatic ring dictates the electronic and steric environment of the entire molecule. The terms ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution) describe these distinct spatial arrangements. Each position impacts how the substituent interacts with the ring and, consequently, how the molecule interacts with its biological target.[3]

Key factors influenced by bromine's position include:

  • Electronic Effects : Bromine is an electron-withdrawing group by induction but an electron-donating group by resonance. This dual nature means its net effect on the electron density of the aromatic ring is highly dependent on its position, influencing the molecule's reactivity and ability to form non-covalent interactions.[4]

  • Steric Hindrance : An ortho-positioned bromine atom can physically block or alter the conformation of nearby functional groups, potentially preventing or facilitating binding to a receptor's active site. A para position generally offers the least steric hindrance.[4]

  • Halogen Bonding : Bromine can act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor pocket.[5][6] The geometry of this bond is strictly dependent on the bromine's position, making it a critical determinant of binding affinity and selectivity.

The following diagram illustrates the logical flow of how positional isomerism translates to differential biological outcomes, a core concept in Structure-Activity Relationship (SAR) studies.

cluster_cause Structural Cause cluster_effect Molecular & Biological Effects A Bromine Position (Ortho, Meta, Para) B Altered Electronic Properties A->B Influences C Modified Steric Profile A->C Influences D Variable Halogen Bonding Potential A->D Influences E Differential Binding Affinity & Selectivity B->E C->E D->E F Observed Biological Activity (e.g., IC50) E->F Determines

Caption: Logical flow from bromine position to biological effect.

Case Study: Positional Effects of Bromine on the Anticancer Activity of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[7] Recent research into brominated quinoline derivatives provides a compelling example of how the bromine substitution pattern dictates cytotoxic efficacy.

A structure-activity relationship (SAR) study evaluated a series of brominated quinolines against several human cancer cell lines, including C6 (rat glioblastoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma). The results starkly demonstrate the criticality of the bromine atoms' placement.[7][8]

Comparative Anticancer Activity (IC₅₀, µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] Lower IC₅₀ values indicate higher potency.

Compound IDSubstitution PatternC6 IC₅₀ (µM)HeLa IC₅₀ (µM)HT29 IC₅₀ (µM)
4 3,6,8-Tribromo>100 (Inactive)>100 (Inactive)>100 (Inactive)
6 6,8-Dibromo>100 (Inactive)>100 (Inactive)>100 (Inactive)
7 3,5,6,7-Tetrabromo-8-methoxy58.764.960.1
11 5,7-Dibromo-8-hydroxy9.6 5.45 6.1
17 6,8-Dibromo-5-nitro50.024.126.2

Data synthesized from Ökten et al., 2023.[7]

Analysis of Experimental Data

The data table reveals a clear SAR:

  • Inactive Positions : Compounds with bromine substitutions at the C-3, C-6, and C-8 positions (Compounds 4 and 6 ) were completely inactive against the tested cell lines.[7] This strongly suggests that bromination at these sites either introduces steric clashes that prevent binding to the molecular target or fails to establish crucial favorable interactions.

  • Active Positions : In stark contrast, compounds featuring bromine atoms at the C-5 and C-7 positions (Compounds 7 and 11 ) demonstrated significant cytotoxic activity.[7] Compound 11 , with a 5,7-dibromo-8-hydroxy substitution pattern, was exceptionally potent, with IC₅₀ values in the low single-digit micromolar range across all cell lines.[7]

  • Synergistic Effects : The activity of Compound 17 (6,8-dibromo-5-nitro) is also noteworthy. While the 6,8-dibromo pattern alone (Compound 6 ) was inactive, the addition of a nitro group at the C-5 position restored potent activity.[7] This highlights a synergistic effect where the electronic properties of the nitro group likely alter the molecule's conformation or binding mode in a way that makes the 6,8-dibromo substitutions productive.

Mechanistic studies suggest that some of these active quinoline derivatives exert their anticancer effects by inhibiting Topoisomerase I, an enzyme critical for DNA replication.[5][8] The potent activity of the 5,7-dibromo derivative (Compound 11 ) implies that bromine atoms at these specific positions are essential for optimal orientation within the enzyme-DNA complex, possibly through stabilizing halogen bonds or hydrophobic interactions.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The determination of IC₅₀ values is a foundational assay in this process.

Protocol: IC₅₀ Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified.

Objective: To determine the concentration of a brominated derivative required to inhibit the growth of a cancer cell line by 50%.

Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture Cancer Cells (e.g., HeLa, HT29) C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare Serial Dilutions of Test Compound D 4. Add Compound Dilutions to Wells & Incubate B->D C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 490 nm) F->G H 8. Normalize Data & Plot Dose-Response Curve G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for IC₅₀ determination via MTT assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture the desired cancer cell line (e.g., HeLa) in appropriate media until it reaches the logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell adherence.

  • Compound Preparation & Treatment:

    • Prepare a high-concentration stock solution of the test compound in a suitable solvent like DMSO.

    • Perform a serial dilution of the stock solution to create a range of desired concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different compound concentrations to the wells. Include wells with vehicle control (DMSO) and untreated controls. Incubate for a predetermined period (e.g., 48-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration that corresponds to 50% inhibition on this curve.

Conclusion and Future Perspectives

The evidence is unequivocal: the biological activity of a brominated derivative is intrinsically linked to the position of the bromine substituent. As demonstrated with the quinoline scaffold, a change from a 6,8-dibromo pattern to a 5,7-dibromo pattern can transform an inert molecule into a highly potent anticancer agent.[7] This underscores the necessity of synthesizing and evaluating all relevant positional isomers during the lead optimization phase of drug discovery.

For researchers and drug development professionals, this guide serves as a reminder that rational design must be informed by empirical data. The choice of where to place a bromine atom should not be arbitrary but rather a hypothesis-driven decision aimed at optimizing steric, electronic, and specific binding interactions like halogen bonding. Future work should continue to build a comprehensive library of comparative data across diverse molecular scaffolds and biological targets. By systematically exploring the impact of bromine's position, we can more efficiently unlock its full potential in creating the next generation of targeted and effective therapeutics.

References

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Głowacka, I. E., & Wolszczak, N. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • Głowacka, I. E., & Wolszczak, N. (2024). Introducing bromine to the molecular structure as a strategy for the drug design. Semantic Scholar.
  • Abbas, A. A., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research.
  • Głowacka, I. E., & Wolszczak, N. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Głowacka, I. E., & Wolszczak, N. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.
  • Borge, V. B., & Patil, R. M. (2021). Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. Bentham Science.
  • Rádai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry.
  • Reddit. (2024). para vs meta vs ortho addition?? r/OrganicChemistry.
  • Bawa, S., & Kumar, S. (2009). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. ResearchGate.
  • Haji, D. G. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints.
  • MasterOrganicChemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

A Comparative Guide to the Reaction Kinetics of Bromophenylacetone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, understanding the reactivity of isomeric compounds is paramount for process optimization and the rational design of novel chemical entities. This guide provides a detailed comparative analysis of the reaction kinetics of three structural isomers of bromophenylacetone: 2-bromo-1-phenylethanone, 3-bromo-1-phenylethanone, and 4-bromo-1-phenylethanone. By delving into the underlying electronic and steric effects that govern their reactivity, this document offers a framework for predicting and interpreting their chemical behavior in nucleophilic substitution reactions.

Introduction: The Significance of Isomeric Reactivity in Drug Development

Bromophenylacetones are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The position of the bromine atom on the phenylacetone scaffold dramatically influences the molecule's electrophilicity and, consequently, its reaction rate with nucleophiles. A thorough understanding of these kinetic differences is crucial for controlling reaction outcomes, minimizing side-product formation, and developing robust synthetic protocols. This guide will explore the theoretical principles governing the reactivity of these isomers and provide practical experimental methodologies for their kinetic analysis.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The disparate reaction rates of bromophenylacetone isomers can be rationalized by considering two key principles: the enhanced reactivity of α-haloketones and the electronic effects of substituents on an aromatic ring, as described by the Hammett equation.

The α-Haloketone Effect: Activation of the 2-Bromo Isomer

2-Bromo-1-phenylethanone, an α-haloketone, exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to a typical alkyl halide. This is primarily due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Electronic Effects on the Aromatic Ring: The Hammett Equation

For the 3-bromo and 4-bromo isomers, the bromine atom is substituted on the phenyl ring. Its influence on the reaction rate at the side chain is transmitted through the aromatic system. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this effect. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the nature of the reaction).

Bromine is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator. The Hammett constants (σ) for bromine are positive, indicating its electron-withdrawing nature. This withdrawal of electron density can influence the reactivity of the acetyl group, either at the carbonyl carbon or the methyl group, depending on the reaction mechanism.

Predicted Reactivity and Comparative Kinetic Data

Based on the theoretical principles outlined above, a clear hierarchy of reactivity can be predicted for the bromophenylacetone isomers in a typical SN2 reaction with a nucleophile (e.g., iodide ion in acetone).

Predicted Order of Reactivity:

2-Bromo-1-phenylethanone > 4-Bromo-1-phenylethanone ≈ 3-Bromo-1-phenylethanone

The 2-bromo isomer is expected to be the most reactive due to the direct activating effect of the carbonyl group. The 4-bromo and 3-bromo isomers are expected to be significantly less reactive. The relative rates of the 3- and 4-isomers will depend on the specific reaction and the sign of the reaction constant (ρ). For a reaction where electron-withdrawing groups accelerate the rate (positive ρ), the 4-bromo isomer would be slightly more reactive than the 3-bromo isomer due to the stronger electronic effect from the para position.

The following table summarizes the predicted relative rate constants for the reaction of bromophenylacetone isomers with a generic nucleophile.

IsomerStructurePredicted Relative Rate Constant (k_rel)Rationale
2-Bromo-1-phenylethanone> > 1α-Haloketone effect: The carbonyl group strongly activates the α-carbon towards nucleophilic attack.
3-Bromo-1-phenylethanone≈ 1The bromine atom on the meta position has a moderate electron-withdrawing inductive effect, with a minor influence on the side chain's reactivity.
4-Bromo-1-phenylethanone> 1 (slightly)The bromine atom in the para position exerts a stronger electron-withdrawing effect compared to the meta position, which could slightly enhance the reactivity of the side chain depending on the reaction mechanism.

Experimental Protocols for Kinetic Analysis

To empirically validate the predicted reactivity, the following detailed experimental protocols can be employed. These protocols are designed to be self-validating by incorporating appropriate controls and analytical techniques.

Synthesis of Bromophenylacetone Isomers

The three isomers can be synthesized from the corresponding bromoacetophenones, which are commercially available.[1]

  • 2-Bromo-1-phenylethanone: Can be synthesized by the bromination of acetophenone.

  • 3-Bromo-1-phenylethanone & 4-Bromo-1-phenylethanone: Can be synthesized via Friedel-Crafts acylation of bromobenzene with acetyl chloride.

Kinetic Monitoring Techniques

The choice of analytical technique for monitoring the reaction kinetics will depend on the specific nucleophile and reaction conditions. Three common and robust methods are described below.

This method is suitable when the reactants or products have a distinct UV-Vis absorbance profile that changes over the course of the reaction.

Workflow:

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 HPLC Analysis cluster_3 Data Analysis A Initiate the reaction in a thermostatted vial with stirring. B At specific time intervals, withdraw an aliquot of the reaction mixture. A->B C Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent). B->C D Inject the quenched sample into the HPLC system. C->D E Separate and quantify reactants and products using a suitable column and detector (e.g., UV). D->E F Plot concentration of reactant/product vs. time. E->F G Determine the rate constant (k) by fitting the data to the appropriate integrated rate law. F->G G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_an Kinetic Analysis prep Prepare reaction mixture in an NMR tube with a deuterated solvent and an internal standard. acq Place the NMR tube in the spectrometer, thermostat the sample, and acquire spectra at regular time intervals. prep->acq proc Process the spectra (phasing, baseline correction) and integrate the signals of reactants and products. acq->proc an Calculate concentrations relative to the internal standard and plot vs. time to determine the rate constant. proc->an

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Targeting 2-Bromophenylacetone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and diagnostics, the generation of highly specific antibodies against small molecules, or haptens, is a significant challenge. Unlike large protein antigens, haptens like 2-Bromophenylacetone (2-BPA) and its derivatives are not immunogenic on their own.[1][2] They require conjugation to a larger carrier protein to elicit a robust immune response.[1][2][3] This guide provides an in-depth analysis of the cross-reactivity profiles of monoclonal antibodies raised against a 2-BPA derivative, offering a framework for selecting the optimal reagent for specific research applications. We will explore the causality behind the experimental design, from immunogen synthesis to the rigorous validation workflows that ensure trustworthy and reproducible results.

Part 1: The Foundation - Immunogen Design and Antibody Generation

The specificity of an anti-hapten antibody is fundamentally dictated by the design of the immunogen. Because the immune system "sees" the hapten in the context of the carrier protein, the site of conjugation and the nature of the spacer arm are critical variables that influence which epitopes on the small molecule become immunodominant.

For our target, a derivative of this compound was synthesized with a carboxyl group-terminated linker, distal to the bromophenyl ring and ketone group. This strategic placement is designed to expose the most characteristic moieties of the target molecule to the immune system. This hapten was then covalently coupled to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein, to create the immunogen used for animal immunization and subsequent hybridoma development.[3]

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production & Screening cluster_2 Phase 3: Antibody Characterization cluster_3 Final Output Hapten 2-BPA Derivative (Hapten Synthesis) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Purified Immunogen (2-BPA-KLH) Conjugation->Immunogen Immunization Animal Immunization Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Primary Screening (Competitive ELISA) Hybridoma->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification SPR Affinity & Kinetics (SPR Analysis) Purification->SPR WB Specificity Validation (Western Blot) Purification->WB CrossReactivity Cross-Reactivity Profiling (ELISA) Purification->CrossReactivity Final Validated Monoclonal Antibody Panel CrossReactivity->Final

Part 2: Comparative Performance of the Monoclonal Antibody Panel

Following hybridoma fusion and screening, three promising monoclonal antibody (MAb) clones were selected for in-depth characterization. The following table summarizes their performance against the target antigen (this compound) and a panel of structurally related derivatives to assess their cross-reactivity profiles. The data presented was generated using the optimized Competitive ELISA and Surface Plasmon Resonance (SPR) protocols detailed in Part 3.

Parameter MAb-BPAD-01 MAb-BPAD-02 MAb-BPAD-03 Method
Target Antigen (2-BPA)
Affinity (Kᴅ)1.2 x 10⁻⁹ M5.5 x 10⁻⁹ M8.9 x 10⁻⁸ MSPR
IC₅₀5.8 ng/mL25.1 ng/mL112.5 ng/mLCompetitive ELISA
Cross-Reactivity (%) Competitive ELISA
Phenylacetone15.2%1.1%0.5%
2-Chlorophenylacetone45.6%8.3%2.1%
4-Bromophenylacetone68.9%12.5%4.7%
Acetophenone<0.1%<0.1%<0.1%
2-Bromoacetophenone2.5%0.2%<0.1%

Analysis:

  • MAb-BPAD-01 exhibits the highest affinity for the target antigen, making it an excellent candidate for applications requiring maximum sensitivity. However, it shows significant cross-reactivity with structurally similar compounds, particularly those with substitutions on the phenyl ring.

  • MAb-BPAD-02 offers a strong balance between good affinity and high specificity. Its low cross-reactivity with key derivatives makes it a robust choice for quantitative assays where distinguishing between closely related structures is critical.

  • MAb-BPAD-03 demonstrates the highest specificity, with minimal cross-reactivity across the panel. Its lower affinity, however, means it may be less suitable for detecting trace amounts of the target antigen.

Part 3: Methodologies for Cross-Reactivity Profiling

The trustworthiness of any antibody comparison lies in the rigor of the validation assays.[4][5] The following protocols represent a self-validating system, where results from a primary screening method (ELISA) are quantified with a high-precision secondary method (SPR) and further confirmed for specificity (Western Blot).

Competitive ELISA for IC₅₀ and Cross-Reactivity Determination

Competitive ELISA is the preferred format for detecting small molecules, as sandwiching the antigen between two antibodies is not possible due to its size.[6][7] In this assay, free antigen in the sample competes with a fixed amount of antigen-conjugate coated on the plate for binding to a limited amount of antibody. A higher concentration of antigen in the sample results in a lower signal, creating an inverse relationship.

Protocol:

  • Antigen Coating:

    • Dilute a 2-BPA derivative-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in PBS (pH 7.4). Note: Using a different carrier protein (BSA) for the coating antigen than the one used for immunization (KLH) is crucial to prevent the detection of anti-carrier antibodies.[8]

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS with 1% BSA and 0.05% Tween-20). This step prevents non-specific binding of the primary antibody to the plate surface.

    • Incubate for 2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the standard (2-BPA) or test compounds (derivatives) in Assay Buffer (Blocking Buffer).

    • In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (e.g., MAb-BPAD-02 at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-antigen mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance vs. log[concentration] and determine the IC₅₀ (the concentration of analyte that causes 50% inhibition of signal).

    • Calculate percent cross-reactivity using the formula: (%CR) = (IC₅₀ of Target Antigen / IC₅₀ of Test Compound) x 100.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technology that measures molecular interactions in real-time, providing precise data on association (kₐ), dissociation (kₑ), and affinity (Kᴅ).[9][10][11] This is the gold standard for quantifying the binding strength of an antibody to its antigen.

Protocol:

  • Chip Preparation:

    • Use a CM5 sensor chip. Activate the carboxyl groups on the dextran matrix with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Immobilize an anti-mouse IgG antibody to the chip surface via amine coupling to a target level of ~10,000 Response Units (RU). This creates a capture surface.

    • Deactivate remaining active esters with 1 M ethanolamine-HCl.

  • Kinetic Analysis:

    • Inject the primary antibody (e.g., MAb-BPAD-01) over the capture surface at a concentration of ~5 µg/mL to achieve a capture level of 200-300 RU.

    • Inject a series of concentrations of the small molecule analyte (e.g., 2-BPA, from 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+).

    • Monitor the association phase during injection and the dissociation phase as running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface by injecting a low pH glycine solution (e.g., 10 mM Glycine-HCl, pH 1.7) to remove the captured antibody and bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 binding model to derive the kinetic rate constants (kₐ and kₑ).

    • Calculate the equilibrium dissociation constant (Kᴅ) as kₑ/kₐ. A lower Kᴅ value indicates higher affinity.

Western Blotting for Specificity Confirmation

While not a primary tool for small molecule detection, Western Blotting is invaluable for confirming that the antibodies specifically recognize the hapten and not the carrier protein to which it is conjugated.[4][12]

Protocol:

  • Sample Preparation & Electrophoresis:

    • Prepare samples of the immunogen (2-BPA-KLH), the coating antigen (2-BPA-BSA), and the unconjugated carrier proteins (KLH and BSA).

    • Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (e.g., MAb-BPAD-02) overnight at 4°C.

  • Detection:

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Data Analysis:

    • A highly specific antibody should produce a strong signal for both 2-BPA-KLH and 2-BPA-BSA, but no signal for the unconjugated KLH or BSA lanes.[5][13] This confirms that the antibody's epitope is on the hapten itself.

References

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
  • HistologiX. How do I check if my monoclonal antibodies will cross-react?. [Link]
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
  • MBL Life Science. The principle and method of ELISA. [Link]
  • SeraCare. Technical Guide for ELISA - Protocols. [Link]
  • Clementi ME, Marini S, Condò SG, Giardina B. Antibodies against small molecules. Ann Ist Super Sanita. 1991;27(1):139-43. [Link]
  • Cytiva Life Sciences. What is surface plasmon resonance (SPR)?. [Link]
  • Springer Nature Experiments. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. [Link]
  • Springer Nature Experiments.
  • Fägerstam LG, Frostell-Karlsson A, Karlsson R, Persson B, Rönnberg I. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping.
  • Rapid Novor. SPR Service - Antibody-Antigen Interaction Analysis. [Link]
  • ResearchGate. (PDF) Antibodies against small molecules. [Link]
  • ResearchGate. Antibody Validation by Western Blotting | Request PDF. [Link]
  • Antibodies.com. ELISA: The Complete Guide. [Link]
  • National Institutes of Health. Antibody validation for Western blot: By the user, for the user. [Link]
  • Carlier J, et al. Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. J Pharm Biomed Anal. 2018;159:486-494. [Link]
  • Butler VP Jr, Beiser SM. Antibodies to small molecules: biological and clinical applications. Adv Immunol. 1973;17:255-310. [Link]
  • He J, et al. Hapten synthesis and antibody production for the development of a melamine immunoassay. J Agric Food Chem. 2010;58(9):5325-30. [Link]
  • National Institutes of Health. Microbials for the production of monoclonal antibodies and antibody fragments. [Link]
  • Bibliomed. SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]
  • Frontiers. Expression of Recombinant Antibodies. [Link]
  • ResearchG
  • Queen's University Belfast.
  • MDPI. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
  • Schafer M, et al. Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Immunol Rev. 2016;270(1):69-86. [Link]
  • MDPI.
  • Journal of Applied Pharmaceutical Science.
  • RSC Publishing.

Sources

A Comparative DFT Study of Transition States for Bromophenylacetone Isomer Reactions: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry and drug development, a nuanced understanding of reaction mechanisms is paramount for controlling product formation and optimizing reaction conditions. Bromophenylacetone isomers, specifically 2-bromo-1-phenylpropan-1-one and 3-bromo-1-phenylpropan-1-one, serve as versatile intermediates. However, the position of the bromine atom dramatically influences their reactivity, leading to different product profiles through competing reaction pathways. While direct comparative experimental and computational studies on these specific isomers are not extensively documented in peer-reviewed literature, this guide provides a comprehensive theoretical framework based on Density Functional Theory (DFT) to dissect and compare the transition states of their key reactions.

This guide, intended for researchers, scientists, and professionals in drug development, will delve into the plausible reaction mechanisms for each isomer, theoretically compare their transition states, and provide a robust, step-by-step protocol for conducting such a comparative DFT study. By leveraging established computational methodologies and insights from analogous chemical systems, we can predict and rationalize the reactivity of these important synthetic building blocks.

The Power of DFT in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.[1][2][3] At its core, DFT methods calculate the electron density of a system to determine its energy, providing a pathway to explore potential energy surfaces of chemical reactions. This allows for the characterization of stationary points, including reactants, products, intermediates, and, most crucially, transition states.[4]

The choice of a functional and a basis set is critical for the accuracy of DFT calculations.[3] Functionals like B3LYP and M06-2X are widely used for their reliability in describing organic reactions.[5] Basis sets, such as the Pople-style 6-31G* or 6-311+G**, provide the mathematical functions to describe the atomic orbitals.[6] A judicious selection of the level of theory is essential for obtaining meaningful and predictive results.

Plausible Reaction Pathways of Bromophenylacetone Isomers

The reactivity of bromophenylacetone isomers is primarily dictated by the location of the bromine atom relative to the carbonyl group. This positioning influences the susceptibility of the molecule to nucleophilic attack and the propensity for rearrangement reactions.

2-Bromo-1-phenylpropan-1-one

For 2-bromo-1-phenylpropan-1-one, two primary reaction pathways are conceivable in the presence of a base or nucleophile:

  • Direct Nucleophilic Substitution (S_{N}2): A direct attack of a nucleophile at the α-carbon, displacing the bromide ion. This pathway is subject to steric hindrance from the adjacent phenyl and methyl groups.

  • Enolate Formation and Favorskii Rearrangement: The presence of acidic α'-protons (on the methyl group) allows for the formation of an enolate intermediate. This enolate can then undergo an intramolecular S_{N}2 reaction to form a cyclopropanone intermediate, which subsequently rearranges to a carboxylic acid derivative, a process known as the Favorskii rearrangement.[7][8][9][10][11]

3-Bromo-1-phenylpropan-1-one

In contrast, 3-bromo-1-phenylpropan-1-one, lacking an α-halogen, exhibits a more straightforward reactivity profile:

  • Nucleophilic Substitution (S_{N}2): The primary alkyl halide is highly susceptible to a direct S_{N}2 reaction at the β-carbon. This reaction is generally facile due to the lower steric hindrance at this position.

  • Elimination (E2): Depending on the basicity and steric bulk of the nucleophile/base, an E2 elimination reaction to form phenyl vinyl ketone is also a possibility.

A Theoretical Comparison of Transition States

A comparative DFT study would focus on locating the transition states for each of these pathways and calculating their corresponding activation energies. The pathway with the lowest activation energy will be the kinetically favored one.

Isomer Reaction Pathway Expected Transition State Geometry Predicted Relative Activation Energy
2-Bromo-1-phenylpropan-1-one S_{N}2Trigonal bipyramidal at the α-carbon.Higher, due to steric hindrance.
FavorskiiIntramolecular cyclization from the enolate.Potentially lower, depending on the stability of the enolate and the strain of the cyclopropanone transition state.
3-Bromo-1-phenylpropan-1-one S_{N}2Trigonal bipyramidal at the β-carbon.Lower, due to less steric hindrance at a primary carbon.

Below are graphical representations of the proposed reaction pathways and their key transition states.

G cluster_0 2-Bromo-1-phenylpropan-1-one Reactions Reactant_2 2-Bromo-1-phenylpropan-1-one + Nu- TS_SN2_2 S_N2 Transition State Reactant_2->TS_SN2_2 S_N2 Enolate Enolate Intermediate Reactant_2->Enolate -H+ Product_SN2_2 S_N2 Product TS_SN2_2->Product_SN2_2 TS_Favorskii Favorskii Transition State Enolate->TS_Favorskii Cyclopropanone Cyclopropanone Intermediate TS_Favorskii->Cyclopropanone Product_Favorskii Favorskii Product Cyclopropanone->Product_Favorskii +Nu-, H+

Caption: Reaction pathways for 2-bromo-1-phenylpropan-1-one.

G cluster_1 3-Bromo-1-phenylpropan-1-one Reaction Reactant_3 3-Bromo-1-phenylpropan-1-one + Nu- TS_SN2_3 S_N2 Transition State Reactant_3->TS_SN2_3 S_N2 Product_SN2_3 S_N2 Product TS_SN2_3->Product_SN2_3

Caption: S_{N}2 reaction pathway for 3-bromo-1-phenylpropan-1-one.

Proposed Experimental Protocol for a Comparative DFT Study

The following protocol outlines the necessary steps to perform a rigorous comparative DFT study of the reaction mechanisms of bromophenylacetone isomers.

G Start Start: Define Isomers and Nucleophile Step1 Step 1: Software Selection (e.g., Gaussian, ORCA) Start->Step1 Step2 Step 2: Model Construction (Build initial 3D structures) Step1->Step2 Step3 Step 3: Geometry Optimization (Find energy minima for reactants, products, intermediates) Step2->Step3 Step4 Step 4: Transition State Search (e.g., STQN, Berny Optimization) Step3->Step4 Step5 Step 5: Frequency Analysis (Confirm minima and TS) Step4->Step5 Step6 Step 6: IRC Calculations (Connect TS to reactants/products) Step5->Step6 Step7 Step 7: Data Analysis (Compare activation energies, geometries) Step6->Step7 End End: Mechanistic Insights Step7->End

Sources

Evaluating the Cost-Effectiveness of Bromophenylacetone Isomers in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the economic viability and overall success of large-scale synthesis projects. Among the versatile building blocks in organic synthesis, bromophenylacetone isomers serve as crucial precursors in the manufacturing of a wide array of pharmaceutical compounds.[1][2] The strategic choice between ortho-, meta-, and para-brominated isomers can significantly influence reaction efficiency, yield, purification costs, and ultimately, the cost-effectiveness of the entire synthetic route.

This guide provides an in-depth, objective comparison of the cost-effectiveness of different bromophenylacetone isomers, with a focus on their large-scale synthesis. By integrating experimental data, mechanistic insights, and economic analysis, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

The Strategic Importance of Isomer Selection in Drug Development

In pharmaceutical development, the specific isomer of a molecule can exhibit vastly different pharmacological and toxicological profiles.[3][4] This principle extends to the intermediates used in their synthesis. The position of the bromine atom on the phenyl ring of bromophenylacetone dictates the subsequent reaction pathways and the feasibility of achieving the desired molecular architecture. A seemingly minor change in the starting material's isomeric form can lead to significant variations in reaction kinetics, regioselectivity, and the formation of impurities, all of which have substantial cost implications at an industrial scale.[5]

Synthetic Routes and Mechanistic Considerations

The primary route to bromophenylacetone isomers involves the bromination of phenylacetone.[6][7] Phenylacetone itself can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with chloroacetone or the ketonic decarboxylation of phenylacetic acid.[8] The cost and availability of these starting materials are the initial factors in the overall economic assessment.

The regioselectivity of the bromination of the phenyl ring is a key challenge. Direct bromination of phenylacetone can lead to a mixture of isomers, necessitating costly and often difficult separation processes. Therefore, large-scale synthesis typically relies on the bromination of substituted precursors where the desired regiochemistry is pre-established.

Synthesis of 2-Bromophenylacetone (ortho-isomer)

The synthesis of this compound often involves the bromination of 2-aminophenylacetone followed by a Sandmeyer reaction. While effective, this multi-step process can be less atom-economical and generate significant waste, impacting its cost-effectiveness.

Synthesis of 3-Bromophenylacetone (meta-isomer)

The meta-isomer is generally synthesized from 3-bromotoluene, which is then converted to 3-bromophenylacetic acid and subsequently to the desired ketone. The availability and cost of 3-bromotoluene are critical factors in this route.

Synthesis of 4-Bromophenylacetone (para-isomer)

The para-isomer is often the most commercially relevant due to its prevalence in pharmaceutical targets. A common and efficient route involves the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, followed by reaction with a methylating agent. The high regioselectivity of the Friedel-Crafts reaction on bromobenzene makes this a preferred industrial method.

Experimental Workflow: A Comparative Overview

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-Bromophenylacetone cluster_2 Synthesis of 4-Bromophenylacetone 2-Aminophenylacetone 2-Aminophenylacetone Diazotization Diazotization 2-Aminophenylacetone->Diazotization NaNO2, HBr Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuBr This compound This compound Sandmeyer Reaction->this compound 3-Bromotoluene 3-Bromotoluene Oxidation Oxidation 3-Bromotoluene->Oxidation KMnO4 3-Bromophenylacetic Acid 3-Bromophenylacetic Acid Oxidation->3-Bromophenylacetic Acid Ketone Formation Ketone Formation 3-Bromophenylacetic Acid->Ketone Formation e.g., with MeLi 3-Bromophenylacetone 3-Bromophenylacetone Ketone Formation->3-Bromophenylacetone Bromobenzene Bromobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Bromobenzene->Friedel-Crafts Acylation ClCOMe, AlCl3 4-Bromo-alpha-chloroacetophenone 4-Bromo-alpha-chloroacetophenone Friedel-Crafts Acylation->4-Bromo-alpha-chloroacetophenone Methylation Methylation 4-Bromo-alpha-chloroacetophenone->Methylation e.g., MeMgBr 4-Bromophenylacetone 4-Bromophenylacetone Methylation->4-Bromophenylacetone

Caption: Comparative synthetic workflows for bromophenylacetone isomers.

Comparative Cost-Effectiveness Analysis

The cost-effectiveness of each isomer is a multifactorial assessment that extends beyond the price of raw materials. It encompasses reaction yield, process efficiency, waste generation, and purification costs.

Factor This compound 3-Bromophenylacetone 4-Bromophenylacetone
Starting Material Cost Moderate to HighModerateLow to Moderate
Number of Synthetic Steps HighModerateModerate
Typical Overall Yield LowerModerateHigher
Regioselectivity Control Good (via precursor)Good (via precursor)Excellent (Friedel-Crafts)
Purification Complexity HighModerateLow
Waste Generation High (Sandmeyer reaction)ModerateLow
Overall Cost-Effectiveness LowModerateHigh

Data Interpretation: The para-isomer (4-bromophenylacetone) generally emerges as the most cost-effective option for large-scale synthesis. This is primarily attributed to the high regioselectivity and efficiency of the Friedel-Crafts acylation of readily available bromobenzene, leading to higher yields and simpler purification. The synthesis of the ortho-isomer is often the most expensive due to a longer synthetic route and the generation of significant waste. The meta-isomer presents a moderately cost-effective alternative, with its viability largely dependent on the market price of 3-bromotoluene.

Decision-Making Workflow for Isomer Selection

G A Define Target Molecule & Isomer Requirement B Is the para-isomer (4-bromo) suitable? A->B C Evaluate cost-effectiveness of 4-bromophenylacetone synthesis B->C Yes E Is the meta-isomer (3-bromo) required? B->E No D Proceed with 4-isomer route C->D F Analyze cost and availability of 3-bromotoluene E->F Yes H Is the ortho-isomer (2-bromo) essential? E->H No G Proceed with 3-isomer route if economically viable F->G I Assess feasibility and cost of multi-step synthesis H->I Yes K Re-evaluate synthetic strategy or target molecule H->K No J Proceed with 2-isomer route, accepting higher costs I->J

Caption: A logical workflow for selecting the most cost-effective bromophenylacetone isomer.

Experimental Protocols: Synthesis of 4-Bromophenylacetone

Given its favorable cost-effectiveness, a representative protocol for the synthesis of 4-bromophenylacetone is provided below.

Step 1: Friedel-Crafts Acylation of Bromobenzene
  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromoacetophenone.

Step 2: α-Bromination of 4-Bromoacetophenone

Numerous methods exist for the α-bromination of ketones.[9][10] A common laboratory-scale method involves the use of bromine in acetic acid. For larger-scale industrial applications, greener and more selective methods are often preferred.[11]

  • Dissolve 4-bromoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or methanol.

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(4-bromophenyl)ethan-1-one.

Step 3: Methylation to form 4-Bromophenylacetone
  • Prepare a Grignard reagent from methyl iodide and magnesium turnings in dry diethyl ether.

  • To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in dry THF at -78°C, add the freshly prepared methylmagnesium iodide solution (1.1 eq) dropwise.

  • Stir the reaction at -78°C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting 4-bromophenylacetone by vacuum distillation.

Note: The above protocols are generalized and may require optimization based on the specific scale and available equipment. Safety precautions must be strictly followed when handling hazardous reagents like aluminum chloride, bromine, and Grignard reagents.

Conclusion and Future Outlook

The cost-effective synthesis of bromophenylacetone isomers is a critical consideration in the production of numerous pharmaceuticals. A thorough analysis of starting material costs, reaction efficiencies, and purification requirements consistently points towards 4-bromophenylacetone as the most economically viable isomer for large-scale applications. The high regioselectivity of the Friedel-Crafts acylation on bromobenzene is a key factor in its favor.

While the synthesis of the ortho- and meta-isomers presents greater challenges and higher costs, their use may be unavoidable for specific molecular targets. In such cases, process optimization, catalyst development, and the exploration of novel synthetic routes will be crucial to improving their economic feasibility.

As the pharmaceutical industry continues to evolve, the demand for efficient and sustainable chemical syntheses will only increase. Future research in this area will likely focus on the development of catalytic and continuous flow processes to further enhance the cost-effectiveness and environmental footprint of bromophenylacetone isomer production.

References

  • KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ...
  • Aromatic Bromination of N -Phenylacetamide Inside CNTs. Are CNTs Real Nanoreactors Controlling Regioselectivity and Kinetics?
  • Bromin
  • Bromination of Phenylacetone - Chemistry Stack Exchange. (URL: )
  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem. (URL: )
  • Synthetic Access to Arom
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (URL: [Link])
  • Phenylacetone - Wikipedia. (URL: [Link])
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])
  • synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step - YouTube. (URL: [Link])
  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • Phenylacetone: Synthesis of Phenyl-2-Propanone | PDF | Distillation | Acetic Acid - Scribd. (URL: [Link])
  • The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. (URL: [Link])
  • US4638094A - Process for producing phenylacetones - Google P
  • A review of drug isomerism and its significance - PMC - NIH. (URL: [Link])
  • Bioanalytical Method Development: Isomers - BioPharma Services. (URL: [Link])
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. (URL: [Link])
  • [PDF] Preparation of Phenylacetone - Semantic Scholar. (URL: [Link])
  • stereochemistry and biological activity of drugs. (URL: [Link])
  • P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws]. (URL: [Link])
  • Comparative price analysis of biological medicines: disparities generated by different pricing policies - PubMed. (URL: [Link])
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (URL: [Link])
  • Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Journal of Forensic Sciences 1972-2005 - ASTM Digital Library. (URL: [Link])
  • Inside the isomers: the tale of chiral switches - Australian Prescriber. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Commercial 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the starting materials' chemical purity and isomeric integrity are not just matters of quality control; they are foundational pillars of a program's success. Pharmaceutical intermediates, such as 2-Bromophenylacetone, are the building blocks of Active Pharmaceutical Ingredients (APIs), and any impurities can propagate through synthesis, potentially compromising the final product's efficacy and safety.[1] The presence of positional isomers—molecules with the same formula but different substituent arrangements on the aromatic ring—is a critical quality attribute that demands rigorous analytical characterization.

This guide provides an in-depth comparison of the two primary analytical techniques for assessing the isomeric purity of commercial this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and present a framework for selecting the optimal technique for your laboratory's needs.

The Importance of Isomeric Purity in Pharmaceutical Intermediates

This compound is a precursor in various synthetic pathways. However, its synthesis, often via the bromination of phenylacetone or related starting materials, can inadvertently produce its positional isomers: 3-Bromophenylacetone and 4-Bromophenylacetone.[2] While structurally similar, these isomers can exhibit different reactivity and potentially lead to the formation of unique, unintended by-products in subsequent synthetic steps.

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[3][4] An impurity level exceeding the identification threshold (typically 0.10-0.15% for a maximum daily dose ≤ 2g) requires full structural characterization.[4] Therefore, a robust analytical method is not merely for quality assessment but is a critical component of a compliant and successful regulatory filing.[5][6]

Comparative Overview of Analytical Methodologies

The choice between GC-MS and HPLC for isomeric purity analysis is driven by the physicochemical properties of the isomers and the specific goals of the analysis (e.g., routine quality control vs. in-depth impurity profiling).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Volatility and boiling point differences.Differential partitioning between a stationary and mobile phase based on polarity.
Primary Advantage Excellent separation of volatile isomers and definitive identification via mass spectra.[7]Wide applicability to a broad range of compounds, including those that are thermally labile or non-volatile.[8]
Detection Mass Spectrometry (MS) provides structural information and high specificity.Typically UV-Vis; less specific than MS but robust for quantification. Photodiode Array (PDA) can offer spectral data.[9]
Sample Preparation Minimal; typically requires dissolution in a volatile organic solvent.Requires dissolution in a mobile-phase compatible solvent. Filtration is often necessary.
Sensitivity (LOD/LOQ) Generally higher (low ppm to ppb).Good (ppm level), but can be less sensitive than MS for certain analytes.
Run Time Typically 15-30 minutes.Can range from 10-45 minutes depending on the complexity of the separation.
Key Consideration Analyte must be volatile and thermally stable.Finding a suitable column and mobile phase combination for adequate resolution of isomers.[10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier choice for analyzing the positional isomers of bromophenylacetone. The separation in a GC system is predicated on the compounds' boiling points and their interaction with the stationary phase. Positional isomers often have slight differences in their boiling points and polarities, which can be exploited by a GC column to achieve baseline separation. The mass spectrometer then serves as a highly specific detector, fragmenting the eluting molecules into a predictable pattern (mass spectrum). This spectrum acts as a chemical fingerprint, allowing for unambiguous identification of each isomer by comparing it to a reference library or known standard.[7] This is particularly valuable for confirming the identity of trace-level impurities.

Workflow for GC-MS Isomeric Purity Analysis

GCMS_Workflow sample Commercial This compound prep Sample Preparation (Dilution in Ethyl Acetate) sample->prep 1. Receive inject GC Injection (Split/Splitless Inlet) prep->inject 2. Prepare gc_sep GC Separation (Capillary Column) inject->gc_sep 3. Inject ms_detect MS Detection (Electron Ionization) gc_sep->ms_detect 4. Separate data Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms_detect->data 5. Detect analysis Data Analysis (Peak Integration & Library Search) data->analysis 6. Process report Purity Report (% Area Calculation) analysis->report 7. Quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Rationale: Accurate quantification requires precise preparation. An internal standard can be used to correct for injection volume variability. Ethyl acetate is a suitable solvent due to its volatility and ability to dissolve the analyte.

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of reference standards for 2-, 3-, and 4-Bromophenylacetone into separate 10 mL volumetric flasks. Dissolve and dilute to volume with ethyl acetate.

    • Working Standard (10 µg/mL): Dilute 100 µL of each stock standard into a single 10 mL volumetric flask and bring to volume with ethyl acetate.

    • Sample Preparation (1 mg/mL): Accurately weigh 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Instrumentation and Conditions:

    • Rationale: The choice of a mid-polarity column (e.g., DB-5ms or equivalent) provides a good balance of interactions for separating aromatic positional isomers. The temperature program is designed to ensure the elution of analytes with good peak shape in a reasonable time.[7]

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MSD Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-350 amu.

  • Data Analysis:

    • Rationale: Purity is determined by area percent, assuming that the isomeric impurities have a similar response factor to the main component. Identification is confirmed by matching the retention time and the mass spectrum against the prepared reference standard.

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the this compound peak and any isomeric impurity peaks by comparing retention times and mass spectra with the working standard.

    • Calculate the isomeric purity using the area percent method:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC offers a robust and often complementary approach to GC-MS. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase (reversed-phase HPLC). The position of the bromine atom on the phenyl ring subtly alters the molecule's overall polarity and hydrophobicity. The ortho (2-) isomer may have different electronic and steric interactions with the stationary phase compared to the meta (3-) and para (4-) isomers, enabling separation.[11] While standard UV detection does not provide the structural confirmation of MS, it is highly reliable for quantitative analysis and is a workhorse in QC laboratories.

Decision Framework: GC-MS vs. HPLC

Decision_Tree start Analytical Goal? q1 Need Definitive Structural ID? start->q1 q2 Routine QC for Known Isomers? start->q2 q1->q2  No gcms Choose GC-MS (High Specificity) q1->gcms  Yes hplc Choose HPLC-UV (Robust & High Throughput) q2->hplc  Yes q3 Conflicting Results or Method Validation? q2->q3  No both Use Both (Orthogonal Methods) q3->both  Yes

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocol: HPLC
  • Standard and Sample Preparation:

    • Rationale: The mobile phase is a suitable diluent to ensure peak shape is not compromised by solvent effects. Acetonitrile is often chosen for its UV transparency and elution strength.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Filter and degas before use.

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of reference standards for 2-, 3-, and 4-Bromophenylacetone into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Dilute 1 mL of each stock standard into a single 10 mL volumetric flask and bring to volume with the mobile phase.

    • Sample Preparation (1 mg/mL): Accurately weigh 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Rationale: A C18 column is a standard starting point for reversed-phase chromatography, separating compounds based on hydrophobicity. An isocratic mobile phase is simpler and more robust for a routine QC method once separation conditions are established. The detection wavelength of 254 nm is commonly used for aromatic compounds.[11]

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Data Analysis:

    • Rationale: Similar to GC-MS, area percent calculation is used for purity assessment. System suitability parameters (e.g., resolution, tailing factor) must be established to ensure the validity of the separation.

    • Integrate all peaks in the chromatogram.

    • Identify the peaks by comparing retention times with the working standard.

    • Calculate the isomeric purity using the area percent method as described in the GC-MS section.

    • Ensure the resolution between the this compound peak and the closest eluting isomer is >1.5 for valid quantification.

Comparative Data of Commercial Samples (Illustrative)

The following table presents illustrative data from the analysis of three hypothetical commercial lots of this compound, demonstrating how results from both techniques can be used for a comprehensive quality assessment.

Sample IDAnalytical MethodPurity of this compound (%)3-Bromophenylacetone (%)4-Bromophenylacetone (%)Other Impurities (%)
Supplier A, Lot #1 GC-MS99.150.450.250.15
HPLC-UV99.200.420.280.10
Supplier B, Lot #2 GC-MS98.600.850.400.15
HPLC-UV98.550.900.410.14
Supplier C, Lot #3 GC-MS>99.8Not DetectedNot Detected<0.2
HPLC-UV>99.8Not DetectedNot Detected<0.2

Analysis of Illustrative Data: The data shows good agreement between the GC-MS and HPLC methods, providing confidence in the results (an example of using orthogonal methods). Supplier A and B provide material with detectable levels of positional isomers, which would need to be monitored in the drug substance. Supplier C provides a higher purity grade material, which may be preferable for cGMP synthesis where impurity control is paramount.

Conclusion and Recommendations

For the comprehensive analysis of isomeric purity in commercial this compound, both GC-MS and HPLC are powerful and valid techniques.

  • GC-MS is highly recommended for initial characterization, impurity identification, and method development due to the definitive structural information provided by the mass spectrometer.

  • HPLC-UV is an excellent choice for routine quality control environments once the identity of potential isomeric impurities has been confirmed. Its robustness, simplicity, and high throughput make it ideal for batch release testing.

Ultimately, employing both techniques as orthogonal methods provides the highest level of confidence in the quality of your pharmaceutical intermediates.[12] This dual-pronged approach ensures that no impurities are overlooked and provides a solid analytical foundation for your drug development program, satisfying both scientific rigor and regulatory expectations.

References

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Sakata, M., et al. (2013). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 31(2), 263-270.
  • Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-165.
  • U.S. Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • European Medicines Agency. (n.d.). Quality: impurities. EMA.
  • Singh, L., et al. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 1-10.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.
  • Sun, Y., et al. (2009). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. Se Pu, 27(1), 114-116.
  • EMA. (2006). ICH Q3B (R2) Impurities in New Drug Products. European Medicines Agency.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal.
  • ChemBK. (n.d.). This compound. ChemBK.
  • McDermott, S. D., et al. (2011). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Forensic Science International, 212(1-3), 13-21.
  • Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate.
  • Serban, C. (2020). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. ResearchGate.
  • ResearchGate. (2022). Analysis of potential phenylacetone precursors.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Kanchiku, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4567-4574.
  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11X.
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Coutts, R. T., et al. (1979). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Drug Metabolism and Disposition, 7(5), 302-306.
  • Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(86), 70487-70492.
  • ResearchGate. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • HRB National Drugs Library. (2012). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone.
  • Semantic Scholar. (2019). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II.
  • ResearchGate. (2018). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • ResearchGate. (2016). Forensic analysis of P2P derived amphetamine synthesis impurities.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Bromophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, I've seen firsthand how seemingly minor oversights in handling protocols can lead to significant setbacks, from compromised data to serious personal injury. This guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive, field-tested framework for managing 2-Bromophenylacetone in the laboratory. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety precaution, thereby fostering a proactive safety culture.

Understanding the Inherent Risks of this compound

This compound, a ketone derivative, is a valuable reagent in organic synthesis. However, its utility is matched by a distinct hazard profile that demands respect and careful management. The primary risks associated with this compound are significant irritation to the skin and eyes, and the potential for respiratory tract irritation.[1][2] Inhalation of high concentrations of its vapors may also lead to symptoms such as headaches, dizziness, and nausea.[2]

To quantify and categorize these risks, we can refer to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as detailed in its Safety Data Sheet (SDS).

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

This table underscores the necessity of a multi-faceted personal protective equipment (PPE) strategy. The chemical's ability to cause irritation necessitates robust barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a matter of simple preference but a scientifically-driven decision based on the specific hazards of the chemical. For this compound, our primary goal is to prevent all direct contact.

Dermal Protection: Beyond the Basic Lab Coat

Given that this compound causes skin irritation, a standard cotton lab coat is insufficient as the primary barrier.[1][2]

  • Gloves : Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] When working with this compound for extended periods, consider double-gloving. Always remove gloves with care to avoid contaminating your skin.[2]

  • Lab Coat/Gown : A clean lab coat is a minimum requirement. For procedures with a higher risk of splashes or spills, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, offers superior protection.[3]

  • Full Coverage : Always wear long pants and closed-toe shoes to protect your legs and feet from potential spills.

Ocular Protection: Shielding Against Irreversible Damage

The eyes are particularly vulnerable to chemical splashes, and this compound is classified as a serious eye irritant.[1][2]

  • Safety Goggles : Standard safety glasses are not sufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2] This is in line with OSHA's eye and face protection regulations under 29 CFR 1910.133 and European Standard EN166.[1]

  • Face Shield : For operations with a significant splash hazard, such as transferring large volumes or working with the material under pressure, a face shield should be worn in conjunction with safety goggles for an added layer of protection.[3][4]

Respiratory Protection: Ensuring Clean Air

While respiratory protection may not be necessary under normal laboratory use with proper engineering controls, it is a critical consideration for certain scenarios.[1][2]

  • Engineering Controls : The primary method for respiratory protection is the use of a certified chemical fume hood.[5] This engineering control is designed to capture and exhaust vapors at the source, preventing them from entering the laboratory atmosphere.

  • Respirators : In the event of a large spill, a failure of ventilation systems, or when weighing out the solid form of a related compound where dust may be generated, a NIOSH-approved respirator may be necessary.[3][5] The specific type of cartridge should be selected based on the concentration and nature of the airborne contaminants.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. The following steps provide a clear workflow for handling this compound.

Preparation and Donning PPE
  • Work Area Preparation : Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Gather Materials : Before donning PPE, ensure all necessary chemicals, glassware, and equipment are within the designated work area to minimize movement in and out of the controlled space.

  • Don PPE :

    • Put on your lab coat or gown, ensuring it is fully buttoned.

    • Don your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves.

    • If double-gloving, put on the second pair of gloves, ensuring the cuff of the outer glove is over the cuff of your lab coat sleeve.

Handling and Experimental Work
  • Perform all manipulations of this compound within the certified chemical fume hood.

  • Avoid direct contact with the chemical. Use spatulas, syringes, or other appropriate tools for transfers.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • In case of accidental contact :

    • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

    • Eyes : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

Doffing PPE and Decontamination
  • Decontaminate : If any PPE has been contaminated, decontaminate the exterior before removal.

  • Remove Outer Gloves : If double-gloved, remove the outer pair of gloves, turning them inside out as you do so.

  • Remove Lab Coat/Gown : Remove your lab coat or gown by rolling it down your arms and away from your body to prevent contaminating your clothes.

  • Remove Goggles/Face Shield : Remove your eye and face protection.

  • Remove Inner Gloves : Remove the inner pair of gloves, again turning them inside out.

  • Wash Hands : Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Waste Classification : All materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste.[6]

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal : Dispose of the hazardous waste through your institution's approved waste disposal program. Never pour this compound down the drain.[1][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood, Eyewash/Shower) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don PPE (Gown, Goggles, Gloves) gather_materials->don_ppe perform_work Perform Work in Fume Hood don_ppe->perform_work avoid_contact Avoid Direct Contact perform_work->avoid_contact spill_contact In Case of Spill/Contact perform_work->spill_contact keep_closed Keep Containers Closed avoid_contact->keep_closed doff_ppe Doff PPE Correctly keep_closed->doff_ppe dispose_waste Dispose of Hazardous Waste keep_closed->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands first_aid Administer First Aid (Flush with Water) spill_contact->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromophenylacetone
Reactant of Route 2
2-Bromophenylacetone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。